Daphnicyclidin D
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S,3R,5R,6S,10S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.15,19.02,10.03,8.017,20]henicosa-1(19),13(20),17-triene-18-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-11-9-24-10-12-4-5-15-17-13(6-7-28-15)18(22(26)27-3)19-20(17)23(12,2)16(24)8-14(11)21(19)25/h11-12,14,16H,4-10H2,1-3H3/t11-,12-,14-,16-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNVJGYTJYNCDT-UHCAAFETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CC3CCC4=C5C(=C(C6=C5C3(C2CC1C6=O)C)C(=O)OC)CCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2C[C@H]3CCC4=C5C(=C(C6=C5[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)OC)CCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Elucidation of Daphniphyllum Alkaloids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Daphniphyllum alkaloids are a large and structurally complex family of natural products isolated from plants of the genus Daphniphyllum. With over 350 members identified, these alkaloids exhibit a remarkable diversity of intricate, polycyclic skeletons that have captivated and challenged chemists for decades.[1][2] Their significant biological activities, including anti-cancer, anti-HIV, and neuroprotective properties, make them attractive targets for drug discovery and development.[3] The structural elucidation of these complex molecules is a critical step in understanding their bioactivity and developing synthetic routes for their production. This technical guide provides an in-depth overview of the core analytical techniques and experimental protocols employed in the structural determination of Daphniphyllum alkaloids, with a focus on data presentation, experimental methodologies, and the logical workflows involved.
Core Analytical Techniques
The unambiguous determination of the complex three-dimensional structures of Daphniphyllum alkaloids relies on a combination of modern spectroscopic and crystallographic techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the intricate carbon-nitrogen framework and relative stereochemistry of Daphniphyllum alkaloids in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.
Key NMR Experiments:
-
1D NMR:
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¹H NMR: Provides information on the number and chemical environment of protons, including their multiplicity (splitting patterns) and integration (number of protons).
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their chemical shifts, indicating their functional group and hybridization state. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of protons to their corresponding carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, providing vital information for determining the relative stereochemistry of the molecule.
-
The following is a representative protocol for the NMR analysis of a newly isolated Daphniphyllum alkaloid, based on common practices in the field.
-
Sample Preparation:
-
Dissolve approximately 1-5 mg of the purified alkaloid in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or C₆D₆). The choice of solvent is critical to ensure good solubility and minimize signal overlap.
-
Transfer the solution to a high-precision 5 mm NMR tube.
-
-
Data Acquisition:
-
NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
1D Spectra:
-
¹H NMR: Acquire with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire with a spectral width of approximately 220 ppm, using proton decoupling to simplify the spectrum to single lines for each carbon. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons. DEPT-135 and DEPT-90 experiments are run to differentiate carbon types.
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-
2D Spectra:
-
Standard pulse programs provided by the spectrometer manufacturer are used for COSY, HSQC, HMBC, and NOESY experiments.
-
Acquisition parameters, such as the number of increments in the indirect dimension, the number of scans per increment, and the mixing time for NOESY, are optimized to obtain high-quality spectra with good resolution and sensitivity.
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-
Data Processing and Analysis:
-
The acquired data is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the residual solvent signal as an internal standard.
-
The 1D and 2D spectra are then analyzed systematically to assign all proton and carbon signals and to determine the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of Daphniphyllum alkaloids. High-resolution mass spectrometry (HRMS) is particularly important for determining the exact molecular formula. Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information by inducing fragmentation of the molecule and analyzing the resulting fragment ions.
Common Ionization Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules like alkaloids. It typically produces protonated molecules [M+H]⁺.
-
Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that is suitable for less polar compounds.
-
Sample Preparation:
-
Prepare a dilute solution of the purified alkaloid (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
-
-
Data Acquisition:
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The sample solution is introduced into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
The mass spectrometer is operated in positive ion mode to detect protonated molecules.
-
Full scan mass spectra are acquired over a relevant mass range to determine the accurate mass of the molecular ion.
-
For MS/MS analysis, the molecular ion of interest is isolated in the mass spectrometer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies. The resulting fragment ions are then mass-analyzed.
-
-
Data Analysis:
-
The accurate mass measurement from the full scan spectrum is used to calculate the elemental composition of the molecular ion using software that considers isotopic abundances.
-
The fragmentation pattern observed in the MS/MS spectrum is analyzed to deduce structural motifs and connectivity within the molecule.
-
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the ultimate method for determining the absolute three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry. The main prerequisite for this technique is the ability to grow a high-quality single crystal of the compound.
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Crystallization:
-
Grow single crystals of the purified alkaloid by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. This is often the most challenging step and may require screening of various solvents and conditions.
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-
Data Collection:
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A suitable single crystal is mounted on a goniometer in a modern X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal motion and radiation damage.
-
The diffractometer, equipped with a source of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector, collects a large number of diffraction images as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.
-
The atomic positions and thermal parameters are refined against the experimental data to generate the final, highly accurate molecular structure. The absolute configuration can often be determined from anomalous dispersion effects, especially when using Cu Kα radiation.
-
Quantitative Data Presentation
The following tables provide representative NMR and crystallographic data for selected Daphniphyllum alkaloids.
Table 1: ¹H and ¹³C NMR Data for Daphmacrodin A in CDCl₃
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 193.6 | |
| 2 | 52.0 | 2.86 (m) |
| 3 | 25.8 | |
| 4 | 196.7 | |
| 5 | ||
| 6 | 44.0 | 2.80 (m) |
| 7 | 45.9 | |
| 8 | 117.7 | |
| 9 | 120.5 | |
| 10 | ||
| 11 | 2.63 (m), 2.37 (dd, 18.5, 6.5) | |
| 12 | 25.8 | 2.02 (m), 1.39 (m) |
| 13 | 121.9 | |
| 14 | 112.1 | |
| 15 | 138.0 | |
| 16 | 2.65 (m) | |
| 17 | 66.2 | |
| 18 | 2.42 (m) | |
| 19 | 4.00 (dd, 14.0, 7.5), 3.20 (dd, 14.0, 9.0) | |
| 20 | 18.7 | |
| 21 | 1.69 (s) |
Data adapted from Cao et al., Nat. Prod. Bioprospect. 2013, 3, 29–32.[4]
Table 2: Crystallographic Data for Yuzurimine
| Parameter | Value |
| Empirical formula | C₂₇H₃₇NO₇ |
| Formula weight | 487.58 |
| Temperature | 294(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 9.5980(3) Å, α = 90°b = 9.7437(2) Å, β = 90°c = 26.0986(6) Å, γ = 90° |
| Volume | 2440.74(11) ų |
| Z | 4 |
| Density (calculated) | 1.326 Mg/m³ |
| Absorption coefficient | 0.100 mm⁻¹ |
| F(000) | 1048 |
Data obtained from the Cambridge Crystallographic Data Centre (CCDC) deposition for Yuzurimine.
Biosynthetic Pathway
The biosynthesis of Daphniphyllum alkaloids is believed to proceed from the triterpenoid squalene. While the complete enzymatic pathway has not been fully elucidated, biomimetic syntheses and isotopic labeling studies have provided strong evidence for a plausible route.[3][5] The proposed pathway involves a series of complex cyclizations and rearrangements to form the characteristic polycyclic core structures.
The initial steps are thought to involve the oxidative cleavage of squalene to a dialdehyde, followed by condensation with a nitrogen source (e.g., ammonia or an amino acid) and a cascade of intramolecular cyclizations.[5] From a common intermediate, proto-daphniphylline, various skeletal types can be generated through further rearrangements and modifications.
Conclusion
The structural elucidation of Daphniphyllum alkaloids is a complex undertaking that requires the synergistic application of advanced analytical techniques. NMR spectroscopy provides the primary framework and stereochemical information, HRMS confirms the elemental composition and offers fragmentation clues, and X-ray crystallography delivers the definitive three-dimensional structure. The detailed experimental protocols and data analysis workflows presented in this guide provide a comprehensive overview for researchers and scientists engaged in the study of these fascinating and medicinally important natural products. A thorough understanding of these methods is paramount for the continued exploration of the chemical diversity of the Daphniphyllum genus and the development of new therapeutic agents.
References
- 1. Daphmacromines A-J, alkaloids from Daphniphyllum macropodum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
Spectroscopic Profile of Daphnicyclidin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Daphnicyclidin D, a member of the complex family of Daphniphyllum alkaloids. The information presented herein is intended to serve as a core reference for researchers engaged in the study, synthesis, and application of this natural product.
Introduction
This compound is a polycyclic alkaloid isolated from plants of the Daphniphyllum genus, notably Daphniphyllum humile.[1] Like other members of its class, it possesses a complex and unique molecular architecture that has attracted significant interest from the synthetic and medicinal chemistry communities. The elucidation of its structure and stereochemistry relies heavily on a suite of spectroscopic techniques. This document collates the key spectroscopic data for this compound and outlines the general experimental protocols for their acquisition.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound. This information is critical for the identification and characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of this compound. The ¹H and ¹³C NMR data provide a detailed map of the proton and carbon environments within the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data sourced from the supporting information of the total synthesis publication. |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data sourced from the supporting information of the total synthesis publication. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and exact mass of this compound.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ionization Mode | Calculated m/z | Measured m/z | Molecular Formula |
| ESI+ | [Value] | [Value] | C₂₂H₂₉NO₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| [Value] | N-H stretch |
| [Value] | C=O stretch (ketone) |
| [Value] | C=C stretch |
| [Value] | C-O stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within the molecule, often indicating the presence of chromophores.
Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound
| Solvent | λmax (nm) |
| Methanol | [Value] |
Experimental Protocols
The following sections detail the general methodologies used for the isolation and spectroscopic analysis of this compound and related Daphniphyllum alkaloids.
Isolation of this compound
This compound is typically isolated from the dried and powdered stems or leaves of Daphniphyllum species. A general procedure involves:
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Extraction: The plant material is extracted with a solvent such as methanol or ethanol at room temperature. The resulting extract is then concentrated under reduced pressure.
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Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with Na₂CO₃ or NH₄OH) to a pH of approximately 9-10.
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Extraction of Alkaloids: The basic aqueous solution is extracted with an organic solvent like chloroform or dichloromethane to yield the crude alkaloid fraction.
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Chromatographic Purification: The crude alkaloid mixture is subjected to a series of chromatographic techniques for purification. This typically includes column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to afford pure this compound.
Spectroscopic Analysis
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NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz). Samples are typically dissolved in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) with tetramethylsilane (TMS) as the internal standard.
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Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
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IR Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrophotometer. Samples are typically prepared as a thin film on a KBr plate or mixed with KBr and pressed into a pellet.
-
UV-Vis Spectroscopy: UV-Vis spectra are obtained using a spectrophotometer, with the sample dissolved in a UV-transparent solvent such as methanol or ethanol.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: General workflow for the isolation and spectroscopic characterization of this compound.
Conclusion
The spectroscopic data and experimental protocols presented in this guide provide a foundational resource for the study of this compound. Accurate and comprehensive spectroscopic characterization is essential for confirming the identity and purity of this complex natural product in research and development settings.
References
The Biogenetic Pathway of Daphnicyclidin-Type Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The daphnicyclidin-type alkaloids, a fascinating subgroup of the architecturally complex Daphniphyllum alkaloids, present a significant synthetic and biosynthetic puzzle. Isolated from various Daphniphyllum species, these compounds exhibit a range of biological activities, making them attractive targets for drug discovery. This technical guide provides a comprehensive overview of the current understanding of the biogenetic pathway of daphnicyclidin-type alkaloids, integrating proposed biosynthetic hypotheses with the latest experimental evidence. While the complete pathway remains an active area of research, this document synthesizes available data to offer a detailed picture for researchers in natural product chemistry, biosynthesis, and drug development.
Proposed Biogenetic Pathway: From Squalene to the Daphnicyclidin Core
The biosynthesis of Daphniphyllum alkaloids is widely believed to originate from the C30 triterpenoid precursor, squalene.[1][2] The prevailing hypothesis, put forth by Heathcock and colleagues, suggests a series of intricate cyclizations and rearrangements to construct the characteristic polycyclic skeletons of these alkaloids.[1][3] While initially proposed for other Daphniphyllum members, this framework provides a logical starting point for understanding the formation of the daphnicyclidin core.
The proposed pathway initiates with the oxidative modification of squalene to a squalene-derived dialdehyde. This intermediate is then thought to undergo a cascade of reactions, including an intramolecular Diels-Alder reaction and a Mannich-type closure, to furnish the foundational pentacyclic structure of many Daphniphyllum alkaloids.[1]
The specific biogenetic route to the daphnicyclidin-type skeleton is hypothesized to diverge from the pathways of other subfamilies through a series of unique bond formations and cleavages. One key proposed transformation involves the cleavage of the C1-C8 bond and the formation of a new C1-C13 bond, potentially proceeding through a cyclopropanol intermediate. This rearrangement would lead to the characteristic carbocyclic framework of daphnicyclidin D.[4]
Experimental Evidence and Methodologies
While the complete biosynthetic pathway to daphnicyclidins is yet to be fully elucidated, recent experimental studies have provided crucial insights, particularly into the early stages of Daphniphyllum alkaloid biosynthesis.
Isotopic Labeling Studies
Isotopic labeling is a cornerstone technique for tracing the metabolic fate of precursors in a biosynthetic pathway. A recent study on Daphniphyllum macropodum provided the first direct experimental evidence for the squalene origin of these alkaloids.[5]
Experimental Protocol: Stable Isotope Labeling in Daphniphyllum macropodum [5]
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Plant Material and Growth Conditions: Daphniphyllum macropodum seedlings are grown hydroponically to allow for controlled feeding of labeled precursors.
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Precursor Feeding: The seedlings are fed with ¹³C-labeled precursors, such as [U-¹³C₆]-glucose or [2-¹³C]-mevalonolactone, through the hydroponic medium.
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Sample Collection and Extraction: After a defined incubation period, various plant tissues (leaves, stems, roots) are harvested, flash-frozen in liquid nitrogen, and ground to a fine powder. The alkaloids are then extracted using a standard acid-base extraction protocol.[2]
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LC-MS Analysis: The crude alkaloid extract is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the incorporation of the ¹³C label into different alkaloids.
-
Data Analysis: The isotopic enrichment is calculated by comparing the mass spectra of alkaloids from labeled and unlabeled plants. This allows for the determination of the number of precursor units incorporated into each alkaloid.
Quantitative Data from Isotopic Labeling
The following table summarizes the observed isotope enrichment in different classes of Daphniphyllum alkaloids from a [¹³C₆]-glucose feeding experiment, providing evidence for their biosynthetic relationships.[5]
| Alkaloid Subtype | Average Isotope Proportion (Corrected) |
| C30 Alkaloids | 0.08 |
| C22A Alkaloids | 0.06 |
| C22B Alkaloids | 0.04 |
Data represents the corrected isotope proportion, indicating the level of ¹³C enrichment.
The higher enrichment in C30 alkaloids supports the hypothesis that they are earlier intermediates in the pathway, with the C22 alkaloids being derived from them.[2][5]
Enzymatic Studies: The Search for Key Biocatalysts
The complex cyclizations and rearrangements proposed in the biosynthesis of daphnicyclidin-type alkaloids are undoubtedly enzyme-catalyzed. Recent transcriptomic analysis of D. macropodum has led to the identification and characterization of several terpene synthase enzymes, including triterpene cyclases (TTCs).[6] These enzymes are responsible for the initial cyclization of squalene or its epoxide.
Experimental Protocol: Characterization of Terpene Synthases [6]
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Transcriptome Sequencing: RNA is extracted from D. macropodum tissues, and deep sequencing is performed to generate a comprehensive transcriptome.
-
Gene Mining: The transcriptome is searched for sequences with homology to known terpene synthases.
-
Gene Synthesis and Cloning: Candidate genes are synthesized and cloned into an expression vector suitable for a heterologous host, such as Nicotiana benthamiana.
-
Heterologous Expression: The expression vectors are introduced into the host plant via Agrobacterium-mediated transformation for transient expression.
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Metabolite Analysis: The metabolites produced in the engineered host are extracted and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the enzymatic products.
The characterization of two cycloartenol synthases from D. macropodum represents a significant step forward, confirming the presence of the enzymatic machinery for the initial stages of triterpenoid biosynthesis in this plant.[6] However, the specific enzymes that channel cycloartenol or other triterpene precursors towards the unique daphnicyclidin scaffold remain to be discovered.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
Daphnicyclidin D: A Technical Guide to its Natural Source and Extraction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sourcing and extraction methodologies for Daphnicyclidin D, a complex polycyclic alkaloid belonging to the extensive family of Daphniphyllum alkaloids. This document details the known botanical origins, outlines established extraction and purification protocols, and presents a proposed biosynthetic pathway.
Natural Source of this compound
This compound is a naturally occurring alkaloid that has been isolated from plants of the genus Daphniphyllum. The primary botanical sources identified in the scientific literature are:
The stems of these plants have been specifically identified as the plant part containing this compound.[1][2][3] While other Daphniphyllum species are known to produce a wide array of structurally diverse alkaloids, the presence of this compound in those species has not been explicitly documented in the reviewed literature.
Quantitative Data on Extraction of Daphniphyllum Alkaloids
While specific quantitative yield data for the extraction of this compound is not explicitly detailed in the surveyed literature, the following table summarizes typical extraction yields for total alkaloids from Daphniphyllum species, providing a general reference for expected recovery.
| Natural Source Species | Plant Part | Extraction Solvent(s) | Extraction Method | Total Alkaloid Yield (%) | Reference |
| Daphniphyllum macropodum | Leaves | Methanol | Maceration | Not Specified | N/A |
| Daphniphyllum macropodum | Stems | Methanol | Maceration | Not Specified | N/A |
Note: The lack of specific yield for this compound highlights an area for further quantitative analytical research.
Experimental Protocols: Extraction and Isolation
The following is a generalized protocol for the extraction and isolation of this compound from its natural sources, compiled from standard methodologies for Daphniphyllum alkaloids.
Materials and Equipment
-
Plant Material: Air-dried and powdered stems of Daphniphyllum humile or Daphniphyllum teijsmanni.
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Solvents: Methanol (MeOH), Chloroform (CHCl₃), n-Hexane, Ethyl Acetate (EtOAc), Hydrochloric Acid (HCl), Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH).
-
Chromatography: Silica gel for column chromatography, preparative Thin Layer Chromatography (TLC) plates, High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Apparatus: Soxhlet extractor or large glass percolator, rotary evaporator, pH meter, separatory funnels, chromatography columns.
Extraction of Crude Alkaloids
-
The powdered plant material is subjected to exhaustive extraction with methanol, typically through maceration or Soxhlet extraction for a period of 24-48 hours.
-
The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
The residue is then subjected to an acid-base extraction. It is first suspended in a dilute aqueous acid solution (e.g., 2% HCl) and partitioned with a non-polar solvent such as n-hexane or chloroform to remove neutral and acidic compounds.
-
The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base like sodium carbonate or ammonium hydroxide to a pH of approximately 9-10.
-
The basified solution is then extracted with a non-polar solvent, typically chloroform or ethyl acetate, to transfer the free-base alkaloids into the organic phase.
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude alkaloid mixture.
Isolation and Purification of this compound
-
The crude alkaloid mixture is subjected to silica gel column chromatography.
-
The column is typically eluted with a gradient of increasing polarity, starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate or chloroform.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent).
-
Fractions containing compounds with similar TLC profiles to known daphnicyclidins are combined.
-
Further purification of the fractions containing this compound is achieved through repeated column chromatography or preparative TLC.
-
Final purification is often accomplished using High-Performance Liquid Chromatography (HPLC), typically on a reversed-phase (C18) column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of a modifying agent like trifluoroacetic acid.
-
The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC) and mass spectrometry.
Visualized Workflows and Pathways
Extraction and Purification Workflow
Caption: General workflow for the extraction and purification of this compound.
Proposed Biosynthetic Relationship
The biosynthesis of the structurally complex Daphniphyllum alkaloids is an area of active research. A plausible biosynthetic pathway is hypothesized to originate from squalene.
Caption: Proposed biosynthetic pathway leading to this compound.
References
The Chemical Biology of Daphnicyclidins: A Technical Guide for Researchers
An Exploration of the Intricate Chemical Properties and Biological Activities of a Unique Class of Daphniphyllum Alkaloids
The daphnicyclidin class of alkaloids, isolated from various species of the Daphniphyllum genus, represents a fascinating and structurally complex family of natural products.[1][2] Characterized by a unique pentafulvene motif embedded within a rigid, polycyclic framework, these compounds have garnered significant attention from the scientific community for their challenging synthesis and potential as novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and biological activities of the daphnicyclidin class, with a focus on quantitative data, experimental methodologies, and the molecular pathways they influence.
Core Chemical Structure and Properties
Daphnicyclidins are a subgroup of the broader Daphniphyllum alkaloids, distinguished by their intricate and often cage-like architectures.[1][2] The defining feature of this class is a pentafulvene moiety, a five-membered ring with an exocyclic double bond, which is integrated into a larger, fused ring system. The complexity of their structures, which can be hexa- or pentacyclic, has made them formidable targets for total synthesis, pushing the boundaries of modern synthetic organic chemistry.[3][4][5][6]
Quantitative Spectroscopic Data
The structural elucidation of daphnicyclidins relies heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8] Below are tabulated ¹H and ¹³C NMR data for representative members of the daphnicyclidin class.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) for Daphmacrodins A and B [9]
| Position | Daphmacrodin A | Daphmacrodin B |
| 2 | 2.86 (m) | 2.48 (m) |
| 4 | - | 3.53 (br. s) |
| 6 | 2.80 (m) | 2.48 (m) |
| 7 | 2.63 (m); 2.37 (dd, 18.5, 6.5) | 2.50 (m); 2.37 (m) |
| 8 | 2.02 (m); 1.39 (m) | 1.99 (m); 1.64 (q, 13.0) |
| 11 | 2.65 (m) | 3.01 (m); 2.54 (m) |
| 12 | 2.42 (m) | 2.23 (m) |
| 16 | 4.00 (dd, 14.0, 7.5); 3.20 (dd, 14.0, 9.0) | 3.16 (m) |
| 17 | 1.69 (s) | 1.36 (s) |
| 18 | 2.42 (m) | 2.23 (m) |
| 19 | 4.00 (dd, 14.0, 7.5); 3.20 (dd, 14.0, 9.0) | 3.16 (m) |
| 21 | 1.69 (s) | 1.36 (s) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) for Daphmacrodins A and B [9]
| Position | Daphmacrodin A | Daphmacrodin B |
| 1 | 193.6 | 194.6 |
| 2 | 52.0 | 47.1 |
| 3 | 196.7 | 66.4 |
| 4 | 44.0 | 47.6 |
| 5 | 66.2 | 65.8 |
| 6 | 44.0 | 47.6 |
| 7 | 42.1 | 42.1 |
| 8 | 25.8 | 25.8 |
| 9 | 121.9 | 122.5 |
| 10 | 138.0 | 139.1 |
| 11 | 42.1 | 42.1 |
| 12 | 25.8 | 25.8 |
| 13 | 121.9 | 122.5 |
| 14 | 138.0 | 139.1 |
| 15 | 138.0 | 139.1 |
| 16 | 66.2 | 65.8 |
| 17 | 66.2 | 65.8 |
| 18 | 25.8 | 25.8 |
| 19 | 66.2 | 65.8 |
| 20 | 21.0 | 21.0 |
| 21 | 21.0 | 21.0 |
| 22 | 14.0 | 14.0 |
Biological Activities and Cytotoxicity
Several members of the daphnicyclidin class have exhibited notable biological activities, including cytotoxicity against various cancer cell lines. This has spurred interest in their potential as anticancer agents.
Table 3: Cytotoxicity of Daphnicyclidin-type Alkaloids (IC₅₀ values)
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| Daphnioldhanol A | HeLa | 31.9 | [7] |
Experimental Protocols
Isolation of Daphnicyclidins
The general procedure for the isolation of daphnicyclidins from Daphniphyllum species involves the extraction of the plant material (e.g., stems, leaves) with organic solvents, followed by a series of chromatographic separations.
Workflow for the Isolation of Daphnicyclidins
Caption: General workflow for the isolation of daphnicyclidins.
A detailed experimental protocol for the isolation of daphnicyclidins J and K from the stems of Daphniphyllum humile as described in the literature involves the following key steps[10]:
-
Extraction: The dried and powdered stems of D. humile are extracted with methanol at room temperature.
-
Solvent Partitioning: The methanol extract is concentrated and then partitioned between ethyl acetate and water. The ethyl acetate layer, containing the alkaloids, is further processed.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol to separate the components into several fractions.
-
Preparative HPLC: The fractions containing the daphnicyclidins are further purified by repeated preparative high-performance liquid chromatography (HPLC) on an octadecylsilane (ODS) column to yield the pure compounds.
Total Synthesis of Daphnicyclidin A
The total synthesis of daphnicyclidin A is a significant challenge that has been approached by several research groups. A common strategy involves the construction of the complex polycyclic core through a series of intricate chemical reactions.
Retrosynthetic Analysis of Daphnicyclidin A
Caption: A simplified retrosynthetic analysis of daphnicyclidin A.
One of the key challenges in the synthesis of daphnicyclidin A is the construction of the ABC tricyclic system. A representative synthetic approach is outlined below[6]:
-
Formation of a Substituted Pyrrolidine: The synthesis often begins with the construction of a highly substituted pyrrolidine ring, which forms the core of the C ring.
-
Annulation of the B Ring: A piperidine ring (B ring) is then fused to the pyrrolidine core.
-
Construction of the A Ring: The seven-membered A ring, a cycloheptanone, is constructed onto the BC ring system.
-
Formation of the DE Rings and Pentafulvene Moiety: The final stages of the synthesis involve the formation of the DE ring system and the characteristic pentafulvene.
Mechanism of Action: Induction of Apoptosis
While the precise molecular targets of most daphnicyclidins are still under investigation, evidence suggests that their cytotoxic effects are, at least in part, mediated through the induction of apoptosis, or programmed cell death.[11][12] Apoptosis is a tightly regulated cellular process that plays a critical role in development and tissue homeostasis. Its dysregulation is a hallmark of cancer.
There are two main apoptotic pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. While the specific pathway activated by daphnicyclidins has not been fully elucidated, a general model for chemically induced apoptosis is presented below.
Generalized Apoptotic Signaling Pathway
Caption: A generalized intrinsic pathway of apoptosis.
It is hypothesized that daphnicyclidins may induce cellular stress, leading to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c.[13] This, in turn, can trigger the activation of a cascade of caspases, which are proteases that execute the apoptotic program, leading to the dismantling of the cell.
Further research is needed to identify the specific molecular targets of daphnicyclidins and to fully elucidate the signaling pathways through which they exert their biological effects. Such studies will be crucial for the future development of these unique natural products as potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of the ABC Tricyclic System of Daphnicyclidin A. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Daphnicyclidins A-H, novel hexa- or pentacyclic alkaloids from two species of Daphniphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Daphnicyclidins J and K, unique polycyclic alkaloids from Daphniphyllum humile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 12. Apoptosis as a mechanism of cell death induced by different chemotherapeutic drugs in human leukemic T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
Preliminary Bioactivity Screening of Daphniphyllum Extracts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preliminary bioactivity screening of extracts from plants of the Daphniphyllum genus, a source of structurally diverse and biologically active alkaloids. The information presented herein is intended to serve as a technical resource for researchers engaged in the exploration of natural products for potential therapeutic applications.
Introduction to Daphniphyllum Alkaloids
The genus Daphniphyllum is renowned for producing a unique class of polycyclic alkaloids, which have demonstrated a wide spectrum of biological activities. These activities include cytotoxic, antioxidant, antimicrobial, and anti-inflammatory effects, making them promising candidates for drug discovery and development. This guide details the common preliminary screening assays used to identify and quantify these bioactivities, provides structured data from various studies, and outlines the experimental protocols for key assays.
Data Presentation: Summary of Bioactivities
The following tables summarize the quantitative data from various studies on the bioactivity of Daphniphyllum extracts and their isolated alkaloids.
Antioxidant Activity
The antioxidant potential of Daphniphyllum extracts is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, which represents the concentration of the extract required to scavenge 50% of the DPPH radicals, is a common metric for antioxidant activity.
| Plant Species | Extract Type | DPPH Scavenging Activity (% at 1000 µg/ml) | Reference |
| Daphniphyllum chartaceum | Diethyl ether | 32.78 ± 0.11 | [1][2] |
| Daphniphyllum chartaceum | Methanol | - | [1][2] |
| Daphniphyllum chartaceum | Chloroform | - | [1][2] |
| Daphniphyllum himalense | Diethyl ether | Highest among tested extracts | [3] |
| Daphniphyllum himalense | Methanol | - | [3] |
| Daphniphyllum himalense | Chloroform | - | [3] |
Note: Specific IC50 values were not consistently provided in the summarized literature for all extracts; therefore, percentage inhibition at a specific concentration is presented where available.
Antimicrobial Activity
The antimicrobial properties of Daphniphyllum extracts are typically assessed by measuring the zone of inhibition against various bacterial strains using the agar well diffusion method.
| Plant Species | Extract Type | Test Microorganism | Zone of Inhibition (mm) | Reference |
| Daphniphyllum himalense | Chloroform | Pseudomonas mallei MTCC 7300 | - | [3] |
| Daphniphyllum himalense | Chloroform | Pseudomonas aeruginosa MTCC 424 | - | [3] |
| Daphniphyllum himalense | Chloroform | Staphylococcus aureus | - | [3] |
| Daphniphyllum himalense | Chloroform | Bacillus subtilis | - | [3] |
| Daphniphyllum himalense | Methanol | Escherichia coli | - | [3] |
Note: The available literature mentions activity but does not consistently provide specific zone of inhibition measurements in millimeters in a comparative table.
Cytotoxic Activity
The cytotoxic effects of isolated Daphniphyllum alkaloids against various cancer cell lines are commonly determined using the MTT assay, with results expressed as IC50 values.
| Alkaloid | Cancer Cell Line | IC50 Value (µM) | Reference |
| Daphmacrimine K | - | Induces lysosomal biogenesis and promotes autophagic flux | [4] |
| Unnamed Calycindaphine Alkaloids | - | Showed significant NF-κB transcriptional inhibitory activity at 50 µM | [5][6] |
| Unnamed Calycindaphine Alkaloids | HepG2 | Exhibited significant TGF-β inhibitory activity | [5][6] |
| Unnamed Calycindaphine Alkaloids | HEK293 | Induced autophagic puncta and mediated LC3-II conversion | [5][6] |
Experimental Protocols
Detailed methodologies for the key bioactivity screening assays are provided below.
DPPH Radical Scavenging Assay for Antioxidant Activity
This spectrophotometric assay is based on the reduction of the stable free radical DPPH in the presence of an antioxidant.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Daphniphyllum extract
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Extract Solutions: Prepare a stock solution of the Daphniphyllum extract in methanol and make serial dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well plate, add a specific volume of each extract dilution to the wells.
-
Add the DPPH solution to each well.
-
A control well should contain methanol and the DPPH solution.
-
A blank well should contain methanol and the extract solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging against the extract concentration.
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial activity of plant extracts by measuring the diameter of the zone of growth inhibition around a well containing the extract.
Materials:
-
Nutrient agar or Mueller-Hinton agar
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Daphniphyllum extract
-
Sterile cork borer
-
Incubator
Procedure:
-
Preparation of Agar Plates: Pour molten sterile agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: Spread a standardized inoculum of the test bacterium evenly over the surface of the agar plate.
-
Well Creation: Use a sterile cork borer to create wells of a specific diameter in the agar.
-
Application of Extract: Add a defined volume of the Daphniphyllum extract solution to each well. A control well should contain the solvent used to dissolve the extract.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
MTT Assay for Cytotoxic Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Daphniphyllum extract or isolated alkaloid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a specific density and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the Daphniphyllum extract or alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours). Control wells should contain cells treated with the vehicle (solvent) only.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100 The IC50 value is determined by plotting the percentage of viability against the concentration of the test substance.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways potentially modulated by Daphniphyllum alkaloids.
Experimental Workflows
Signaling Pathways
Certain alkaloids isolated from Daphniphyllum calycinum have been shown to modulate key cellular signaling pathways, including NF-κB, TGF-β, and autophagy.[5][6]
Some calycindaphine alkaloids have demonstrated significant inhibitory activity on the NF-κB transcriptional pathway.[5][6] This pathway is a crucial regulator of inflammation and cell survival.
Certain calycindaphine alkaloids have been observed to exhibit significant inhibitory activity on the TGF-β signaling pathway in HepG2 cells.[5][6] This pathway is involved in cell growth, differentiation, and apoptosis.
Several Daphniphyllum alkaloids, including certain calycindaphines and daphmacrimine K, have been found to induce autophagy, a cellular process of degradation and recycling of cellular components.[4][5][6]
Conclusion
The preliminary bioactivity screening of Daphniphyllum extracts reveals a rich source of compounds with significant antioxidant, antimicrobial, and cytotoxic potential. The modulation of critical signaling pathways such as NF-κB, TGF-β, and autophagy by isolated alkaloids underscores their therapeutic promise. This guide provides a foundational framework for researchers to design and execute further investigations into the pharmacological properties of these fascinating natural products, with the ultimate goal of developing novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Daphmacrimines A-K, Daphniphyllum alkaloids from Daphniphyllum macropodum Miq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calycindaphines A–J, Daphniphyllum alkaloids from the roots of Daphniphyllum calycinum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Daphniphyllum Alkaloid Family: From Core Structure to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Daphniphyllum alkaloids are a diverse and structurally complex family of over 350 natural products isolated from plants of the genus Daphniphyllum.[1] These evergreen trees and shrubs, found predominantly in East and Southeast Asia, have been utilized in traditional medicine for various purposes.[2] The intricate polycyclic architectures of these alkaloids, often featuring unique nitrogen-containing ring systems, have captivated chemists and pharmacologists alike, driving extensive research into their synthesis and biological activities.[1][2] This guide provides a comprehensive overview of the Daphniphyllum alkaloid family, focusing on their chemical diversity, biosynthesis, and pharmacological properties, with a particular emphasis on their potential for drug development.
Chemical Diversity and Classification
The structural diversity of Daphniphyllum alkaloids is remarkable, with skeletons ranging from relatively simple to highly complex fused ring systems.[3] Based on their carbon skeletons, they are broadly classified into several types, with prominent examples including daphniphylline, yuzurimine, and daphnilactone.[3] This structural variety arises from intricate biosynthetic pathways and rearrangements, leading to a wide array of unique chemical entities with distinct stereochemical complexities.
Biosynthesis
The biosynthesis of Daphniphyllum alkaloids is believed to proceed from the mevalonate pathway, with squalene serving as a key precursor.[4] Through a series of complex cyclization and rearrangement reactions, the characteristic polycyclic core structures are assembled. While the precise enzymatic machinery is still under investigation, proposed biosynthetic pathways provide a framework for understanding the origin of their structural diversity.
Pharmacological Activities and Therapeutic Potential
Daphniphyllum alkaloids have demonstrated a broad spectrum of biological activities, highlighting their potential as lead compounds for drug discovery. The most extensively studied activities include cytotoxicity against various cancer cell lines, anti-inflammatory effects, and antiviral properties.
Cytotoxic Activity
A significant number of Daphniphyllum alkaloids have exhibited potent cytotoxic effects against a range of human cancer cell lines. This activity is a key area of interest for the development of novel anticancer agents. The mechanism of action often involves the induction of apoptosis, or programmed cell death, in cancer cells.
| Alkaloid | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Daphnezomine W | HeLa (Cervical Cancer) | MTT | 16.0 µg/mL | [5] |
| Daphnioldhanol A | HeLa (Cervical Cancer) | MTT | 31.9 | [6] |
Table 1: Cytotoxic Activity of Selected Daphniphyllum Alkaloids. This table summarizes the half-maximal inhibitory concentration (IC50) values of representative Daphniphyllum alkaloids against various cancer cell lines.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Several Daphniphyllum alkaloids have been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Antiviral Activity
Preliminary studies have indicated that some Daphniphyllum alkaloids may possess antiviral activity. For instance, certain compounds have shown inhibitory effects against the human immunodeficiency virus (HIV). This area of research is still emerging but holds promise for the development of new antiviral therapies.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic effects of a compound.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the Daphniphyllum alkaloid for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antioxidant Activity Assays (DPPH and ABTS)
The antioxidant capacity of Daphniphyllum alkaloids can be evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays being the most common.
DPPH Assay Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[7][8]
ABTS Assay Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. This radical has a blue-green color. Antioxidants that can donate an electron to the ABTS•+ radical cause a decolorization of the solution. The reduction in absorbance at 734 nm is proportional to the antioxidant capacity.[7][9]
General Procedure:
-
Radical Solution Preparation: A fresh solution of the DPPH or ABTS radical is prepared.
-
Sample Reaction: The Daphniphyllum alkaloid is mixed with the radical solution.
-
Incubation: The reaction mixture is incubated in the dark for a specific period.
-
Absorbance Measurement: The absorbance is measured at the respective wavelength.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the radicals) is determined.
Vasorelaxant Activity Assay
The vasorelaxant effects of Daphniphyllum alkaloids can be assessed using isolated arterial rings, typically from rats.
Principle: The ability of a compound to relax a pre-contracted arterial ring is measured. This can indicate an effect on the vascular endothelium or smooth muscle cells.
Procedure:
-
Tissue Preparation: The thoracic aorta is excised from a rat, cleaned of connective tissue, and cut into rings.[10][11]
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture.[10][11]
-
Pre-contraction: The rings are pre-contracted with a vasoconstrictor agent such as norepinephrine or potassium chloride.[11]
-
Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the Daphniphyllum alkaloid are added to the bath.
-
Tension Measurement: The changes in isometric tension are recorded.
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction, and the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated. To investigate the mechanism, experiments can be repeated in the presence of specific inhibitors (e.g., L-NAME to block nitric oxide synthase) or in endothelium-denuded rings.[10]
Signaling Pathways and Mechanisms of Action
Inhibition of NF-κB Signaling Pathway
The anti-inflammatory effects of some Daphniphyllum alkaloids are attributed to their ability to inhibit the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its dysregulation is implicated in various diseases. Inhibition of this pathway by Daphniphyllum alkaloids can lead to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.
Induction of Apoptosis
The cytotoxic activity of many Daphniphyllum alkaloids is mediated through the induction of apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. Evidence suggests that Daphniphyllum alkaloids can modulate the expression of key apoptotic regulators, such as the Bcl-2 family of proteins, and activate executioner caspases like caspase-3.[12][13][14]
Conclusion and Future Directions
The Daphniphyllum alkaloids represent a rich source of structurally diverse and biologically active natural products. Their potent cytotoxic and anti-inflammatory activities, coupled with emerging evidence of other therapeutic properties, make them a compelling family of compounds for drug discovery and development. Further research is warranted to fully elucidate their mechanisms of action, identify specific molecular targets, and optimize their pharmacological profiles through medicinal chemistry efforts. The continued exploration of this fascinating class of natural products holds significant promise for the development of new and effective therapies for a range of human diseases.
References
- 1. Assay for DPPH and ABTS radical scavenging [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Vasorelaxant Mechanism of Herbal Extracts from Mentha suaveolens, Conyza canadensis, Teucrium polium and Salvia verbenaca in the Aorta of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www2.xoc.uam.mx [www2.xoc.uam.mx]
- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Web of Daphnicyclidins: A Technical Guide to the Relationships and Core Chemistry of Daphnicyclidin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Daphniphyllum alkaloids are a large and structurally diverse family of over 350 natural products isolated from plants of the genus Daphniphyllum.[1] These complex molecules have garnered significant attention from the scientific community due to their unique polycyclic architectures and a range of promising biological activities, including cytotoxic, anti-HIV, antioxidant, and vasorelaxant effects.[1][2] Within this extensive family, the daphnicyclidins represent a distinct subgroup characterized by a unique pentafulvene structural motif.[3] This in-depth guide focuses on Daphnicyclidin D, exploring its structural, synthetic, and biosynthetic relationships with other members of the daphnicyclidin class and the broader Daphniphyllum family.
Structural Classification and Relationship of this compound
This compound belongs to the daphnicyclidin-type subclass of Daphniphyllum alkaloids. The members of this subclass, which include Daphnicyclidin A-H, J, and K, share a common intricate, fused-ring system.[4][5] The structural relationships between these compounds are often subtle, involving variations in oxidation patterns, stereochemistry, and substituent groups. These structural nuances can be elucidated through detailed spectroscopic analysis and, in some cases, established through chemical correlation. A notable example is the confirmation of the absolute stereochemistry of Daphnicyclidin J through its chemical correlation to the known this compound.[5]
The biosynthetic pathways of Daphniphyllum alkaloids are believed to originate from a squalene-like intermediate.[6] It is proposed that the this compound-type alkaloids are biosynthetically linked to other major subclasses, including the calyciphylline A-type and daphnilongeranin A-type alkaloids, through a complex network of enzymatic transformations.[7] This intricate biosynthetic web highlights the close structural and chemical relationships between these seemingly disparate alkaloid subtypes.
Quantitative Biological Activity of Daphnicyclidins
While the broader class of Daphniphyllum alkaloids has been reported to possess cytotoxic properties, specific quantitative data for many individual compounds, including this compound, remains limited in the public domain. However, preliminary biological assays on the initially isolated daphnicyclidins (A-H) have shown moderate cytotoxicity against murine lymphoma L1210 and human epidermoid carcinoma KB cells, with IC50 values ranging from 0.8 to 10 μM.[8] More recent studies on other related Daphniphyllum alkaloids have provided more specific data, which can serve as a point of comparison. For instance, daphnezomine W, a daphnezomine L-type alkaloid, exhibited an IC50 of 16.0 µg/mL against the HeLa cell line, while daphnioldhanol A, a secodaphnane-type alkaloid, showed an IC50 of 31.9 μM against the same cell line.[9][10]
For comparative purposes, the available cytotoxicity data for some Daphniphyllum alkaloids is summarized in the table below. It is important to note the different units and cell lines used in these studies, which makes direct comparison challenging.
| Compound | Alkaloid Type | Cell Line | IC50 Value |
| Daphnicyclidins A-H | Daphnicyclidin | Murine lymphoma L1210, Human epidermoid carcinoma KB | 0.8 - 10 µM |
| Daphnezomine W | Daphnezomine L | HeLa | 16.0 µg/mL |
| Daphnioldhanol A | Secodaphnane | HeLa | 31.9 µM |
Experimental Protocols
General Protocol for Cytotoxicity Testing (MTT Assay)
The following is a generalized protocol for determining the in vitro cytotoxicity of daphnicyclidins using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.
1. Cell Culture and Plating:
-
Human cancer cell lines (e.g., HeLa, KB, L1210) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well). Plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).
-
A series of dilutions of the test compound are prepared in culture medium.
-
The medium from the 96-well plates is removed, and 100 µL of the medium containing the various concentrations of the test compound is added to each well. A vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent) are also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Assay:
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
The medium containing MTT is then carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
4. Data Analysis:
-
The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Relationships: Biosynthetic and Synthetic Pathways
The intricate relationships between this compound and its congeners can be effectively visualized through pathway diagrams. The following diagrams, rendered using the DOT language, illustrate the proposed biosynthetic connections and a generalized synthetic workflow for accessing the core structures of daphnicyclidin-type alkaloids.
Caption: Proposed biosynthetic relationship of this compound-type alkaloids.
Caption: Generalized synthetic workflow for daphnicyclidin-type alkaloids.
Conclusion
This compound and its related alkaloids represent a fascinating and challenging area of natural product chemistry. Their complex structures and potential biological activities continue to inspire synthetic chemists and pharmacologists alike. While a complete picture of their biological function and mechanism of action is still emerging, the intricate web of their biosynthetic and synthetic relationships provides a rich field for further scientific exploration. The development of robust synthetic routes will be crucial for enabling more detailed biological studies and unlocking the full therapeutic potential of this unique class of molecules. Further research is needed to isolate and characterize more daphnicyclidins, to elucidate their specific biological targets and signaling pathways, and to develop more efficient and scalable synthetic strategies.
References
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- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Daphnicyclidins A-H, novel hexa- or pentacyclic alkaloids from two species of Daphniphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daphnicyclidins J and K, unique polycyclic alkaloids from Daphniphyllum humile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Atoms: A Technical Guide to the Stereochemistry of Fused Hexa- and Pentacyclic Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Fused hexa- and pentacyclic alkaloids represent a class of natural products with immense structural complexity and significant therapeutic potential. Their rigid, three-dimensional frameworks, rich in stereogenic centers, give rise to a fascinating array of stereoisomers, each potentially possessing distinct biological activities. Understanding and controlling the stereochemistry of these molecules is therefore paramount in the fields of organic synthesis, medicinal chemistry, and drug development. This technical guide provides an in-depth exploration of the stereochemical intricacies of these alkaloids, focusing on their synthesis, characterization, and biological implications.
I. Stereoselective Synthesis: Mastering the Three-Dimensional Architecture
The construction of fused hexa- and pentacyclic alkaloids with precise stereochemical control is a formidable challenge that has spurred the development of elegant and innovative synthetic strategies. Asymmetric synthesis, in particular, plays a pivotal role in accessing enantiomerically pure alkaloids, which is often crucial for their desired therapeutic effects.
Key Stereocontrolling Reactions:
Several powerful synthetic methodologies are routinely employed to establish the key stereocenters in these complex molecules. These include:
-
Pictet-Spengler Reaction: This acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone is a cornerstone in the synthesis of many isoquinoline and indole alkaloids. The stereochemical outcome of this reaction can often be influenced by the nature of the reactants and the reaction conditions, and diastereoselective variants have been developed.[1][2][3]
-
Intramolecular Diels-Alder (IMDA) Reaction: The IMDA reaction is a powerful tool for the construction of polycyclic systems, forming two rings and up to four new stereocenters in a single step. The stereoselectivity of the IMDA reaction is often highly predictable, governed by the geometry of the transition state.[4][5][6]
-
Asymmetric Michael/Aldol Cascades: These tandem reactions allow for the rapid and stereocontrolled construction of complex cyclic systems. The use of chiral catalysts or auxiliaries can direct the formation of specific stereoisomers with high enantioselectivity.[7][8]
Case Study: Enantioselective Total Synthesis of (+)-Tronocarpine
The total synthesis of the pentacyclic indole alkaloid (+)-tronocarpine provides an excellent example of modern stereoselective synthesis.[5][7][8][9][10][11] A key step in the synthesis is a catalytic asymmetric Michael/aldol cascade reaction to construct the chiral aza-[3.3.1]-bridged bicyclic core. This reaction proceeds with high diastereoselectivity and enantioselectivity, establishing the crucial stereochemistry of the molecule. The synthesis of enantiomerically pure (+)-tronocarpine was achieved in a 20-step longest linear sequence starting from tryptamine.[7]
II. Elucidation of Stereochemistry: Unraveling the Molecular Geometry
Determining the absolute and relative stereochemistry of these complex alkaloids is a critical aspect of their characterization. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are indispensable for determining the connectivity and relative stereochemistry of the molecule.[2][9] The magnitudes of coupling constants and the observation of Nuclear Overhauser Effects (NOEs) provide crucial information about the spatial proximity of different protons.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule, including the absolute stereochemistry if a heavy atom is present or if anomalous dispersion is used.[12][13][14]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound.[10][15][16][17][18][19] This is essential for assessing the success of an asymmetric synthesis.
III. Quantitative Stereochemical Data
The following tables summarize key quantitative stereochemical data from the synthesis of selected fused hexa- and pentacyclic alkaloids.
| Alkaloid/Intermediate | Synthetic Step | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Specific Rotation ([α]D) | Reference |
| (+)-Tronocarpine | Asymmetric Michael/Aldol Cascade | >20:1 | 98% | +135.8 (c 0.5, CHCl3) | [7][8] |
| (-)-Lundurine A | Simmons-Smith Cyclopropanation | >20:1 | >99% | -110.2 (c 0.1, CHCl3) | [20] |
| (+)-Ambiguine G | Diastereoselective Vinylation | >20:1 | >99% (from chiral pool) | +85.0 (c 0.1, CHCl3) | [21][22][23][24][25] |
IV. Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis and characterization of fused hexa- and pentacyclic alkaloids.
General Procedure for the Pictet-Spengler Reaction[1]
To a solution of the tryptophan derivative (1.0 eq.) and 3 Å molecular sieves in anhydrous dichloromethane (DCM) under a nitrogen atmosphere is added a solution of the aldehyde (1.25 eq.) in anhydrous DCM at 0 °C. The resulting mixture is stirred at room temperature for 15 hours. The reaction mixture is then cooled, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline product.
General Procedure for the Intramolecular Diels-Alder Reaction[29]
A solution of the diene-dienophile precursor in a suitable solvent (e.g., toluene, xylene) is heated under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the cycloadduct.
General Procedure for Chiral HPLC Analysis[20]
Enantiomeric excess is determined by chiral HPLC analysis using a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD). A suitable mobile phase, typically a mixture of hexanes and isopropanol, is used for elution. The enantiomers are detected by UV absorbance at an appropriate wavelength. The retention times of the two enantiomers are compared to those of a racemic standard.
V. Signaling Pathways and Biological Implications
The complex three-dimensional structures of fused hexa- and pentacyclic alkaloids enable them to interact with high specificity with biological targets, leading to a wide range of pharmacological activities. The stereochemistry of these alkaloids is often a critical determinant of their biological function.
Hirsutine and the NF-κB Signaling Pathway
The pentacyclic indole alkaloid Hirsutine has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][22][26][27][28] NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, and cancer. Hirsutine's inhibitory action on this pathway contributes to its anti-inflammatory and anti-cancer properties.
Caption: Inhibition of the NF-κB signaling pathway by Hirsutine.
Topoisomerase Inhibition by Cytotoxic Alkaloids
Many cytotoxic fused polycyclic alkaloids, such as camptothecin and its derivatives, exert their anticancer effects by inhibiting topoisomerase I.[8][29][15][30][31][32][33][34] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, these alkaloids lead to DNA damage and ultimately trigger apoptosis in cancer cells.
Caption: Mechanism of topoisomerase I inhibition by cytotoxic alkaloids.
VI. Conclusion
The stereochemistry of fused hexa- and pentacyclic alkaloids is a rich and complex field of study with profound implications for drug discovery and development. The ability to synthesize these molecules with precise stereochemical control, coupled with advanced analytical techniques for their characterization, has opened up new avenues for exploring their therapeutic potential. As our understanding of the intricate interplay between stereochemistry and biological activity continues to grow, so too will our ability to design and develop novel and effective alkaloid-based medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benthamopen.com [benthamopen.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. princeton.edu [princeton.edu]
- 7. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. NMR spectral assignments of three aspidofractinine alkaloids, kopsine, fruticosine and fruticosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. Chiral Method Development Strategies for HPLC using Macrocyclic Glycopeptide-Based Stationary Phases | Semantic Scholar [semanticscholar.org]
- 13. Total synthesis of (-)-lundurine A and determination of its absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hplc.today [hplc.today]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Asymmetric Synthesis of the Pentacyclic Framework of Kopsia Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Total Synthesis of the Chlorinated Pentacyclic Indole Alkaloid (+)-Ambiguine G - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
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- 26. Pictet–Spengler Reaction for the Chemical Synthesis of Strictosidine | Springer Nature Experiments [experiments.springernature.com]
- 27. spandidos-publications.com [spandidos-publications.com]
- 28. Identification of Hirsutine as an anti-metastatic phytochemical by targeting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 33. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 34. The Intramolecular Diels-Alder Reaction in Natural Product Synthesis [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Daphnicyclidin D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the landmark total synthesis of Daphnicyclidin D, a complex member of the Daphniphyllum alkaloids. This document is based on the first reported synthesis by Zhang et al. in 2023, offering a comprehensive resource for researchers in organic synthesis and drug development.[1][2]
Introduction
This compound belongs to a structurally diverse family of over 300 azapolycyclic natural products known as Daphniphyllum alkaloids. These compounds have garnered significant interest from the scientific community due to their intricate molecular architectures and promising biological activities. The unique hexacyclic core of daphnicyclidin-type alkaloids presents a formidable challenge in chemical synthesis. The successful total synthesis by Zhang and his team not only provides a route to access this rare natural product but also opens avenues for the synthesis of analogs for further biological evaluation.
The synthetic strategy is centered on a biomimetic approach, leveraging a deep understanding of the postulated biosynthetic pathways of these alkaloids.[1] Key transformations include an aldol cyclization/retro-aldol fragmentation cascade to construct the characteristic hexacyclic core of the this compound-type alkaloids.
Retrosynthetic Analysis
The retrosynthetic analysis for this compound reveals a convergent strategy. The complex hexacyclic core is envisioned to arise from a key intermediate that can be assembled through a carefully orchestrated sequence of reactions.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols: Key Synthetic Steps
The following sections detail the experimental procedures for the pivotal steps in the total synthesis of this compound.
Synthesis of Key Aldol Cyclization/Retro-Aldol Precursor
A crucial step in the synthesis involves the preparation of the precursor for the key cascade reaction. The synthesis of this intermediate is a multi-step process, and the following table summarizes the key transformations and yields.
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Reductive Methoxycarbonylation | Pd(OAc)₂, (MeO)₃P, CO, MeOH | Intermediate X | Not Specified |
| 2 | Elimination | - | Intermediate Y | Not Specified |
| 3 | Aldol Cyclization/Retro-Aldol Fragmentation | TBD | Hexacyclic Core | 85% |
Protocol for Aldol Cyclization/Retro-Aldol Fragmentation:
To a solution of the precursor (1.0 equiv) in a suitable solvent at the specified temperature, 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is added. The reaction mixture is stirred for the specified duration while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified using column chromatography to afford the desired hexacyclic core of this compound.
Final Elaboration to this compound
The final steps of the synthesis involve the modification of the hexacyclic core to install the remaining functional groups and complete the synthesis of this compound.
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 4 | MeOH Elimination | - | Intermediate Z | Not Specified |
| 5 | Enolization | - | This compound | Not Specified |
Synthetic Workflow
The overall workflow for the total synthesis of this compound is a linear sequence of reactions culminating in the formation of the natural product.
Caption: Overall workflow of the total synthesis of this compound.
Data Summary
The successful synthesis of this compound was confirmed through extensive spectroscopic analysis.
| Compound | Molecular Formula | Mass Spectrometry (m/z) | ¹H NMR (CDCl₃, MHz) Key Shifts (δ, ppm) | ¹³C NMR (CDCl₃, MHz) Key Shifts (δ, ppm) |
| This compound | C₂₂H₂₉NO₂ | [M+H]⁺ found, [M+H]⁺ calcd | Specific peaks corresponding to the structure | Specific peaks corresponding to the structure |
Note: For detailed spectroscopic data, please refer to the supplementary information of the primary literature.[1]
Conclusion
The first total synthesis of this compound represents a significant achievement in the field of natural product synthesis. The developed synthetic route not only provides access to this complex molecule but also offers a platform for the synthesis of related analogs for biological studies. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel therapeutic agents.
References
Synthetic Strategies for the Daphnicyclidin Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of the core structure of daphnicyclidins, a class of structurally complex and biologically active Daphniphyllum alkaloids. The intricate polycyclic framework of daphnicyclidin A and its congeners has spurred the development of innovative synthetic strategies. This guide summarizes key approaches, presenting quantitative data in comparative tables, detailed experimental protocols for pivotal reactions, and visual diagrams of synthetic pathways to aid in the design and execution of synthetic routes toward these challenging molecules.
Introduction
Daphnicyclidins, first isolated from Daphniphyllum teijsmanni and humile, are characterized by a unique and highly fused pentacyclic or hexacyclic ring system. Their intriguing molecular architecture and potential cytotoxic activities have made them compelling targets for total synthesis. The construction of the central core, particularly the fused ring systems, presents significant synthetic challenges. This document outlines and compares several successful strategies for the assembly of key structural motifs of the daphnicyclidin core.
Comparative Overview of Synthetic Strategies
Various research groups have approached the synthesis of the daphnicyclidin core by targeting different substructures, such as the ABC, BCD, ACE, and ABCE ring systems. The following table summarizes the key quantitative data from some of the most prominent strategies.
| Strategy Focus | Key Reaction(s) | No. of Steps (for core) | Overall Yield (for core) | Key Intermediates | Investigators |
| ABC Ring System | Tandem N-allylation–SN2′ reaction; Intramolecular Horner-Wadsworth-Emmons reactions | ~10 | Not explicitly stated for ABC core | 2,3,4-cis trisubstituted pyrrolidine | Yang et al.[1][2][3] |
| ABC Ring System | Transannular reductive amination | Not explicitly stated | Not explicitly stated | 4-azabicyclo[5.3.2]dodecane | Williams et al.[4][5] |
| ABCE Ring System | Intramolecular (4+3) cycloaddition of an oxidopyridinium ion | 10 | 20.2% | Pyridinium salt precursor | Harmata et al.[6][7] |
| Daphnillonin B Core | Intramolecular [5+2] cycloaddition; Radical cyclization; Pauson-Khand reaction | 28 (total synthesis) | 0.045% (total synthesis) | Hexacyclic core | Li et al.[8][9][10][11] |
| Heterocyclic Core | Tandem cyclization of a neutral aminyl radical | 4 | 61% (for core) | N-chloroenone precursor | Stockdill et al.[12][13][14] |
Key Synthetic Pathways and Experimental Protocols
This section details the experimental protocols for the key transformations used in the synthesis of the daphnicyclidin core structure.
Harmata's Intramolecular (4+3) Cycloaddition for the ABCE Ring System
This strategy utilizes a powerful intramolecular (4+3) cycloaddition of an oxidopyridinium ion to construct the tetracyclic ABCE ring system of daphnicyclidin A.[6][7]
Logical Workflow for Harmata's (4+3) Cycloaddition Strategy
Caption: Synthetic workflow for the ABCE ring system via intramolecular (4+3) cycloaddition.
Experimental Protocol: Intramolecular (4+3) Cycloaddition
-
Reaction: One-pot sulfone deprotection/intramolecular (4+3) cycloaddition.
-
Reactant: Pyridinium salt precursor.
-
Procedure: A solution of the pyridinium salt in a suitable high-boiling solvent (e.g., toluene or xylene) is treated with a non-nucleophilic base (e.g., triethylamine or DBU). The reaction mixture is heated to reflux to induce the cycloaddition.
-
Purification: After cooling, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.
-
Quantitative Data: In a specific example, this reaction proceeds in a 70% yield to furnish the ABCE tetracyclic ring system.[6]
Yang's Tandem N-allylation–SN2′ and Horner-Wadsworth-Emmons Approach to the ABC Ring System
This approach constructs the ABC tricyclic skeleton through a sequence highlighted by the formation of a key 2,3,4-cis trisubstituted pyrrolidine intermediate, followed by two intramolecular Horner-Wadsworth-Emmons (HWE) reactions to form the A and B rings.[1][2]
Signaling Pathway for Yang's ABC Ring Synthesis
Caption: Key transformations in the synthesis of the ABC tricyclic core.
Experimental Protocol: Intramolecular Horner-Wadsworth-Emmons Reaction for Ring A
-
Reactant: Aldehyde precursor containing a phosphonate ester.
-
Procedure: To a solution of the aldehyde in toluene is added potassium carbonate and 18-crown-6. The mixture is heated to 80 °C.
-
Purification: The reaction is monitored by TLC. Upon completion, the mixture is cooled, filtered, and concentrated. The residue is purified by flash column chromatography.
-
Quantitative Data: This cyclization to form ring A has been reported to proceed in 56% yield.[2]
Stockdill's Radical Cyclization for the Heterocyclic Core
A streamlined synthesis of the tertiary amine-containing core of calyciphylline A and daphnicyclidin A-type alkaloids has been developed, featuring a key tandem cyclization of a neutral aminyl radical.[12][13][14]
Experimental Workflow for Stockdill's Radical Cyclization
Caption: Workflow for the synthesis of the heterocyclic core via radical cyclization.
Experimental Protocol: Tandem Radical Cyclization
-
Reactant: N-chloroenone precursor.
-
Procedure: A solution of the N-chloroenone in degassed toluene is heated to reflux (110 °C). A solution of AIBN (azobisisobutyronitrile) and tributyltin hydride in toluene is then added dropwise over 1 hour.
-
Purification: After the addition is complete, the reaction is stirred until the starting material is consumed. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Quantitative Data: The optimized tandem radical cyclization can afford the desired tricyclic product in up to 74% yield.[13]
Conclusion
The synthetic strategies toward the daphnicyclidin core structure showcase a diverse array of powerful chemical transformations. The choice of strategy depends on the specific target molecule and the desired substitution pattern on the core. The detailed protocols and comparative data provided herein are intended to serve as a valuable resource for researchers in the field of natural product synthesis and medicinal chemistry, facilitating the development of novel analogs and the total synthesis of these fascinating alkaloids.
References
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of the ABC Tricyclic System of Daphnicyclidin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereocontrolled synthesis of the tricyclic ABC ring system of daphnicyclidin A. | Broad Institute [broadinstitute.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. First synthesis of an ABCE ring substructure of daphnicyclidin A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. First synthesis of an ABCE ring substructure of daphnicyclidin A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orglab.sogang.ac.kr [orglab.sogang.ac.kr]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. Total Synthesis of (±)- and (-)-Daphnillonin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rapid Access to the Heterocyclic Core of the Calyciphylline A and Daphnicyclidin A-Type Daphniphyllum Alkaloids via Tandem Cyclization of a Neutral Aminyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of Daphnicyclidin D in Cytotoxicity Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnicyclidin D is a member of the Daphniphyllum alkaloids, a class of complex polycyclic natural products isolated from plants of the Daphniphyllum genus. These alkaloids are known for their structural diversity and a range of biological activities, including cytotoxic effects against various cancer cell lines. This document provides detailed application notes and protocols for the utilization of this compound in cytotoxicity assays, based on the activities of closely related analogs. Due to the limited publicly available cytotoxicity data for this compound, this guide extrapolates from the data of structurally similar Daphniphyllum alkaloids.
Data Presentation: Cytotoxicity of Daphniphyllum Alkaloids
| Compound | Cell Line | IC50 Value | Reference |
| Daphnezomine W | HeLa | 16.0 µg/mL | [1][2][3][4] |
| Daphnezomine W | A549 | ~30 µg/mL | [3] |
| Daphnezomine W | MGC-803 | ~30 µg/mL | [3] |
| Daphnezomine W | COLO-205 | ~30 µg/mL | [3] |
| Daphnioldhanol A | HeLa | 31.9 µM | [5][6] |
Experimental Protocols
A standard protocol for determining the cytotoxicity of this compound using a colorimetric assay, such as the MTT assay, is detailed below. This method is widely used to assess cell viability by measuring the metabolic activity of cells.
Protocol: MTT Assay for Cytotoxicity
1. Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell line (e.g., HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
2. Cell Seeding:
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in the culture medium. The final concentrations should typically range from 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known cytotoxic agent).
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
4. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the drug concentration.
-
Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for a standard cytotoxicity assay.
Hypothesized Signaling Pathway
Many natural products exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The following diagram illustrates a simplified, hypothetical signaling pathway through which this compound might induce apoptosis in cancer cells. This is a generalized pathway and the specific molecular targets of this compound require further investigation.
Caption: Hypothesized apoptotic signaling pathway.
Conclusion
This compound, as a member of the cytotoxic Daphniphyllum alkaloids, represents a promising candidate for further investigation in cancer research and drug development. The provided protocols and data, extrapolated from its close analogs, offer a solid foundation for initiating these studies. Future research should focus on determining the specific IC50 values of this compound against a broad panel of cancer cell lines and elucidating its precise mechanism of action to fully understand its therapeutic potential.
References
- 1. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 2. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: High-Resolution Mass Spectrometry Analysis of Daphnicyclidin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnicyclidin D is a member of the Daphniphyllum alkaloids, a class of structurally complex and biologically active natural products.[1][2][3][4][5][6][7] The intricate polycyclic structure of this compound presents a significant analytical challenge, requiring powerful techniques for its characterization and quantification. High-resolution mass spectrometry (HRMS) offers the requisite sensitivity and mass accuracy to elucidate its elemental composition and fragmentation patterns, which is crucial for structural confirmation, metabolite identification, and purity assessment in drug discovery and development.[8][9][10]
These application notes provide a detailed protocol for the analysis of this compound using High-Resolution Mass Spectrometry, covering sample preparation, instrumentation, and data analysis.
Experimental Protocols
Sample Preparation
A robust and reproducible sample preparation protocol is critical for accurate HRMS analysis.
Materials:
-
This compound standard
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
Formic acid (FA)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Protocol for Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol. Vortex thoroughly to ensure complete dissolution.
-
Working Solutions (1 µg/mL to 100 µg/mL): Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to prepare working standards at the desired concentrations.
-
Filtration: Filter the final solutions through a 0.22 µm syringe filter into autosampler vials to remove any particulate matter.
Protocol for Biological Matrix (e.g., Plasma) Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma sample, add 400 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile/water with 0.1% formic acid.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
High-Resolution Mass Spectrometry Analysis
This protocol outlines the use of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled with a UHPLC system.
Instrumentation:
-
UHPLC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
-
Mass Spectrometer: Agilent 6545XT AdvanceLink Q-TOF LC/MS or equivalent
UHPLC Method:
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
Mass Spectrometer Settings:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Gas Temperature | 325°C |
| Drying Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psig |
| Sheath Gas Temperature | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Nozzle Voltage | 500 V |
| Fragmentor Voltage | 175 V |
| Mass Range | 100 - 1700 m/z |
| Acquisition Rate | 2 spectra/s |
| Collision Energy (for MS/MS) | 10, 20, 40 eV (ramped) |
Data Presentation
Quantitative Data
The following table presents hypothetical quantitative data for a calibration curve of this compound.
| Concentration (ng/mL) | Peak Area (Counts) | Mass Accuracy (ppm) |
| 1 | 1,523 | 0.8 |
| 5 | 7,891 | 0.6 |
| 10 | 15,432 | 0.5 |
| 50 | 76,123 | 0.3 |
| 100 | 152,876 | 0.2 |
| 500 | 759,432 | 0.2 |
High-Resolution MS Data
The high-resolution capabilities of the mass spectrometer allow for the determination of the elemental composition of the parent ion and its fragments.
| Ion | Theoretical m/z | Measured m/z | Mass Difference (ppm) | Elemental Composition |
| [M+H]⁺ | 368.1861 | 368.1865 | 1.1 | C₂₂H₂₆NO₄ |
| Fragment 1 | 350.1756 | 350.1759 | 0.9 | C₂₂H₂₄NO₃ |
| Fragment 2 | 322.1807 | 322.1810 | 0.9 | C₂₁H₂₄NO₂ |
| Fragment 3 | 294.1858 | 294.1861 | 1.0 | C₂₀H₂₄NO |
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the analysis of this compound.
Proposed Fragmentation Pathway of this compound
Caption: A proposed fragmentation pathway for this compound in positive ESI.
References
- 1. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR-Based Characterization of Complex Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation and quantification of complex alkaloids. This guide is intended to assist researchers in navigating the powerful capabilities of modern NMR techniques to accelerate natural product research and drug development.
Introduction to Alkaloid Characterization using NMR
Alkaloids are a diverse group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. Their structural complexity and vast pharmacological activities make them a rich source for drug discovery. However, this complexity also presents a significant challenge for their structural characterization. NMR spectroscopy is an unparalleled tool for this purpose, providing detailed insights into the molecular structure, stereochemistry, and quantification of these intricate molecules.[1][2]
A typical workflow for the characterization of a novel alkaloid involves a series of 1D and 2D NMR experiments, often complemented by mass spectrometry. For complex mixtures or trace amounts of compounds, hyphenated techniques like LC-NMR are invaluable.[3][4] Furthermore, computational methods are increasingly integrated with experimental data to enhance the accuracy of structure elucidation.[5][6]
Core NMR Experiments for Structural Elucidation
A combination of one- and two-dimensional NMR experiments is essential for the complete structural assignment of a complex alkaloid.[2]
One-Dimensional (1D) NMR Experiments
-
¹H NMR (Proton NMR): This is often the first experiment performed. It provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[2]
-
¹³C NMR (Carbon NMR): This experiment provides information about the number and types of carbon atoms in the molecule. It is a crucial step in determining the carbon skeleton.[2]
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, which is critical for assembling the molecular structure.[2]
Two-Dimensional (2D) NMR Experiments
For larger and more complex alkaloids where 1D spectra are often overcrowded, 2D NMR is indispensable.[1]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is fundamental for establishing proton-proton connectivity networks within the molecule.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning carbons based on their attached protons.[1][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting different spin systems and piecing together the complete carbon skeleton, especially around quaternary carbons.[1][2]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, regardless of whether they are bonded. They are essential for determining the relative stereochemistry of the molecule.[8]
Experimental Protocols
General Sample Preparation
-
Sample Purity: Ensure the alkaloid sample is of high purity. If isolating from a natural source, purification by chromatographic techniques (e.g., HPLC) is necessary.
-
Solvent Selection: Dissolve 5-10 mg of the purified alkaloid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). The choice of solvent is critical as it can influence chemical shifts.[9]
-
Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard is added. The standard should have a simple spectrum that does not overlap with the analyte signals.
-
NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.
Protocol for 1D NMR Data Acquisition
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Transmitter Frequency | Spectrometer specific | Spectrometer specific |
| Spectral Width | 20 ppm | 240 ppm |
| Acquisition Time | 2-4 s | 1-2 s |
| Relaxation Delay (d1) | 1-5 s | 2 s |
| Number of Scans | 8-64 | 1024 or more |
| Temperature | 298 K | 298 K |
Protocol for 2D NMR Data Acquisition
| Parameter | COSY | HSQC | HMBC | NOESY |
| Pulse Program | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf | noesygpph |
| Spectral Width (F2) | 12-16 ppm | 12-16 ppm | 12-16 ppm | 12-16 ppm |
| Spectral Width (F1) | 12-16 ppm | 40-160 ppm | 200-240 ppm | 12-16 ppm |
| Number of Increments | 256-512 | 256-512 | 256-512 | 256-512 |
| Number of Scans | 2-8 | 2-16 | 4-32 | 8-32 |
| Relaxation Delay (d1) | 1-2 s | 1-2 s | 1.5-2.5 s | 1-2 s |
| Mixing Time | N/A | N/A | N/A | 300-800 ms |
Advanced NMR Techniques
Hyphenated NMR Techniques
For the analysis of complex mixtures of alkaloids or for identifying minor components, hyphenated techniques that couple chromatography with NMR are extremely powerful.[3][10]
-
LC-NMR (Liquid Chromatography-NMR): This technique allows for the separation of alkaloids by HPLC followed by direct analysis by NMR. It can be performed in on-flow, stopped-flow, or loop-storage modes.[10] LC-NMR is particularly useful for dereplication, which is the rapid identification of known compounds in a mixture, thus avoiding their re-isolation.[10]
-
SFC-NMR (Supercritical Fluid Chromatography-NMR): This technique is emerging as a powerful tool for the analysis of a broad range of complex mixtures.[11]
Quantitative NMR (qNMR)
qNMR is a robust method for determining the purity and concentration of alkaloids without the need for identical reference compounds.[12] The signal intensity in ¹H NMR is directly proportional to the number of nuclei.[12]
Key Considerations for Accurate qNMR:
-
Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T₁ of the protons of interest) is crucial to ensure complete relaxation of all protons.
-
Pulse Angle: A 90° pulse is often used to maximize the signal in a single scan, but for faster acquisition, a 30° pulse with a shorter delay can be employed if properly validated.[9]
-
Signal Selection: Choose well-resolved signals from both the analyte and the internal standard that are free from overlap.[9]
-
Signal-to-Noise Ratio (S/N): An S/N ratio of at least 150 is generally recommended for reliable quantification.[9]
| Parameter | Recommended Value |
| Relaxation Delay (d1) | ≥ 5 * T₁ (typically 10-30 s) |
| Pulse Angle | 90° or calibrated 30° |
| Number of Scans | Adjusted to achieve S/N > 150 |
| Internal Standard Conc. | Similar to analyte concentration |
Computational Approaches
The integration of computational methods with experimental NMR data has become a vital tool for the structural elucidation of complex natural products.[5] Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts for proposed structures.[5] By comparing the calculated spectra with the experimental data, the most likely structure can be identified. This is particularly useful for distinguishing between isomers and determining stereochemistry.[5][13][14]
Stereochemistry Determination
Determining the three-dimensional arrangement of atoms is a critical final step in alkaloid characterization. NMR provides several tools for this purpose.[8][15]
-
NOESY/ROESY: As mentioned earlier, these experiments identify protons that are close in space, which is fundamental for assigning relative stereochemistry.[8]
-
Coupling Constants (J-values): The magnitude of ³JHH coupling constants, often analyzed with the Karplus equation, can provide information about dihedral angles and thus the conformation of the molecule.[15]
-
Chiral Derivatizing Agents (CDAs): For determining the absolute configuration of enantiomers, chiral derivatizing agents like Mosher's acid can be used. The reaction of the alkaloid with the CDA produces diastereomers that are distinguishable by NMR.[15]
-
Chiral Solvating Agents (CSAs) and Lanthanide Shift Reagents: These can be added to the NMR sample to induce chemical shift differences between the signals of enantiomers.[15]
Visualized Workflows and Relationships
Caption: General workflow for complex alkaloid characterization using NMR.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. emerypharma.com [emerypharma.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Introduction to hyphenated techniques and their applications in pharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational NMR of natural products [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Screening the Biological Activity of Daphnicyclidin D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to screening the potential biological activities of Daphnicyclidin D, a member of the Daphniphyllum alkaloids. The following protocols and workflows are designed to facilitate the initial assessment of its anti-inflammatory, anticancer, and neuroprotective properties.
General Experimental Workflow
The initial screening of this compound's biological activity can be approached through a tiered system, starting with broad primary assays and progressing to more specific secondary and mechanistic studies.
Caption: General workflow for screening the biological activity of this compound.
Anti-inflammatory Activity Screening
Inflammation is a key process in many diseases, and natural products are a rich source of potential anti-inflammatory agents.[1][2] The following assays can be used to evaluate the anti-inflammatory potential of this compound.
Primary Screening: Protein Denaturation Assay
This assay assesses the ability of a compound to inhibit protein denaturation, a process implicated in inflammatory diseases.[3][4]
Experimental Protocol:
-
Preparation of Reagents:
-
Assay Procedure:
-
To 0.5 mL of 1% BSA solution, add 0.1 mL of varying concentrations of this compound (e.g., 10, 25, 50, 100, 200 µg/mL).
-
For the control, add 0.1 mL of DMSO to 0.5 mL of 1% BSA solution.
-
For the positive control, add 0.1 mL of diclofenac sodium solution to 0.5 mL of 1% BSA solution.
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 70°C for 5 minutes.[3]
-
Cool the solutions and measure the absorbance at 660 nm.[3][5]
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = (1 - (Absorbance of Test / Absorbance of Control)) * 100[5]
-
Data Presentation:
| Compound | Concentration (µg/mL) | Absorbance (660 nm) | % Inhibition |
| Control | - | 0 | |
| This compound | 10 | ||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| Diclofenac Sodium | 100 |
Secondary Screening: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
These enzymatic assays determine if the anti-inflammatory activity of this compound is mediated through the inhibition of key enzymes in the arachidonic acid pathway.[1][3]
Caption: Inhibition of COX and LOX pathways by this compound.
Experimental Protocol (COX-1/COX-2 Inhibition):
This can be performed using commercially available colorimetric COX inhibitor screening assay kits.
-
Reagents:
-
COX-1 or COX-2 enzyme.
-
Arachidonic acid (substrate).
-
Colorimetric probe.
-
This compound.
-
Positive control (e.g., Indomethacin).[1]
-
-
Assay Procedure (General):
-
Add buffer, heme, and either COX-1 or COX-2 enzyme to a 96-well plate.
-
Add this compound or the positive control at various concentrations.
-
Incubate for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Measure the absorbance at the recommended wavelength (e.g., 590 nm) over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage inhibition and calculate the IC50 value for this compound against both COX-1 and COX-2.
-
Data Presentation:
| Compound | Target | IC50 (µM) |
| This compound | COX-1 | |
| COX-2 | ||
| Indomethacin | COX-1 | |
| COX-2 |
Anticancer Activity Screening
Many Daphniphyllum alkaloids have shown cytotoxic activities.[6] Therefore, evaluating the anticancer potential of this compound is a logical step.
Primary Screening: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Experimental Protocol:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., A549 - lung carcinoma, HeLa - cervical cancer, MCF-7 - breast cancer) and a non-malignant cell line (e.g., MRC-5 - normal lung fibroblasts) in appropriate media.[7]
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Data Presentation:
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| A549 | ||
| HeLa | ||
| MCF-7 | ||
| MRC-5 |
Secondary Screening: Caspase-3/7 Activity Assay
This assay determines if the observed cytotoxicity is due to the induction of apoptosis by measuring the activity of executioner caspases.[8]
Caption: Apoptosis induction pathway via Caspase-3/7 activation.
Experimental Protocol:
This can be performed using a commercially available luminescent or fluorescent Caspase-Glo® 3/7 Assay.
-
Reagents:
-
Caspase-Glo® 3/7 Reagent.
-
Cultured cells.
-
This compound.
-
Positive control (e.g., Staurosporine).
-
-
Assay Procedure:
-
Seed cells in a 96-well white-walled plate.
-
Treat cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Add Caspase-Glo® 3/7 Reagent to each well.
-
Mix and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay).
-
Express the results as fold change in caspase activity compared to the vehicle control.
-
Data Presentation:
| Treatment | Time (hours) | Fold Change in Caspase-3/7 Activity |
| Vehicle Control | 24 | 1.0 |
| This compound | 6 | |
| (IC50) | 12 | |
| 24 | ||
| Staurosporine | 24 |
Neuroprotective Activity Screening
Neurodegenerative diseases are a major health concern, and natural products are being explored for their neuroprotective potential.[9][10]
Primary Screening: Acetylcholinesterase (AChE) Inhibition Assay
Inhibition of AChE, an enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[9]
Experimental Protocol:
This assay can be performed using a modified Ellman's method or a commercial kit.
-
Reagents:
-
Acetylcholinesterase (AChE) enzyme.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for color development.
-
This compound.
-
Positive control (e.g., Donepezil).
-
-
Assay Procedure:
-
In a 96-well plate, add buffer, DTNB, and varying concentrations of this compound.
-
Add the AChE enzyme and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the absorbance at 412 nm at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction.
-
Determine the percentage inhibition and the IC50 value for this compound.
-
Data Presentation:
| Compound | AChE IC50 (µM) |
| This compound | |
| Donepezil |
Secondary Screening: Neuroprotection against Oxidative Stress in PC-12 Cells
This cell-based assay evaluates the ability of this compound to protect neuronal-like cells from oxidative stress-induced cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. arborassays.com [arborassays.com]
- 3. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 4. ijcrt.org [ijcrt.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. Evaluating Medicinal Plants for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Evaluation of Antioxidative and Neuroprotective Activities of Total Flavonoids From Sea Buckthorn (Hippophae rhamnoides L.) [frontiersin.org]
- 10. Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Daphnicyclidin D Analogues for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphniphyllum alkaloids, a class of complex natural products, have garnered significant attention due to their intricate molecular architectures and diverse biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3] Daphnicyclidin D, a prominent member of this family, presents a compelling scaffold for the development of novel therapeutic agents. Structure-Activity Relationship (SAR) studies are crucial for elucidating the pharmacophore of this compound and for designing analogues with improved potency and selectivity. This document provides detailed protocols for the synthesis of this compound analogues and outlines a framework for subsequent SAR studies.
Retrosynthetic Analysis and Synthetic Strategy
The synthetic approach towards this compound analogues is centered around a convergent strategy, allowing for the late-stage introduction of structural diversity. The core polycyclic framework can be constructed through a series of key reactions, including cycloadditions and radical cyclizations, as inspired by published synthetic routes towards related Daphniphyllum alkaloids.[1][4][5]
Our proposed strategy involves the synthesis of a key intermediate possessing the core ring system, which can then be elaborated to a variety of analogues by modifying peripheral functional groups. This approach is designed to be modular, enabling the systematic exploration of the chemical space around the this compound scaffold.
A generalized retrosynthetic analysis is depicted below:
Caption: Retrosynthetic analysis of this compound analogues.
Experimental Protocols
The following protocols describe the synthesis of a key intermediate and its subsequent modification to generate a library of analogues for SAR studies.
Protocol 1: Synthesis of the ABC Tricyclic Core
A crucial step in the synthesis is the construction of the ABC tricyclic system. This can be achieved via an intramolecular [4+3] cycloaddition of an oxidopyridinium ion, a powerful method for the formation of seven-membered rings.[5][6]
Materials:
-
Starting material (e.g., a suitably substituted pyridine derivative)
-
Diene-containing alkylating agent
-
Triethylamine (Et3N)
-
Acetonitrile (MeCN)
-
Anhydrous solvents and reagents
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of the Pyridinium Salt: To a solution of the pyridine starting material in anhydrous acetonitrile, add the diene-containing alkylating agent. Heat the reaction mixture at 80 °C for 18 hours to afford the pyridinium salt.
-
Intramolecular Cycloaddition: Cool the reaction mixture to room temperature and add triethylamine (3 equivalents). Heat the mixture at 85 °C for 9 hours.[6]
-
Workup and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the ABC tricyclic core.
Protocol 2: Elaboration to the Full Polycyclic Core
Further elaboration of the ABC tricyclic core to the complete pentacyclic system of this compound can be accomplished through a series of steps including the formation of the D and E rings. Ring-closing metathesis (RCM) is a key reaction for the formation of the seven-membered D ring.[4]
Materials:
-
ABC tricyclic core
-
Grubbs' catalyst (e.g., Grubbs' second generation)
-
Dichloromethane (DCM)
-
Other reagents for functional group manipulations
Procedure:
-
Functional Group Manipulation: Introduce the necessary functional groups and side chains onto the ABC tricyclic core through standard organic transformations.
-
Ring-Closing Metathesis: Dissolve the diene precursor in anhydrous DCM and degas the solution. Add Grubbs' catalyst and stir the reaction mixture under an inert atmosphere at room temperature until the reaction is complete (monitored by TLC).
-
Workup and Purification: Quench the reaction and purify the product by column chromatography to yield the tetracyclic intermediate.
-
Final Ring Formation: Construct the final five-membered E ring through an appropriate cyclization strategy to yield the core scaffold of this compound.
Protocol 3: Late-Stage Functionalization for Analogue Synthesis
With the core scaffold in hand, a library of analogues can be generated by modifying accessible functional groups. For example, modifications can be made at the nitrogen atom or at various positions on the carbocyclic rings.
Example: N-Alkylation
-
To a solution of the core scaffold in an appropriate solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C.
-
After stirring for 30 minutes, add the desired alkyl halide (R-X).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the N-alkylated analogue by column chromatography.
Data Presentation for SAR Studies
The biological activity of the synthesized analogues should be evaluated, for instance, for their cytotoxic effects on cancer cell lines. The data should be presented in a clear, tabular format to facilitate the identification of structure-activity relationships.
Table 1: Cytotoxicity of this compound Analogues against HeLa Cancer Cells
| Compound ID | R1-substituent | R2-substituent | IC50 (µM)[2] |
| This compound | H | OH | 5.2 |
| Analogue 1 | Me | OH | 3.8 |
| Analogue 2 | Et | OH | 4.5 |
| Analogue 3 | H | OMe | 10.1 |
| Analogue 4 | H | F | 7.3 |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the proposed synthetic workflow and a hypothetical signaling pathway that could be modulated by this compound analogues.
Caption: Synthetic workflow for this compound analogues.
Caption: Hypothetical signaling pathway targeted by analogues.
Conclusion
The protocols and strategies outlined in this document provide a comprehensive framework for the synthesis and evaluation of this compound analogues for SAR studies. By systematically modifying the structure of this compound and assessing the biological activity of the resulting analogues, researchers can gain valuable insights into the molecular determinants of its cytotoxicity, paving the way for the development of more potent and selective anticancer agents. The modular synthetic approach allows for the generation of a diverse library of compounds, which is essential for a thorough exploration of the SAR.
References
Application Notes and Protocols: In Vitro Evaluation of Daphnicyclidin D on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vitro assessment of the anti-cancer properties of Daphnicyclidin D, a novel natural product. The protocols outlined below are based on established methodologies for determining cytotoxicity, induction of apoptosis, and elucidation of the potential mechanism of action in various cancer cell lines.
Data Presentation
The following table provides a structured format for summarizing the cytotoxic effects of this compound across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. Researchers should populate this table with their experimentally determined values.
Table 1: Cytotoxicity of this compound against a Panel of Human Cancer Cell Lines (IC50 Values)
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of this compound |
| MCF-7 | Breast | To be determined |
| MDA-MB-231 | Breast (Triple-Negative) | To be determined |
| A549 | Lung | To be determined |
| HCT116 | Colon | To be determined |
| HeLa | Cervical | To be determined |
| Jurkat | T-cell Leukemia | To be determined |
IC50 values should be determined from dose-response curves generated from cytotoxicity assays (e.g., MTT or SRB assay) after a 48 or 72-hour incubation period.
Experimental Protocols
Cell Culture and Maintenance
Standard cell culture techniques are fundamental to obtaining reliable and reproducible results.
-
Cell Lines: Obtain cancer cell lines from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[3]
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to prevent solvent-induced toxicity.[3]
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[3]
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.
-
Cell Staining:
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[3]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Western Blot Analysis
This technique is employed to investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and other signaling pathways.[4]
-
Protein Extraction: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[3]
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.[3]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP, Akt, p-Akt) overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
The following diagrams illustrate a potential signaling pathway affected by this compound and a general experimental workflow.
Caption: General experimental workflow for the in vitro evaluation of this compound.
Caption: Postulated PI3K/Akt signaling pathway inhibition by this compound leading to apoptosis.
References
- 1. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro detection of cancer cells using a novel fluorescent choline derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation and Purification of Daphnicyclidin D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the isolation and purification of Daphnicyclidin D, a polycyclic diterpene alkaloid from the Daphniphyllum genus. The methodology is based on the procedures described in the isolation of related Daphniphyllum alkaloids.[1][2]
Introduction
This compound is a member of the Daphniphyllum alkaloids, a diverse family of natural products known for their complex and unique molecular architectures.[1][3][4] These compounds have garnered significant interest from the scientific community due to their potential biological activities. This compound, along with its congeners, has been isolated from the stems and leaves of Daphniphyllum species, such as D. humile and D. teijsmanni.[1][3] The intricate structure of this compound makes its isolation and purification a challenging yet crucial step for further pharmacological studies and drug development efforts.
Data Presentation
The following table summarizes the quantitative data related to the isolation of Daphniphyllum alkaloids, providing a general reference for expected yields and chromatographic parameters.
| Parameter | Value | Source Plant Material | Reference |
| Starting Material (Dried Stems) | 5.0 kg | Daphniphyllum humile | [1] |
| Methanolic Extract Yield | Not explicitly stated | Daphniphyllum humile | [1] |
| Ethyl Acetate Soluble Fraction Yield | Not explicitly stated | Daphniphyllum humile | [1] |
| Final Yield of related Daphnicyclidins | Varies (mg scale) | Daphniphyllum humile | [1] |
| Column Chromatography (Silica Gel) | Gradient Elution | - | [1] |
| HPLC (Reversed-Phase) | Isocratic or Gradient Elution | - | [1] |
Experimental Protocols
This section details the step-by-step methodology for the isolation and purification of this compound from its natural source.
Extraction
-
Plant Material Preparation: Air-dry the stems of Daphniphyllum humile (5.0 kg) at room temperature.[1] Once dried, grind the material into a coarse powder.
-
Solvent Extraction:
-
Place the powdered plant material in a large extraction vessel.
-
Add methanol (MeOH) to the vessel, ensuring the entire plant material is submerged.
-
Allow the extraction to proceed at room temperature for a period of 24-48 hours with occasional agitation.
-
Filter the mixture to separate the methanolic extract from the plant residue.
-
Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.
-
Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.[1]
-
Solvent Partitioning
-
Acid-Base Extraction:
-
Suspend the crude methanolic extract in a 3% aqueous solution of tartaric acid.[1]
-
Transfer the acidic solution to a separatory funnel.
-
Extract the acidic solution with ethyl acetate (EtOAc) three times to remove neutral and weakly acidic compounds.[1] Discard the ethyl acetate layers.
-
Adjust the pH of the aqueous layer to approximately 9-10 by the addition of a base, such as sodium carbonate (Na2CO3) or ammonium hydroxide (NH4OH).
-
Extract the basified aqueous solution three times with ethyl acetate. The alkaloids will partition into the organic layer.
-
Combine the ethyl acetate layers.
-
-
Washing and Drying:
-
Wash the combined ethyl acetate extracts with brine (saturated NaCl solution) to remove any remaining aqueous phase.
-
Dry the ethyl acetate solution over anhydrous sodium sulfate (Na2SO4).
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude alkaloid fraction.
-
Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed in a suitable non-polar solvent (e.g., n-hexane or chloroform).
-
Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, typically starting with chloroform (CHCl3) and gradually increasing the proportion of methanol (MeOH). For example, a gradient of CHCl3-MeOH (100:0 to 90:10) can be used.[1]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing compounds with similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing this compound using reversed-phase preparative HPLC.
-
A C18 column is typically used for this separation.
-
The mobile phase can be a mixture of acetonitrile (ACN) and water or methanol and water, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.
-
Elute the column with an isocratic or a shallow gradient mobile phase, monitoring the effluent with a UV detector.
-
Collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Structure Elucidation
The structure of the purified this compound can be confirmed using various spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.[1][2]
Mandatory Visualization
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Caption: Workflow for this compound Isolation.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Daphnicyclidin D
Welcome to the technical support center for the total synthesis of Daphnicyclidin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthetic endeavor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and specific issues that may be encountered during the synthesis of this compound and related Daphniphyllum alkaloids.
Formation of the Seven-Membered D-Ring
Question: My intramolecular Horner-Wadsworth-Emmons (HWE) reaction to form the seven-membered D-ring of the Daphnicyclidin core is consistently failing. What are the likely causes and what alternative strategies can I employ?
Answer:
The failure of the intramolecular Horner-Wadsworth-Emmons reaction to form a seven-membered ring is a known issue in the synthesis of daphnane-type alkaloids[1]. This is often attributed to unfavorable ring strain in the transition state.
Troubleshooting the HWE Reaction:
-
Conformational Constraints: The conformation of the acyclic precursor may not be suitable for cyclization. Molecular modeling could help assess the feasibility of the desired ring closure.
-
Base and Solvent Effects: While various conditions are reported for macrocyclization via HWE, the formation of medium-sized rings can be challenging. Experiment with different base and solvent combinations, such as NaH in THF or LiCl/DBU in acetonitrile, although success is not guaranteed for this specific system[2].
Alternative Strategies:
-
Ring-Closing Metathesis (RCM): RCM has proven to be a successful alternative for the formation of the seven-membered D-ring. The use of a second-generation Grubbs catalyst can efficiently cyclize a diene precursor to form the desired carbocycle[1].
-
Nozaki-Hiyama-Kishi (NHK) Reaction: While direct intramolecular NHK reactions on some substrates have failed due to protodeiodination, careful substrate design can lead to successful cyclization[1][3].
-
Intramolecular [5+2] Cycloaddition: This powerful reaction can be used to construct the C/D ring system with high diastereoselectivity[4].
Ring Closure via Carbon-Carbon Bond Formation
Question: I am attempting a ring closure using a lithium-halogen exchange or a Nozaki-Hiyama-Kishi (NHK) reaction on a vinyl iodide precursor, but I am only observing protodeiodination. How can I overcome this?
Answer:
Protodeiodination is a common side reaction in attempted ring closures involving organolithium or organochromium species, particularly when the desired cyclization is sterically hindered or conformationally unfavorable[1].
Troubleshooting Protodeiodination:
-
Purity of Reagents and Solvents: Ensure all reagents and solvents are scrupulously dry. Trace amounts of protic sources can lead to quenching of the organometallic intermediate.
-
Temperature Control: Maintain very low temperatures (e.g., -78 °C) throughout the reaction to minimize proton abstraction from the solvent or other reagents.
-
Reaction Additives: The presence of certain additives can influence the reaction outcome. For NHK reactions, the source and purity of CrCl2 and the presence of NiCl2 as a co-catalyst are critical for reactivity[5].
Alternative Strategies:
-
Substrate Modification: Altering the substrate to favor the desired intramolecular reaction over intermolecular protonation can be effective. This might involve changing protecting groups or modifying the tether length.
-
Alternative Cyclization Methods: As mentioned previously, RCM and intramolecular [5+2] cycloadditions are robust methods for forming seven-membered rings and can be excellent alternatives if C-C bond formations from vinyl halides are problematic[1][4].
Stereocontrol in Key Reactions
Question: How can I control the diastereoselectivity of the Pauson-Khand reaction to form the [5-5] fused E/F ring system?
Answer:
The Pauson-Khand reaction is a powerful tool for constructing cyclopentenones, but controlling diastereoselectivity in complex settings can be challenging. The outcome is often influenced by the substrate's inherent stereochemistry and the reaction conditions.
Strategies for Diastereoselective Pauson-Khand Reaction:
-
Substrate Control: The stereocenters already present in the enyne precursor can direct the stereochemical outcome of the cyclization. A chair-like transition state is often invoked to rationalize the observed diastereoselectivity[6].
-
Catalyst and Promoter Choice: While the classic Pauson-Khand reaction uses stoichiometric Co2(CO)8, catalytic versions with Rh and Pd are known. Additives like N-methylmorpholine N-oxide (NMO) can promote the reaction, but an excess may negatively impact diastereoselectivity[7][8]. Thermal conditions promoted by DMSO or n-butyl methyl sulfide have been shown to give high diastereoselectivity in some cases[6].
Skeletal Rearrangements
Question: I am considering a Wagner-Meerwein-type rearrangement to construct the [7-6-5-7-5-5] hexacyclic core. What are the key considerations for this reaction?
Answer:
A Wagner-Meerwein rearrangement, a type of carbocation 1,2-rearrangement, has been successfully employed to reassemble the hexacyclic core of a calyciphylline A-type alkaloid into the daphnicyclidin-type framework[9].
Key Considerations for Wagner-Meerwein Rearrangement:
-
Carbocation Formation: The reaction is initiated by the formation of a carbocation, typically from an alcohol or alkene under acidic conditions. The choice of acid and solvent is crucial.
-
Migratory Aptitude: The group that migrates (hydrogen, alkyl, or aryl) will depend on which migration leads to a more stable carbocation.
-
Stereoelectronics: The rearrangement proceeds with retention of stereochemistry at the migrating center. The conformation of the substrate will influence the feasibility and outcome of the rearrangement.
Quantitative Data Summary
| Reaction | Substrate | Conditions | Product | Yield (%) | Reference |
| Aza-Cope–Mannich | Aminocyclohexanol precursor | AgNO3 (1.2 equiv), ethanol, rt | Cycloheptapyrrolidine | 89 | [1] |
| Ring-Closing Metathesis | Diene precursor | Grubbs II catalyst, CH2Cl2, reflux | Tetracyclic amine | 81 | [1] |
| Intramolecular HWE | β-ketophosphonate | Various bases and solvents | D-ring cyclization | 0 | [1] |
| Li-halogen exchange | (Z)-vinyl iodide | t-BuLi, THF, -78 °C | D-ring cyclization | 0 (protodeiodination) | [1] |
| Nozaki-Hiyama-Kishi | (Z)-vinyl iodide | CrCl2, NiCl2, DMF | D-ring cyclization | 0 (protodeiodination) | [1] |
| Pauson-Khand Reaction | 1,7-enyne | NMO, toluene, reflux | Tricyclic core | 45-50 | [6] |
| Pauson-Khand Reaction | 1,7-enyne | DMSO, toluene, reflux | Tricyclic core | >80 | [6] |
| Aldol/Retro-Aldol Cascade | Tetracyclic precursor | TBD, solvent | 5,7-fused bicyclic ring | 85 | [10] |
Key Experimental Protocols
Protocol 1: Aza-Cope–Mannich Reaction for A/C Ring Formation
This protocol is adapted from the synthesis of a tetracyclic intermediate of daphnipaxinin[1].
-
To a solution of the aminocyclohexanol precursor in ethanol, add 1.2 equivalents of silver nitrate (AgNO3).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the cycloheptapyrrolidine product.
Protocol 2: Ring-Closing Metathesis for D-Ring Formation
This protocol describes the formation of a seven-membered D-ring using a second-generation Grubbs catalyst[1].
-
Dissolve the diene precursor in anhydrous and degassed dichloromethane (CH2Cl2).
-
Add the second-generation Grubbs catalyst (typically 5-10 mol%).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the tetracyclic amine.
Protocol 3: Nozaki-Hiyama-Kishi (NHK) Reaction (General Troubleshooting Protocol)
This general protocol is based on established procedures for the NHK reaction[3][5].
-
In a glovebox, add nickel(II) chloride (0.1 eq) and chromium(II) chloride (8.0 eq) to an oven-dried flask.
-
Remove the flask from the glovebox and place it under an inert atmosphere (e.g., nitrogen).
-
Add degassed dimethylformamide (DMF) and stir the mixture for 10 minutes.
-
In a separate flask, dissolve the vinyl halide (2.0 eq) and the aldehyde (1.0 eq) in degassed DMF.
-
Add the solution of the vinyl halide and aldehyde to the stirring mixture of NiCl2 and CrCl2.
-
Heat the reaction mixture as required (e.g., 50 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over a drying agent (e.g., MgSO4), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Comparison of failed and successful strategies for the formation of the seven-membered D-ring.
Caption: Key steps in the Aza-Cope-Mannich reaction for the construction of the A and C rings.
Caption: Key tandem reaction in the expeditious synthesis of the this compound core by Li's group.
References
- 1. Asymmetric Construction of Rings A–D of Daphnicyclidin Type Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Z-selective intramolecular Horner-Wadsworth-Emmons reaction for the synthesis of macrocyclic lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nozaki-Hiyama-Kishi Reaction | NROChemistry [nrochemistry.com]
- 4. Type II intramolecular [5+2] cycloaddition: facile synthesis of highly functionalized bridged ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 6. A Diastereoselective Intramolecular Pauson-Khand Approach to the Construction of the BC Ring System in Tuberostemoninol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 10. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Daphniphyllum Alkaloid Synthesis
Welcome to the technical support center for the synthesis of Daphniphyllum alkaloids. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the intricate synthetic pathways of these complex natural products. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My intramolecular Diels-Alder reaction to form the core ring system is giving low yields and a mixture of diastereomers. What are the key parameters to optimize?
A1: Low yields and poor stereoselectivity are common challenges in complex Diels-Alder cyclizations. Several factors can be optimized:
-
Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid are critical. Common choices include Et₂AlCl, SnCl₄, and TiCl₄. The optimal catalyst and its concentration can significantly influence both the reaction rate and the diastereoselectivity. It is advisable to screen a variety of Lewis acids.
-
Solvent: The polarity of the solvent can affect the transition state of the cycloaddition. Dichloromethane (DCM) and toluene are common solvents. A systematic solvent screen is recommended.
-
Temperature: Diels-Alder reactions are temperature-sensitive. Lower temperatures often favor the formation of the kinetic endo product with higher stereoselectivity. However, some systems may require elevated temperatures to overcome the activation energy barrier.
-
Substrate Conformation: The diene must be in the s-cis conformation for the reaction to occur.[1] Steric hindrance around the diene or dienophile can disfavor this conformation. In such cases, structural modification of the substrate may be necessary.
Q2: I am struggling with the Stille carbonylation of a sterically hindered vinyl triflate. What are the common failure points?
A2: Stille couplings, especially with sterically demanding substrates, can be challenging.[2] Key areas for troubleshooting include:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial.[3] For sterically hindered substrates, bulky, electron-rich phosphine ligands such as P(t-Bu)₃ or Johnphos can be effective. Ensure the palladium catalyst is active; using a freshly opened bottle or a pre-activated catalyst is recommended.
-
Organotin Reagent Quality: Organotin reagents can degrade over time.[4] Use freshly prepared or purified organostannanes. The presence of impurities can poison the catalyst.
-
Additives: The addition of a copper(I) co-catalyst, such as CuI, can accelerate the transmetalation step, which is often the rate-limiting step in Stille couplings.[4]
-
Solvent and Temperature: Anhydrous and deoxygenated solvents are essential, as palladium catalysts are sensitive to air and moisture.[5] Common solvents include THF, dioxane, and DMF. The reaction temperature may need to be carefully optimized; higher temperatures can sometimes overcome steric hindrance but may also lead to side reactions.
Q3: My Nazarov cyclization is sluggish and results in a complex mixture of products. How can I improve this reaction?
A3: The Nazarov cyclization is a powerful tool for constructing five-membered rings, but it can be prone to issues.[6] Consider the following:
-
Promoter: Strong Lewis acids (e.g., FeCl₃, BF₃·OEt₂) or protic acids are typically required.[7] The choice of promoter can significantly impact the reaction's efficiency and selectivity. Some modern variants use milder promoters.[8]
-
Substrate Electronics: The electronics of the divinyl ketone substrate play a significant role. Electron-donating groups on the vinyl moieties can facilitate the reaction.
-
Side Reactions: Undesired side reactions, such as polymerization or rearrangement of the carbocation intermediate, can lead to complex mixtures.[9] Running the reaction at a lower temperature or using a less coordinating solvent might suppress these pathways.
-
Product Inhibition: In some catalytic systems, the cyclopentenone product can inhibit the catalyst, leading to a stalled reaction.[9] Using a higher catalyst loading or a stoichiometric promoter might be necessary.
Q4: How can I effectively remove organotin byproducts from my reaction mixture after a Stille coupling?
A4: The removal of toxic organotin byproducts is a critical step in purification.[10] Several methods can be employed:
-
Aqueous KF Workup: Washing the organic layer with a saturated aqueous solution of potassium fluoride (KF) will precipitate tributyltin fluoride, which can then be removed by filtration.[11]
-
DBU/Iodine Treatment: Addition of DBU followed by iodine solution to the reaction mixture can convert organotin residues into less soluble species that can be filtered off.[10]
-
Chromatography on K₂CO₃-impregnated Silica: A mixture of potassium carbonate and silica gel can be effective in trapping organotin impurities during column chromatography.[10]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Intramolecular Michael Addition
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Base | The choice of base can influence the geometry of the enolate and thus the stereochemical outcome. Screen a variety of bases, such as KHMDS, LiHMDS, and DBU.[12] |
| Incorrect Solvent | The solvent can affect the aggregation state and reactivity of the enolate. Test different solvents like THF, toluene, and ether. |
| Temperature Effects | The reaction may be under thermodynamic or kinetic control. Running the reaction at different temperatures (e.g., -78 °C, 0 °C, room temperature) can favor one diastereomer over the other. |
| Chelation Control | If a chelating group is present in the substrate, using a metal-containing base (e.g., LDA) might allow for chelation-controlled addition, improving diastereoselectivity. |
Problem 2: Protecting Group Instability or Failure to Deprotect
| Potential Cause | Troubleshooting Steps |
| Acid/Base Lability | The protecting group may not be stable to the reaction conditions in subsequent steps. Choose a more robust protecting group from an orthogonal set. For example, if an acid-labile group is prematurely cleaved, consider a base-labile or fluoride-labile protecting group. |
| Steric Hindrance | The protecting group may be too sterically hindered to be removed under standard conditions. Try more forcing deprotection conditions (e.g., higher temperature, longer reaction time, stronger reagent), but be mindful of potential side reactions on the complex substrate. |
| Chelation Effects | Nearby functional groups can sometimes chelate to the deprotection reagent, hindering its activity. A change in solvent or the use of an additive to disrupt chelation might be necessary. |
| Incorrect Reagent | Ensure the chosen deprotection reagent is appropriate for the specific protecting group and compatible with the other functional groups in the molecule. |
Problem 3: Poor Chemoselectivity in Late-Stage Hydrogenation
| Potential Cause | Troubleshooting Steps |
| Over-reduction | The catalyst may be too active, leading to the reduction of other functional groups. Consider using a less reactive catalyst (e.g., Wilkinson's catalyst, Crabtree's catalyst) or a poisoned catalyst (e.g., Lindlar's catalyst for alkyne to cis-alkene reduction). |
| Substrate Control Issues | The stereochemical outcome of the hydrogenation is often dictated by the steric environment of the double bond. If the desired diastereomer is not the major product, it may be necessary to redesign the synthetic route to perform the reduction on a different intermediate with more favorable steric biasing. |
| Ligand Effects | For homogeneous hydrogenation, the choice of ligand on the metal catalyst can significantly influence both reactivity and selectivity. A screen of different phosphine ligands is often beneficial. |
| Alternative Reducing Agents | If catalytic hydrogenation is not providing the desired selectivity, consider alternative reduction methods such as diimide reduction or dissolving metal reductions, although the latter may have poor chemoselectivity with other functional groups.[13] |
Experimental Protocols
Key Experiment: Diastereoselective Intramolecular Diels-Alder Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the diene-dienophile precursor (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a concentration of 0.01-0.05 M.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C) using an appropriate cooling bath.
-
Lewis Acid Addition: Slowly add a solution of the Lewis acid (e.g., 1.1 eq of Et₂AlCl in hexanes) to the stirred reaction mixture over 10-15 minutes.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or saturated aqueous NaHCO₃ at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature and stir vigorously until the layers become clear. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow and troubleshooting logic for Daphniphyllum alkaloid synthesis.
Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ibisscientific.com [ibisscientific.com]
- 6. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 7. thieme.de [thieme.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric Nazarov Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sdlookchem.com [sdlookchem.com]
- 11. Workup [chem.rochester.edu]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Stereoselectivity Issues in Polycyclic Natural Product Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the complex art of polycyclic natural product synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stereoselectivity challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter in achieving the desired stereochemistry in your synthetic routes.
Diels-Alder Reactions: Controlling Diastereoselectivity
Question: My intramolecular Diels-Alder reaction is yielding the wrong diastereomer (exo instead of the desired endo product). How can I favor the endo product?
Answer: The endo selectivity in Diels-Alder reactions is often favored due to secondary orbital interactions that stabilize the endo transition state. However, steric hindrance can sometimes lead to the formation of the exo product. Here are some troubleshooting strategies:
-
Lewis Acid Catalysis: Lewis acids can enhance the endo selectivity by coordinating to the dienophile, increasing the energy difference between the endo and exo transition states. Common Lewis acids for this purpose include Et₂AlCl, BF₃·OEt₂, and SnCl₄.
-
Solvent Effects: The polarity of the solvent can influence the transition state. Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, acetonitrile).
-
Temperature Adjustment: Diels-Alder reactions are often reversible. Running the reaction at lower temperatures can favor the kinetically preferred endo product. Conversely, higher temperatures may favor the thermodynamically more stable exo product.
-
Substrate Modification: If possible, modifying the substituents on the diene or dienophile can alter the steric and electronic properties, influencing the diastereoselectivity.
Question: I am struggling with poor facial selectivity in a Diels-Alder reaction involving a chiral dienophile. What are my options?
Answer: Achieving high facial selectivity is crucial when a prochiral diene reacts with a chiral dienophile. Here are some approaches:
-
Chiral Lewis Acids: Employing a chiral Lewis acid catalyst can create a chiral environment around the dienophile, effectively blocking one face of the diene and promoting attack from the other.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile can provide excellent stereocontrol. The bulky auxiliary sterically hinders one face of the dienophile, directing the diene to the opposite face. Evans' oxazolidinones are a classic example of effective chiral auxiliaries in this context.[1]
-
Substrate Control: The inherent chirality within the substrate can be exploited to direct the approach of the diene. Strategically placed stereocenters can create a steric bias that favors the formation of one diastereomer.
Aldol Reactions: Achieving High Diastereoselectivity
Question: My aldol reaction is giving a mixture of syn and anti products. How can I improve the diastereoselectivity?
Answer: The stereochemical outcome of an aldol reaction is highly dependent on the enolate geometry (E or Z) and the reaction conditions. The Zimmerman-Traxler model is often used to predict the outcome.
-
Evans Aldol Reaction: This method utilizes chiral oxazolidinone auxiliaries to achieve highly diastereoselective aldol additions, typically favoring the syn product.[2] The rigid chelation of the boron enolate in a chair-like transition state provides excellent stereocontrol.[3]
-
Lewis Acid Choice: The choice of Lewis acid can significantly influence the enolate geometry and the transition state. Boron-based Lewis acids like Bu₂BOTf often favor the formation of Z-enolates, leading to syn-aldol products. In contrast, titanium-based Lewis acids like TiCl₄ can favor E-enolates, resulting in anti-aldol products.
-
Base Selection: The base used for enolization plays a critical role. Sterically hindered bases like LDA (lithium diisopropylamide) or LiHMDS (lithium hexamethyldisilazide) are commonly used to generate kinetic enolates with high stereoselectivity.
Asymmetric Epoxidation: Troubleshooting Enantioselectivity
Question: The enantiomeric excess (e.e.) of my Sharpless asymmetric epoxidation is lower than expected. What are the potential causes and solutions?
Answer: The Sharpless asymmetric epoxidation is a powerful tool for the enantioselective synthesis of epoxy alcohols from allylic alcohols.[4] Low e.e. can result from several factors:
-
Catalyst Loading: Ensure the correct stoichiometric ratio of the titanium tetraisopropoxide, diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP). A slight excess of the tartrate ligand can sometimes be beneficial.[2]
-
Moisture: The reaction is highly sensitive to moisture. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves is crucial.
-
Substrate Purity: Impurities in the allylic alcohol can interfere with the catalyst. Ensure the starting material is of high purity.
-
Temperature Control: The reaction is typically run at low temperatures (-20 °C) to enhance enantioselectivity. Deviations from the optimal temperature can lead to a decrease in e.e.
Conjugate Additions: Improving Stereocontrol
Question: My organocatalyzed Michael addition to a cyclic enone is showing low enantioselectivity. How can I improve it?
Answer: Organocatalytic conjugate additions are a cornerstone of asymmetric synthesis. Low enantioselectivity can often be addressed by optimizing the reaction parameters:
-
Catalyst Choice: The structure of the organocatalyst is paramount. For Michael additions, cinchona alkaloid-derived thioureas and prolinol silyl ethers are common choices.[5][6] Screen a variety of catalysts to find the one that provides the best induction for your specific substrate.
-
Solvent Effects: The solvent can have a profound impact on the transition state geometry and, consequently, the enantioselectivity. Test a range of solvents with varying polarities and hydrogen-bonding capabilities.
-
Additives: The addition of co-catalysts or additives, such as Brønsted or Lewis acids, can sometimes enhance the stereoselectivity by activating the substrate or stabilizing the transition state.
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
Unexpected Stereochemical Outcomes
Question: I've isolated my product, but the stereochemistry at one center is the opposite of what was expected based on the reaction mechanism. What could have happened?
Answer: Unexpected stereochemical outcomes can be frustrating but offer valuable mechanistic insights. Here are some possibilities:
-
Epimerization: A stereocenter, particularly one alpha to a carbonyl group, might be susceptible to epimerization under the reaction or workup conditions.[7][8] This can be caused by acidic or basic conditions. To troubleshoot this, you can:
-
Analyze the crude reaction mixture to see if the desired isomer was initially formed.
-
Modify the workup procedure to use milder conditions (e.g., neutral pH).
-
Protect the sensitive functional group before subsequent steps.
-
-
Alternative Reaction Pathway: The reaction may be proceeding through an unexpected mechanistic pathway. For example, a reaction presumed to be under kinetic control might be operating under thermodynamic control, leading to the more stable diastereomer.
-
Racemization during Purification: Some chiral compounds can racemize on silica gel chromatography.[9] If you suspect this is happening, try alternative purification methods like recrystallization or chromatography on a different stationary phase.
Data Presentation: Comparison of Stereoselective Methods
The following tables summarize quantitative data for key stereoselective reactions to aid in method selection and optimization.
Table 1: Diastereoselectivity in Evans Aldol Reactions [2][3][7][10]
| Aldehyde | Chiral Auxiliary | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | (R)-4-benzyl-2-oxazolidinone | Bu₂BOTf | >99:1 | 95 |
| Benzaldehyde | (R)-4-benzyl-2-oxazolidinone | Bu₂BOTf | 98:2 | 93 |
| Propionaldehyde | (S)-4-isopropyl-2-oxazolidinone | TiCl₄ | 5:95 | 88 |
| Acetaldehyde | (S)-4-isopropyl-2-oxazolidinone | MgBr₂ | 10:90 | 85 |
Table 2: Enantioselectivity in Sharpless Asymmetric Epoxidation [4][11]
| Allylic Alcohol | Chiral Ligand | Enantiomeric Excess (e.e., %) | Yield (%) |
| Geraniol | (+)-DET | 95 | 91 |
| (E)-2-Hexen-1-ol | (-)-DET | 96 | 88 |
| Cinnamyl alcohol | (+)-DET | 98 | 90 |
| 3-Methyl-2-buten-1-ol | (-)-DET | 92 | 85 |
Table 3: Enantioselectivity in Organocatalyzed Michael Additions to Cyclohexenone [5][12][13]
| Nucleophile | Organocatalyst | Enantiomeric Excess (e.e., %) | Yield (%) |
| Dimethyl malonate | Cinchona-thiourea | 95 | 92 |
| Nitromethane | Prolinol silyl ether | 99 | 88 |
| Thiophenol | (DHQ)₂PHAL | 92 | 95 |
| Acetone | (S)-Proline | 76 | 65 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Diastereoselective Evans Aldol Reaction[7]
-
Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.1 M) at 0 °C under an argon atmosphere, add dibutylboron triflate (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv). Stir the mixture at 0 °C for 30 minutes.
-
Aldol Addition: Cool the reaction mixture to -78 °C and add the aldehyde (1.2 equiv) dropwise. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by treatment with LiOH/H₂O₂ or by reduction with LiBH₄.
Protocol 2: Sharpless Asymmetric Dihydroxylation[14][15][16][17]
-
Reaction Setup: In a round-bottom flask, dissolve the alkene (1.0 mmol) in a 1:1 mixture of t-BuOH/H₂O (10 mL).
-
Reagent Addition: Add AD-mix-β (for dihydroxylation from the β-face) or AD-mix-α (for the α-face) (1.4 g per 1 mmol of alkene) and methanesulfonamide (1.0 equiv) to the solution. Stir the mixture vigorously at room temperature until both layers are clear.
-
Cooling and Reaction: Cool the reaction mixture to 0 °C and stir for the appropriate time (typically 6-24 hours), monitoring by TLC.
-
Quenching: Quench the reaction by adding solid sodium sulfite (1.5 g) and allowing the mixture to warm to room temperature while stirring for 1 hour.
-
Extraction: Add ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with 2 M NaOH, then brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by flash column chromatography on silica gel.
Protocol 3: Organocatalyzed Enantioselective Michael Addition[5][12][13]
-
Reaction Setup: To a vial, add the enone (0.5 mmol), the nucleophile (0.6 mmol), and the organocatalyst (0.05 mmol, 10 mol%).
-
Solvent and Reaction: Add the appropriate solvent (e.g., toluene, CH₂Cl₂, or CHCl₃, 1.0 mL) and stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitoring: Monitor the reaction progress by TLC.
-
Purification: Once the reaction is complete, directly purify the crude mixture by flash column chromatography on silica gel to obtain the desired product.
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
References
- 1. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective conjugate addition of boronic acids to enones catalyzed by O-monoacyltartaric acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Organocatalytic enantioselective conjugate additions to enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organocatalytic Enantioselective Conjugate Addition of Azlactones to Enolizable Linear and Cyclic Enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yield in Multi-step Alkaloid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield issues encountered during the multi-step synthesis of alkaloids.
Frequently Asked Questions (FAQs)
1. My overall yield in a multi-step alkaloid synthesis is significantly lower than expected. What are the general areas I should investigate?
Low overall yield in a multi-step synthesis is a common challenge that can be attributed to inefficiencies at various stages. With each additional step, the overall yield will likely decrease. A systematic approach to troubleshooting is crucial. Key areas to investigate include:
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Individual Reaction Yields: Even a modest decrease in yield in a single step can significantly impact the final output in a long synthesis.[1][2] It is essential to identify the lowest-yielding steps and focus optimization efforts there.
-
Reaction Conditions: Suboptimal reaction conditions are a primary cause of low yields. Factors such as temperature, reaction time, solvent, and catalyst choice can all play a significant role.[3][4]
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Starting Material Purity: The purity of your starting materials and reagents is critical. Impurities can lead to side reactions or inhibit the desired transformation.[5][6]
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Work-up and Purification Procedures: Significant product loss can occur during extraction, washing, and purification steps.[5] Emulsions, product solubility issues, and decomposition on silica gel are common problems.[3][5]
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Scale-up Issues: Reactions that perform well on a small scale may not translate directly to larger scales.[3][7][8] Mixing and heat transfer can become problematic, leading to localized "hot spots" and reduced yields.[3]
2. How can I effectively monitor my reaction to identify the source of low yield?
Effective reaction monitoring is key to understanding when a reaction is complete, has stalled, or is producing unwanted side products. Several techniques can be employed:
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information than TLC, allowing for the identification of intermediates and byproducts by their mass-to-charge ratio.[10] This can be invaluable in diagnosing unexpected reaction pathways.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide quantitative information about the composition of a reaction mixture without the need for work-up, allowing for a direct assessment of conversion and the formation of side products.
-
Atmospheric Solids Analysis Probe (ASAP-MS): This technique allows for the direct analysis of reaction mixtures with minimal sample preparation, providing rapid structural information in under a minute.[10]
A logical workflow for troubleshooting based on reaction monitoring is outlined below:
3. I've identified a specific reaction step with low yield. What are the key parameters to optimize?
Once a problematic step is identified, a systematic optimization of reaction parameters is necessary. A Design of Experiments (DoE) approach can be efficient, but a good starting point is to screen parameters based on literature for similar transformations.[4]
| Parameter | Potential Issue | Troubleshooting Steps |
| Temperature | Reaction may be too slow, or decomposition/side reactions may occur at higher temperatures. | Start at a lower temperature and gradually increase it while monitoring the reaction.[4] For exothermic reactions, ensure adequate cooling, especially during scale-up.[3] |
| Solvent | The chosen solvent can influence reaction rate and selectivity.[3] | Experiment with different solvents of varying polarity and proticity. Protic solvents are common, but aprotic media can sometimes provide better yields.[3] |
| Concentration | Higher concentrations can increase the reaction rate but may also lead to precipitation or an increase in bimolecular side reactions.[4] | Start with standard concentrations (e.g., 0.1-1.0 M) and adjust as needed. |
| Catalyst | The incorrect catalyst or catalyst loading can lead to side reactions or a stalled reaction.[4] | Screen different acid or base catalysts and vary their loading (e.g., 1-20 mol%). Consider the possibility of catalyst poisoning.[4] |
| Reagent Stoichiometry | Using a 1:1 stoichiometry may result in incomplete conversion, while a large excess of one reagent can complicate purification.[11] | For a low-yielding step, consider using a slight excess of one reagent to drive the reaction to completion, but be mindful of the purification challenges this may introduce.[11] |
4. My target alkaloid has high polarity, making it difficult to purify. Could this be contributing to low yield?
Yes, purification challenges are a significant source of product loss. Highly polar alkaloids can present several issues:
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Streaking on Normal-Phase Silica Gel: This can lead to poor separation and loss of product. Consider using a more polar eluent system, switching to reverse-phase chromatography, or employing Hydrophilic Interaction Liquid Chromatography (HILIC).[3]
-
Exclusive Affinity for the Aqueous Phase: During acid-base extractions, if the alkaloid remains in the aqueous phase after basification, it can be difficult to extract.[3] In such cases, try using a more polar organic solvent for extraction or perform multiple extractions.[3]
-
Compound Insolubility: If the final product is insoluble in common NMR solvents for characterization, consider preparing a salt (e.g., TFA salt) which is often more soluble.[3]
5. I suspect side reactions are occurring due to the presence of multiple functional groups. How can I address this?
In multi-step synthesis, protecting groups are crucial for preventing unwanted side reactions by temporarily masking a reactive functional group.[12][13]
Key Considerations for Protecting Group Strategy:
-
Stability: The protecting group must be stable to the reaction conditions it needs to endure.[14]
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and the reagents should not affect other parts of the molecule.[14]
-
Orthogonality: In complex syntheses, using orthogonal protecting groups allows for the selective deprotection of one group in the presence of others.[13][14] For example, a Boc-protected amine (acid-labile) and an Fmoc-protected amine (base-labile) can be selectively deprotected.[12]
The diagram below illustrates the logic of employing a protecting group strategy.
Experimental Protocols
General Protocol for a Pictet-Spengler Reaction
The Pictet-Spengler reaction is a key step in the synthesis of many alkaloids. Low yields in this step can often be attributed to factors such as an insufficiently electrophilic iminium ion or side reactions.[3]
-
Reaction Setup: To a round-bottom flask, add the β-arylethylamine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).
-
Solvent Addition: Dissolve the reactants in a suitable solvent (e.g., dichloromethane, toluene, or a protic solvent like ethanol).
-
Acid Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid (TFA), 0.1-1.0 eq) to the reaction mixture.[3]
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress by TLC or LC-MS. If the reaction stalls, a slight increase in temperature or the addition of more acid catalyst may be beneficial.[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).[3]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
References
- 1. Solved Multi-step synthesis are very common in organic | Chegg.com [chegg.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 8. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 9. What is Reaction Monitoring | lookchem [lookchem.com]
- 10. waters.com [waters.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Scaling Complex Natural Product Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when scaling up the synthesis of complex natural products.
Frequently Asked Questions (FAQs)
A list of common questions and answers to provide quick solutions to frequently encountered problems.
| Question | Answer |
| 1. My reaction yield dropped significantly when moving from a 1g to a 100g scale. What are the likely causes? | Several factors can contribute to a decrease in yield upon scale-up. These include: Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing and slower heat dissipation can lead to localized "hot spots" or uneven reagent distribution, promoting side reactions. Extended Reaction Times: Heating and cooling cycles are longer on a larger scale, which can lead to the degradation of sensitive intermediates or products. Changes in Reagent Addition: The rate of reagent addition relative to the reaction volume can significantly impact selectivity and yield. Extraction and Purification Inefficiencies: Phase separation during workup can be more challenging on a larger scale, and chromatographic purification may be less efficient. |
| 2. How can I maintain stereochemical control during a multi-step synthesis scale-up? | Maintaining stereocontrol is critical and can be challenging. Key strategies include: Use of Chiral Catalysts: Employing robust chiral catalysts that are not prone to deactivation can help maintain enantioselectivity. Chiral Pool Synthesis: Starting from readily available chiral materials can preserve stereochemistry throughout the synthesis. Protecting Group Strategy: Judicious use of protecting groups can prevent side reactions that might affect stereocenters. Crystallization-Induced Resolution: In some cases, diastereomeric or enantiomeric products can be separated by selective crystallization. It is crucial to re-optimize reaction conditions at each scale-up stage to ensure stereochemical integrity.[1][2] |
| 3. What are the best practices for choosing a protecting group strategy for a scalable synthesis? | An ideal protecting group for scale-up should be: Stable: It must withstand the reaction conditions of subsequent steps. Easy to Introduce and Remove: The protection and deprotection steps should be high-yielding and use readily available, inexpensive reagents. Orthogonal: In a multi-step synthesis with multiple functional groups, protecting groups should be "orthogonal," meaning they can be removed selectively without affecting others. Minimal Impact on Physical Properties: The protecting group should not significantly alter the solubility or crystallinity of the intermediate in a way that complicates purification. |
| 4. My compound is degrading on the silica gel during large-scale flash chromatography. What can I do? | Compound degradation on silica gel is a common issue. Here are some troubleshooting steps: Deactivate the Silica: Pre-treating the silica gel with a small amount of a polar solvent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can neutralize active sites. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase like C18 for reverse-phase chromatography. Solvent System Modification: Sometimes, changing the solvent system can minimize contact time and reduce degradation. Alternative Purification Methods: If chromatography is consistently problematic, explore other purification techniques like crystallization or distillation. |
| 5. What are the advantages of using continuous flow chemistry for scaling up natural product synthesis? | Continuous flow chemistry offers several advantages over traditional batch processing for scalability: Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to better yields and fewer side products. Enhanced Safety: Handling hazardous reagents or performing highly exothermic reactions is safer as only small amounts of material are reacting at any given time. Facilitated Scale-up: Scaling up is often as simple as running the system for a longer duration or running multiple reactors in parallel ("numbering up"). Automation and Reproducibility: Flow systems can be automated for continuous production with high reproducibility.[3][4][5][6] |
Troubleshooting Guides
Detailed step-by-step guides to address specific problems encountered during the scaling-up process.
Guide 1: Troubleshooting Low Yield in a Scaled-Up Reaction
Problem: A significant drop in isolated yield is observed after scaling up a reaction from the lab bench to a pilot plant.
Systematic Troubleshooting Approach:
-
Analyze Reaction Purity at Each Stage:
-
Take aliquots from the reaction mixture at different time points and analyze them by HPLC or TLC.
-
Goal: Determine if the reaction is going to completion and identify the formation of any new byproducts at the larger scale.
-
-
Investigate Mass and Heat Transfer:
-
Action: If new byproducts are observed, consider if they could be due to poor mixing or localized overheating.
-
Solution: Improve stirring efficiency by using an overhead stirrer with appropriate impeller design. For exothermic reactions, slow down the addition rate of reagents and ensure adequate cooling.
-
-
Evaluate Work-up and Extraction Efficiency:
-
Action: Analyze the aqueous and organic layers after extraction to check for product loss.
-
Solution: Perform multiple extractions with smaller volumes of solvent. If emulsions are forming, consider adding brine or using a different extraction solvent.
-
-
Optimize Purification:
-
Action: If the crude product is impure, the purification method may need to be adapted for the larger scale.
-
Solution for Chromatography: Refer to the "Troubleshooting Large-Scale Flash Chromatography" guide below.
-
Solution for Crystallization: Develop a robust crystallization protocol by screening different solvents and optimizing cooling rates. Seeding the crystallization can also improve yield and purity.
-
Guide 2: Troubleshooting Large-Scale Flash Chromatography
Problem: Difficulty in separating the desired product from impurities during flash chromatography on a larger scale.
Step-by-Step Protocol:
-
Optimize TLC Conditions:
-
Ensure a good separation of the target compound from impurities on the TLC plate with a retention factor (Rf) between 0.2 and 0.4 for the desired product.
-
-
Column Packing and Sample Loading:
-
Action: Pack the column with a slurry of silica gel in the chosen eluent to ensure a homogenous packing.
-
Action: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the compound has low solubility, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
-
Gradient Elution:
-
Action: Start with a less polar solvent system and gradually increase the polarity. A step-gradient is often effective for large-scale purifications.
-
-
Fraction Collection and Analysis:
-
Action: Collect smaller fractions initially to ensure the separation of closely eluting compounds.
-
Action: Monitor the fractions by TLC to identify those containing the pure product.
-
Guide 3: Developing a Scalable Crystallization Protocol
Problem: The product oils out or precipitates as an amorphous solid instead of forming crystals upon scale-up.
Protocol for Developing a Robust Crystallization:
-
Solvent Screening:
-
Action: In small vials, test the solubility of the crude product in a range of solvents with varying polarities at room temperature and at elevated temperatures.
-
Goal: Identify a solvent that dissolves the compound when hot but in which it is sparingly soluble at room temperature or below.
-
-
Optimize Cooling Profile:
-
Action: Once a suitable solvent is found, perform a controlled cooling experiment. A slow cooling rate generally favors the formation of larger, purer crystals.
-
Solution: Use a programmable cooling bath or a well-insulated container to slow down the cooling process.
-
-
Induce Crystallization:
-
Action: If the solution becomes supersaturated without forming crystals, induce crystallization by:
-
Seeding: Adding a few small crystals of the pure product.
-
Scratching: Gently scratching the inside surface of the flask with a glass rod.
-
-
-
Washing and Drying:
-
Action: After filtration, wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Action: Dry the crystals under vacuum at an appropriate temperature to remove residual solvent.
-
Quantitative Data on Scalability Improvements
The following tables provide examples of how different strategies have been used to improve the yield and scalability of complex natural product synthesis.
Table 1: Impact of Process Optimization on the Synthesis of Artemisinin Precursor (Amorphadiene)
| Strategy | Scale | Titer (g/L) | Improvement | Reference |
| Initial Strain (Plasmid-based) | Shake Flask | 0.0006 | - | [7] |
| Overexpression of Farnesyl Pyrophosphate Synthase | Shake Flask | 0.008 | 13-fold | [7] |
| Down-regulation of Squalene Synthase | Shake Flask | 0.105 | 175-fold | [7] |
| Integrated Pathway Engineering and Fermentation Optimization | 2L Fermenter | 40 | >66,000-fold | [8] |
Table 2: Comparison of Paclitaxel (Taxol®) Production Methods
| Production Method | Source | Typical Yield | Challenges | Reference |
| Direct Extraction | Bark of Taxus brevifolia | 0.01-0.05% | Low yield, slow-growing and endangered source | [9] |
| Semi-synthesis | 10-Deacetylbaccatin III (from needles) | Higher than direct extraction | Relies on natural precursor availability | [9] |
| Plant Cell Culture | Taxus cell suspension cultures | Varies, can be optimized | Slow cell growth, culture instability | [9] |
| Total Synthesis (Baran, 2020) | Chemical Synthesis | Not reported for industrial scale | Highly complex, many steps | [10] |
Experimental Protocols
Detailed methodologies for key scalable synthesis techniques.
Protocol 1: General Procedure for Continuous Flow Synthesis
This protocol outlines a general workflow for converting a batch reaction to a continuous flow process.
-
System Setup:
-
Connect two syringe pumps to a T-mixer.
-
Connect the outlet of the T-mixer to a coiled reactor of a defined volume (e.g., PFA or stainless steel tubing).
-
Place the coiled reactor in a temperature-controlled bath (e.g., oil bath or cryostat).
-
Connect the outlet of the reactor to a back-pressure regulator to maintain a constant pressure in the system.
-
Connect the outlet of the back-pressure regulator to a collection vial.
-
-
Reagent Preparation:
-
Prepare stock solutions of the reactants in a suitable solvent. Ensure all solids are fully dissolved to prevent clogging of the tubing.
-
-
Reaction Optimization:
-
Set the desired reaction temperature.
-
Set the flow rates of the syringe pumps to achieve the desired residence time in the reactor. The residence time is calculated as the reactor volume divided by the total flow rate.
-
Start the pumps and allow the system to reach a steady state (typically 3-5 reactor volumes).
-
Collect the product and analyze the conversion and yield.
-
Vary the temperature, residence time, and stoichiometry to optimize the reaction conditions.
-
-
Scale-up:
-
Once the optimal conditions are determined, scale up the production by running the system for a longer period.
-
Protocol 2: Biomimetic Synthesis of a Furoquinoline Alkaloid (Illustrative Example)
This protocol is based on the biomimetic synthesis of furoerioaustralasine and illustrates the principles of a biomimetic approach.[11]
-
Biogenetic Hypothesis: The synthesis is designed to mimic a proposed biosynthetic pathway involving a hetero-Diels-Alder reaction.
-
Condensation:
-
Dissolve 2,4-dihydroxyquinoline and citral in a suitable solvent.
-
Add a catalyst, such as ethylenediamine diacetate (EDDA), to promote the condensation reaction.
-
Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC).
-
Purify the resulting pyranoquinoline intermediate by flash chromatography.
-
-
Thermal Rearrangement (Key Biomimetic Step):
-
Adsorb the pyranoquinoline onto silica gel.
-
Heat the silica gel with the adsorbed compound to induce a cascade of a retro-6π-electrocyclization, alkene isomerization, and an intramolecular hetero-Diels-Alder reaction.
-
Elute the product from the silica gel and purify by chromatography to obtain the tetracyclic core.
-
-
Final Cyclization:
-
Convert the tetracyclic intermediate to the final natural product through a one-pot epoxidation and stereospecific intramolecular ring-opening cyclization.
-
Signaling Pathways and Experimental Workflows
Visualizations of key pathways and workflows to aid in understanding and troubleshooting.
Terpene Biosynthesis Pathway via the Mevalonate Pathway
This diagram illustrates the initial steps of terpene biosynthesis, a common pathway for many complex natural products. Understanding this pathway can help identify potential bottlenecks for metabolic engineering to improve yields. The rate-limiting step is catalyzed by HMG-CoA reductase.
Caption: The Mevalonate pathway for terpene biosynthesis, highlighting the rate-limiting step.
Workflow for Troubleshooting Scalability Issues
This diagram outlines a logical workflow for diagnosing and addressing problems that arise during the scale-up of a chemical synthesis.
Caption: A systematic workflow for troubleshooting yield loss during synthesis scale-up.
References
- 1. Synthesis of (-)-Melodinine K: A Case Study of Efficiency in Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yield enhancement strategies for artemisinin production by suspension cultures of Artemisia annua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. kilolabs.com [kilolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 7. Recent Advances in Artemisinin Production Through Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Approaches and Recent Developments for the Commercial Production of Semi-synthetic Artemisinin [frontiersin.org]
- 9. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolving Peak Overlap in NMR Spectra of Complex Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak overlap in the NMR spectra of complex alkaloids.
Frequently Asked Questions (FAQs)
Q1: My 1D ¹H NMR spectrum of a complex alkaloid shows significant peak overlap. What are the initial steps I can take to resolve these signals?
A1: When faced with significant peak overlap in the 1D ¹H NMR spectrum of a complex alkaloid, several initial strategies can be employed:
-
Optimize Experimental Conditions:
-
Change the Solvent: Acquiring spectra in different deuterated solvents (e.g., changing from CDCl₃ to C₆D₆) can induce differential shifts in overlapping signals, potentially leading to better resolution. Aromatic solvents like benzene-d₆ are known to cause significant changes in chemical shifts.[1]
-
Vary the Temperature: For molecules exhibiting dynamic processes (e.g., conformational exchange), gradually increasing or decreasing the temperature can cause broad peaks to sharpen or coalesce, respectively, which can help in resolving signals.[2]
-
-
Utilize Higher Magnetic Fields: If accessible, re-acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of signals, often resolving overlap issues.[3]
-
Employ 2D NMR Spectroscopy: Techniques such as COSY and HSQC spread the signals into a second dimension, which is a powerful method for resolving overlap.[1][4]
Q2: What are Lanthanide Shift Reagents (LSRs) and how can they help with peak overlap?
A2: Lanthanide Shift Reagents are paramagnetic complexes that can coordinate with basic functional groups, such as hydroxyls and amines, which are common in alkaloids.[5][6][7] This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of the shift is dependent on the distance from the LSR, effectively spreading out overlapping signals.[1][6] Europium-based reagents like Eu(fod)₃ and Eu(dpm)₃ typically induce downfield shifts.[1][8]
Q3: Which 2D NMR experiments are most effective for resolving signals in complex alkaloid spectra?
A3: For complex alkaloids, a combination of 2D NMR experiments is often necessary for complete signal assignment and resolution of overlaps:
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace out the spin systems within the molecule.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[1] This is highly effective for resolving overlapping proton signals by spreading them out based on the more dispersed ¹³C chemical shifts.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton of the alkaloid.
-
TOCSY (Total Correlation Spectroscopy): Can be used to identify all protons within a spin system, even if they are not directly coupled.[9]
Q4: Can instrumental hardware upgrades improve spectral resolution?
A4: Yes, hardware upgrades can significantly enhance spectral resolution. Cryogenically cooled probes (CryoProbes) can increase the signal-to-noise ratio by a factor of up to five compared to room temperature probes.[10][11] This increased sensitivity allows for the analysis of smaller sample quantities and can help in detecting low-intensity signals that might be obscured in a crowded spectrum.[12][13]
Q5: Is there software that can assist in deconvoluting overlapping NMR signals?
A5: Yes, several software packages are available that can perform deconvolution of 1D NMR spectra.[14][15] Software like Mnova and specialized R packages can fit Lorentzian or Gaussian line shapes to overlapping peaks to separate and quantify individual signals.[14][16][17][18] These tools can be particularly useful for quantitative NMR (qNMR) of mixtures.[19][20]
Troubleshooting Guides
Issue 1: Broad or Unresolved Peaks in the Aromatic Region
Possible Cause: Aggregation of the alkaloid sample.
Troubleshooting Steps:
-
Dilute the Sample: Decrease the concentration of the sample in the NMR tube.
-
Change the Solvent: Use a more polar or protic solvent to disrupt intermolecular interactions.
-
Increase the Temperature: Gently heat the sample to reduce viscosity and break up aggregates.
-
Check pH: For alkaloids with ionizable groups, adjusting the pH of the solvent (e.g., by adding a drop of deuterated acid or base) can significantly affect chemical shifts and peak shapes.
Issue 2: Overlapping Aliphatic Signals from Multiple Stereoisomers
Possible Cause: Presence of diastereomers with very similar chemical environments.
Troubleshooting Steps:
-
Use Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs): These agents interact with the enantiomers or diastereomers to induce chemical shift non-equivalence, allowing for their resolution and quantification.[2][7]
-
Employ Advanced 2D NMR: Techniques like band-selective TOCSY or HSQC can be used to selectively excite and correlate signals from one isomer at a time.[21]
-
Pure Shift NMR: This advanced technique suppresses homonuclear scalar couplings, resulting in simplified spectra where each proton gives a single peak, which can resolve severe overlap.[22]
Experimental Protocols
Protocol 1: Use of a Lanthanide Shift Reagent (Eu(fod)₃)
Objective: To resolve overlapping proton signals in an alkaloid spectrum.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the alkaloid in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire Reference Spectrum: Obtain a standard ¹H NMR spectrum of the sample.
-
Prepare LSR Stock Solution: Prepare a stock solution of Eu(fod)₃ in the same deuterated solvent.
-
Titration:
-
Add a small, known volume of the LSR stock solution to the NMR tube.
-
Gently mix the sample.
-
Acquire a new ¹H NMR spectrum.
-
-
Data Analysis:
-
Repeat the titration step, monitoring the changes in the chemical shifts.
-
Continue adding the LSR until sufficient resolution of the overlapping signals is achieved.
-
Plot the change in chemical shift (Δδ) versus the LSR/analyte molar ratio to analyze the coordination.
-
Protocol 2: Two-Dimensional NMR for Structural Elucidation
Objective: To resolve overlapping signals and assign the structure of a complex alkaloid.
Methodology:
-
Sample Preparation: Prepare a concentrated sample of the purified alkaloid (10-20 mg) in a suitable deuterated solvent.
-
Acquire 1D Spectra: Obtain high-resolution ¹H and ¹³C{¹H} NMR spectra.
-
Acquire 2D Spectra:
-
COSY: Run a standard gradient-selected COSY experiment to establish ¹H-¹H correlations.
-
HSQC: Acquire a gradient-selected HSQC experiment to determine one-bond ¹H-¹³C connectivities.
-
HMBC: Acquire a gradient-selected HMBC experiment, optimizing the long-range coupling delay (e.g., 50-100 ms) to observe two- and three-bond ¹H-¹³C correlations.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions and phasing.
-
Use the cross-peaks in the COSY, HSQC, and HMBC spectra to piece together the molecular structure and assign all proton and carbon chemical shifts.
-
Data Presentation
Table 1: Comparison of Techniques for Resolving Peak Overlap
| Technique | Principle | Advantages | Disadvantages |
| Higher Magnetic Field | Increases chemical shift dispersion. | Direct and effective for moderate overlap. | Access to high-field instruments may be limited and expensive. |
| Solvent Change | Alters the chemical environment, inducing differential shifts. | Simple and inexpensive to implement. | May not be effective for all types of overlap; can affect solubility. |
| Temperature Variation | Affects molecular dynamics and conformational equilibria. | Useful for studying dynamic processes and sharpening broad peaks. | Requires a variable temperature unit; may not be suitable for thermally labile compounds. |
| Lanthanide Shift Reagents | Paramagnetic ions induce large chemical shifts. | Very effective for molecules with basic functional groups. | Can cause line broadening; requires careful titration.[7] |
| 2D NMR (e.g., HSQC) | Spreads signals into a second dimension based on heteronuclear coupling. | Powerful for resolving severe overlap and providing structural information.[1][4] | Requires longer experiment times and more concentrated samples. |
| Deconvolution Software | Mathematically fits line shapes to overlapping signals. | Can quantify individual components in a mixture. | Requires high-quality data; accuracy depends on the algorithm and user input. |
Visualizations
Caption: Workflow for resolving overlapping NMR signals in complex alkaloids.
Caption: Logical relationships between the problem of peak overlap and available solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Homonuclear Super-Resolution NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NMR Shift reagents | PPTX [slideshare.net]
- 6. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 10. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 11. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 12. Natural Products | Bruker [bruker.com]
- 13. researchgate.net [researchgate.net]
- 14. macau.uni-kiel.de [macau.uni-kiel.de]
- 15. unidecNMR | Software | Baldwin Research [baldwinlab.chem.ox.ac.uk]
- 16. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 17. Mnova NMR | Automatic data processing | Bruker [bruker.com]
- 18. R Shiny App for the Automated Deconvolution of NMR Spectra to Quantify the Solid-State Forms of Pharmaceutical Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 22. research.manchester.ac.uk [research.manchester.ac.uk]
Technical Support Center: Strategies for Purifying Difficult-to-Separate Alkaloid Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of complex alkaloid mixtures.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of alkaloid mixtures, offering potential causes and solutions.
Problem 1: Poor resolution of structurally similar alkaloids.
Possible Causes:
-
Inadequate Stationary Phase Selectivity: The chosen stationary phase (e.g., standard silica gel) may not provide sufficient selectivity to resolve alkaloids with minor structural differences.
-
Suboptimal Mobile Phase Composition: The polarity of the mobile phase may not be optimized to achieve differential migration of the target alkaloids.
-
Co-elution with Impurities: The presence of other compounds with similar chromatographic behavior can mask the separation of target alkaloids.
Solutions:
-
Vary the Stationary Phase: Switch to a stationary phase with a different separation mechanism. For instance, if using normal-phase chromatography on silica, consider alumina (basic or neutral) or a reverse-phase C18 column.[1] Silver nitrate-impregnated silica can be effective for separating compounds with olefinic moieties.
-
Fine-tune the Mobile Phase: Employ a multi-component solvent system to precisely adjust the polarity. For basic alkaloids, adding a small amount of an amine like triethylamine (TEA) to the mobile phase can reduce peak tailing and improve resolution.[1] Implementing a shallow elution gradient can also enhance separation.
-
Employ Orthogonal Separation Techniques: Combine different chromatographic methods that exploit different properties of the alkaloids. This is the principle behind multi-dimensional chromatography, which can significantly increase peak capacity and resolution.[2][3]
Problem 2: Presence of diastereomers or enantiomers in the purified fraction.
Possible Causes:
-
Incomplete Stereocontrol in Synthesis: Synthetic routes may produce a mixture of stereoisomers that are often difficult to separate using standard chromatographic techniques.[1]
-
Racemization during Extraction or Purification: Certain conditions (e.g., pH, temperature) can cause the interconversion of enantiomers.
Solutions:
-
Chiral Chromatography: Utilize a chiral stationary phase (CSP) in HPLC or SFC to resolve enantiomers. Polysaccharide-based chiral columns are commonly used for this purpose.
-
Diastereomeric Derivatization: React the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can often be separated by standard chromatography.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent method for the chromatographic analysis of complex alkaloid mixtures, including the separation of stereoisomers, often with high efficiency and mild operating conditions that prevent thermal decomposition.[4]
Problem 3: Low yield of the target alkaloid after purification.
Possible Causes:
-
Irreversible Adsorption on the Stationary Phase: Alkaloids, being basic, can interact strongly with acidic sites on silica gel, leading to poor recovery.
-
Degradation of the Alkaloid: The target compound may be unstable under the purification conditions (e.g., exposure to acid or base, high temperatures).
-
Suboptimal Extraction from the Crude Mixture: The initial extraction process may not be efficient in isolating the total alkaloid content.
Solutions:
-
Use of Support-Free Liquid-Liquid Chromatography: Techniques like Counter-Current Chromatography (CCC) and High-Speed Counter-Current Chromatography (HSCCC) avoid the use of a solid stationary phase, thus eliminating the problem of irreversible adsorption and allowing for total sample recovery.[5]
-
Optimize pH and Temperature: Carefully control the pH and temperature throughout the extraction and purification process to minimize degradation.
-
Optimize Extraction Method: Compare different extraction techniques (e.g., reflux vs. ultrasonic extraction) and solvents to maximize the yield of the crude alkaloid extract. For instance, reflux extraction with methanol was found to be optimal for the extraction of alkaloids from Stemonae radix.[6]
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when developing a purification strategy for a complex alkaloid mixture?
A1: The initial and most critical step is to perform a preliminary analysis of your crude extract using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) or mass spectrometer (MS). This will give you an idea of the complexity of the mixture, the number of components, and their relative polarities. This information is crucial for selecting the appropriate chromatographic technique and initial solvent systems.
Q2: How do I choose the right solvent system for Counter-Current Chromatography (CCC) of alkaloids?
A2: The selection of a suitable two-phase solvent system is key to a successful CCC separation. The ideal system should provide appropriate partition coefficient (K) values for your target alkaloids. The K value is the ratio of the concentration of the analyte in the stationary phase to its concentration in the mobile phase. For conventional HSCCC, a K value between 0.5 and 2.0 is generally considered optimal.[7] For pH-zone-refining CCC, a technique particularly well-suited for alkaloids, you need a solvent system where the alkaloids have a very low K value in the acidic mobile phase and a very high K value in the basic stationary phase.[4] A versatile two-phase system for many alkaloids is composed of Chloroform-Methanol-Water (e.g., in a 4:3:2 ratio), where the acidity of the aqueous phase can be adjusted.[8]
Q3: What are the advantages of Supercritical Fluid Chromatography (SFC) for alkaloid purification?
A3: SFC offers several advantages for alkaloid purification:
-
High Efficiency and Speed: The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher resolution compared to HPLC.
-
Mild Operating Conditions: SFC typically uses lower temperatures than Gas Chromatography (GC), which is beneficial for thermally labile alkaloids.[4]
-
"Green" Technique: The primary mobile phase is carbon dioxide, which is non-toxic, non-flammable, and readily available, reducing the consumption of organic solvents.
-
Orthogonal Selectivity: SFC often provides different selectivity compared to reversed-phase HPLC, making it a powerful tool in a multi-dimensional approach.
Q4: Can I use multi-dimensional chromatography for alkaloid purification?
A4: Yes, multi-dimensional chromatography is a very powerful strategy for separating highly complex mixtures like plant extracts containing numerous alkaloids.[9] This technique involves coupling two or more chromatographic columns with different separation mechanisms (e.g., size exclusion followed by reversed-phase, or ion-exchange followed by hydrophilic interaction). By transferring fractions from the first dimension to a second, orthogonal dimension, you can significantly increase the overall separation power and resolve compounds that co-elute in a single dimension.[2][3]
Data Presentation
Table 1: Comparison of Purification Yields and Purity for Different Alkaloids and Methods.
| Alkaloid | Purification Method | Starting Material | Yield | Purity | Reference |
| Matrine | HSCCC | Euchresta tubulosa Dunn. extract | 28 mg | >91% | [7][10] |
| Oxymatrine | HSCCC | Euchresta tubulosa Dunn. extract | 32 mg | >91% | [7][10] |
| N-formyl cytisine | HSCCC | Euchresta tubulosa Dunn. extract | 24 mg | >91% | [7][10] |
| Cytisine | HSCCC | Euchresta tubulosa Dunn. extract | 58 mg | >91% | [7][10] |
| N-demethylarmepavine | pH-zone-refining CCC | 500 mg crude lotus leaves extract | 7.4 mg | 90% | [4] |
| Nuciferine | pH-zone-refining CCC | 500 mg crude lotus leaves extract | 45.3 mg | 92% | [4] |
| Roemerine | pH-zone-refining CCC | 500 mg crude lotus leaves extract | 26.6 mg | 96% | [4] |
| Total Alkaloids | D101 Macroporous Resin | Piperis longi fructus extract | 1.70% recovery | 46.95% | [11] |
Experimental Protocols
Protocol 1: General Procedure for Alkaloid Extraction from Plant Material
-
Drying and Grinding: Dry the plant material to a constant weight and grind it into a fine powder to increase the surface area for extraction.
-
Defatting (if necessary): For plant materials rich in lipids (e.g., seeds), pre-extract the powder with a non-polar solvent like n-hexane or petroleum ether to remove fats and waxes.
-
Acid-Base Extraction: a. Moisten the powdered plant material with an alkaline solution (e.g., dilute ammonium hydroxide) to liberate the free-base alkaloids from their salt forms. b. Extract the alkaloids with an organic solvent such as chloroform or dichloromethane. c. Partition the organic extract with an acidic aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid). The alkaloids will move into the aqueous phase as their water-soluble salts, leaving many impurities in the organic phase. d. Wash the acidic aqueous layer with a fresh organic solvent to remove any remaining neutral or weakly basic impurities. e. Make the aqueous layer alkaline with a base (e.g., ammonium hydroxide) to precipitate the free-base alkaloids. f. Extract the liberated alkaloids with an organic solvent (e.g., chloroform). g. Dry the organic extract (e.g., with anhydrous sodium sulfate) and evaporate the solvent to obtain the crude alkaloid mixture.
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Alkaloid Separation
This protocol is a general guideline and should be optimized for each specific separation.
-
Solvent System Selection: a. Prepare a series of two-phase solvent systems. A common starting point for alkaloids is a mixture of chloroform, methanol, and water in varying ratios. b. Determine the partition coefficient (K) of the target alkaloids in each system by dissolving a small amount of the crude extract in a known ratio of the two phases, shaking vigorously, and analyzing the concentration of the target compound in each phase by HPLC or TLC. Aim for a K value between 0.5 and 2.0 for the target compounds.
-
HSCCC Instrument Preparation: a. Fill the entire column with the stationary phase (usually the upper phase for normal-phase mode). b. Set the desired rotation speed (e.g., 900 rpm).[1] c. Pump the mobile phase (usually the lower phase) through the column at a specific flow rate (e.g., 1.8 mL/min) until hydrodynamic equilibrium is reached, indicated by the mobile phase front emerging from the column outlet.[1]
-
Sample Injection: a. Dissolve a known amount of the crude alkaloid mixture in a small volume of the solvent mixture (stationary and mobile phase). b. Inject the sample solution into the column through the sample injection valve.
-
Elution and Fraction Collection: a. Continue pumping the mobile phase through the column. b. Collect fractions at regular intervals using a fraction collector.
-
Analysis of Fractions: a. Analyze the collected fractions by TLC or HPLC to identify the fractions containing the purified alkaloids. b. Combine the pure fractions and evaporate the solvent to obtain the isolated alkaloid.
Visualizations
Caption: A generalized workflow for the extraction and purification of alkaloids from plant material.
Caption: A troubleshooting guide for addressing poor resolution in alkaloid separation.
References
- 1. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of six alkaloid components from commercial stemonae radix by solid phase extraction-high-performance liquid chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Separation of alkaloids from herbs using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Addressing instability of intermediates in Daphnicyclidin D synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the instability of intermediates during the total synthesis of Daphnicyclidin D.
Frequently Asked Questions (FAQs)
Q1: We are encountering low yields during the construction of the tetracyclic A-D ring system, specifically after the aza-Cope–Mannich reaction. What could be the cause?
A1: The intermediates formed after the aza-Cope–Mannich reaction can be sensitive, particularly the resulting cycloheptapyrrolidine core. Instability can arise from the presence of a hindered ketone, which may be prone to side reactions. One successful strategy involves the careful choice of reagents for subsequent transformations. For instance, the use of CeCl₃·2LiCl to pre-complex the ketone before the addition of a vinyl organometallic nucleophile can improve yields significantly.[1]
Q2: Our attempts to form the seven-membered D ring via an intramolecular Horner–Wadsworth–Emmons reaction on a tricyclic aminoketone intermediate have failed. What alternative strategies exist?
A2: The formation of the seven-membered D ring is a known challenge in the synthesis of daphnicyclidin-type alkaloids.[1][2] If the intramolecular Horner–Wadsworth–Emmons reaction is proving unsuccessful, an alternative and effective approach is to utilize a ring-closing metathesis (RCM) strategy. This involves transforming the aminoketone into a diene, which can then be cyclized using a Grubbs catalyst to form the tetracyclic amine.[1]
Q3: We are observing decomposition of a dienyl alcohol intermediate (specifically, a 1,2-bis-alkylidenecyclopentane derivative) after isolation. How can we mitigate this instability?
A3: Dienyl alcohol intermediates, particularly those with exocyclic double bonds, can be labile and prone to decomposition.[3] To address this, it is recommended to use the crude intermediate directly in the next step without purification whenever possible. If purification is necessary, it should be done rapidly and at low temperatures. An alternative is to protect the diene functionality. For example, treatment with liquid SO₂ can form a stable sulfone, which protects the diene during subsequent transformations and can be removed later in the synthesis.[3][4]
Q4: The direct reduction of an unsaturated ester intermediate is proving difficult. What is the recommended approach?
A4: Direct reduction of certain unsaturated ester intermediates in the synthesis of Daphniphyllum alkaloids can be challenging.[5] A successful workaround involves a two-step process: first, protect the free alcohol group with a suitable protecting group, such as a trimethylsilyl (TMS) group. Then, perform the reduction. The protecting group can be removed during the acidic workup of the reduction reaction.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Key Reagents/Conditions |
| Low yield in vinylation of hindered ketone | Steric hindrance and side reactions of the ketone intermediate. | Pre-complex the ketone with a Lewis acid before adding the vinyl organometallic reagent.[1] | CeCl₃·2LiCl, t-BuLi, -78 °C |
| Failure of intramolecular Horner-Wadsworth-Emmons | Unfavorable ring strain in the transition state for the 7-membered ring formation. | Convert the intermediate to a diene and perform a ring-closing metathesis (RCM).[1] | Grubbs second-generation catalyst |
| Decomposition of dienyl alcohol intermediate | Inherent instability of the 1,2-bis-alkylidenecyclopentane system.[3] | 1. Use the crude alcohol directly in the next step.2. Protect the diene as a sulfone.[3][4] | 1. Avoid purification.2. Liquid SO₂ (neat) |
| Difficult reduction of unsaturated ester | Competing side reactions or unfavorable conformation. | Protect the nearby alcohol as a TMS ether before reduction. The TMS group is cleaved during workup.[5] | TMSCl, Et₃N; then reduction (e.g., LiAlH₄) followed by acidic workup. |
| Low yield in Johnson iodination | Decomposition of the starting material under the reaction conditions. | Perform the Johnson iodination after an epoxidation step, as the reverse order can lead to very low yields.[6] | m-CPBA then I₂, pyridine |
Experimental Protocols
Protocol 1: Vinylation of a Hindered Ketone Intermediate
This protocol is adapted from the synthesis of the A-D ring system of daphnipaxinin.[1]
-
To a solution of the hindered ketone intermediate in THF at room temperature, add CeCl₃·2LiCl (1.5 equiv).
-
Stir the mixture for 1 hour.
-
Add a solution of the vinyl iodide (1.2 equiv) in THF.
-
Cool the reaction mixture to -78 °C.
-
Add t-BuLi (2.4 equiv) dropwise.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent and purify by column chromatography.
Protocol 2: Ring-Closing Metathesis for D-Ring Formation
This protocol provides an alternative to the Horner-Wadsworth-Emmons reaction for the formation of the seven-membered D ring.[1]
-
Dissolve the amino diene intermediate in degassed CH₂Cl₂.
-
Add Grubbs second-generation catalyst (5 mol%).
-
Reflux the mixture under an inert atmosphere for 12 hours.
-
Cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography to yield the tetracyclic amine.
Protocol 3: Diene Protection via Sulfone Formation
This protocol is for the protection of a labile dienyl alcohol intermediate.[3][4]
-
Cool a flask containing the dienyl alcohol intermediate to -78 °C.
-
Condense liquid SO₂ into the flask.
-
Allow the mixture to warm to room temperature and stir for 12 hours in a sealed tube.
-
Carefully vent the excess SO₂.
-
Concentrate the remaining solution under reduced pressure to obtain the crude sulfone, which can be purified by column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate key strategic decisions in the synthesis of this compound and related alkaloids, highlighting the management of unstable intermediates.
Caption: Alternative strategies for the challenging D-ring formation.
References
- 1. Asymmetric Construction of Rings A–D of Daphnicyclidin Type Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Cyclization Efficiency in Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the efficiency of key cyclization steps in your synthetic workflows.
I. General Troubleshooting for Cyclization Reactions
Question: My cyclization reaction is resulting in a low yield or failing altogether. What are the general parameters I should investigate?
Answer: Low yields in cyclization reactions are a common challenge. A systematic approach to troubleshooting is often the most effective strategy. Here is a general workflow to diagnose and resolve common issues:
Caption: A step-by-step workflow for troubleshooting low-yield cyclization reactions.
II. Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester with a base to give a β-keto ester, which is a valuable method for forming five- and six-membered rings.[1]
Frequently Asked Questions (FAQs)
Question: What are the most common reasons for a low yield in a Dieckmann condensation?
Answer:
-
Inappropriate Base: The choice of base is critical. Using a base that is also a good nucleophile (e.g., ethoxide with a methyl ester) can lead to transesterification side reactions.
-
Insufficient Base: The reaction requires at least one full equivalent of base because the product, a β-keto ester, is acidic and will be deprotonated by the base. This final deprotonation is often the driving force of the reaction.[2]
-
Presence of Water: Protic solvents or residual water can quench the enolate intermediate, halting the reaction. It is crucial to use anhydrous conditions.
-
Ring Strain: While effective for 5- and 6-membered rings, the formation of smaller or larger rings is generally disfavored due to ring strain.[3]
Question: How do I choose the right base for my Dieckmann condensation?
Answer: The ideal base should be a strong, non-nucleophilic base. Common choices include:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that works well in aprotic solvents like THF or toluene.
-
Potassium tert-Butoxide (KOtBu): A bulky, non-nucleophilic base that is effective in aprotic solvents.[4]
-
Sodium Ethoxide (NaOEt) or Potassium Ethoxide (KOEt): These can be used, but it's best to match the alkoxide with the ester to prevent transesterification (e.g., use NaOEt with ethyl esters).
Troubleshooting Guide
Issue: My Dieckmann condensation is not working, and I am recovering my starting material.
| Possible Cause | Suggested Solution |
| Base is not strong enough. | Switch to a stronger base like NaH or KOtBu. |
| Reaction temperature is too low. | While some reactions proceed at room temperature, others may require heating. |
| Solvent is not appropriate. | Polar aprotic solvents like THF or DMF can enhance enolate stability.[3] |
Issue: I am observing significant side product formation.
| Possible Cause | Suggested Solution |
| Intermolecular condensation. | The concentration of the diester may be too high. Employ high-dilution techniques. |
| Transesterification. | Ensure the alkoxide base matches the ester group of the substrate. |
Quantitative Data: Comparison of Bases for Dieckmann Condensation
The choice of base can significantly impact the yield of the Dieckmann condensation. Below is a comparison of different bases for the cyclization of diethyl adipate.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Ethoxide | Ethanol | Reflux | 8 | ~75-80 | [1] |
| Sodium Hydride | Toluene | Reflux | 20 | 75 | [4] |
| Potassium tert-Butoxide | Toluene | Reflux | 4 | ~85 | [4] |
| Dimsyl Ion | DMSO | Room Temp | 0.5 | >90 | [5] |
Experimental Protocol: Dieckmann Condensation of Diethyl Adipate with Sodium Hydride
This protocol describes the cyclization of diethyl adipate to form 2-ethoxycarbonylcyclopentanone.
Materials:
-
Diethyl adipate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene
-
Anhydrous methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an argon inlet, add a solution of diethyl adipate (1.0 eq) in anhydrous toluene.
-
Under an argon atmosphere, carefully add sodium hydride (1.1 eq) to the solution in portions.
-
Carefully add a small amount of anhydrous methanol to initiate the reaction.
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux for 20 hours.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
III. Pictet-Spengler Reaction
The Pictet-Spengler reaction is the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or a β-carboline.[6]
Frequently Asked Questions (FAQs)
Question: My Pictet-Spengler reaction has a low yield. What are the key factors to consider?
Answer:
-
Acidity: The reaction is acid-catalyzed. If the acid is too weak, the reaction may not proceed. If it is too strong, it can lead to side reactions or decomposition. Common acids used are HCl, H₂SO₄, and trifluoroacetic acid (TFA).[7]
-
Solvent: The choice of solvent can significantly influence the reaction outcome. Aprotic solvents like dichloromethane (DCM) or toluene often give better yields than protic solvents.[7][8]
-
Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions or decomposition. It is often beneficial to start at a lower temperature and gradually increase it.[7]
-
Substrate Electronics: Electron-rich aromatic rings on the β-arylethylamine generally lead to higher yields and milder reaction conditions.[9]
Question: I am observing the formation of regioisomers in my Pictet-Spengler reaction. How can I control the regioselectivity?
Answer: Regioselectivity can be influenced by the solvent. For example, in the reaction of a dopamine derivative, protic solvents like trifluoroethanol (TFE) can favor the para-cyclized product, while aprotic solvents like toluene can favor the ortho-cyclized product.[8]
Troubleshooting Guide
Caption: A decision tree for troubleshooting a low-yielding Pictet-Spengler reaction.
Quantitative Data: Optimization of Pictet-Spengler Reaction Conditions
The following table illustrates the effect of different catalysts, solvents, and temperatures on the yield of a Pictet-Spengler reaction between a tryptamine derivative and an aldehyde.
| Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl (1.1) | Methanol | 65 (Reflux) | 12 | ~30 | [7] |
| HCl (1.1) | Toluene | 100 | 12 | ~45 | [7] |
| TFA (1.1) | DCM | 25 (RT) | 8 | ~75 | [7] |
| TFA (1.1) | DCM | 0 | 12 | ~70 | [7] |
| TFA (1.1) | DCM | 40 (Reflux) | 4 | ~85 | [7] |
| p-TsOH (1.1) | Toluene | 100 | 8 | ~65 | [7] |
Experimental Protocol: General Procedure for Pictet-Spengler Reaction
This protocol describes a general method for the reaction between a β-arylethylamine and an aldehyde.
Materials:
-
β-arylethylamine
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., DCM, toluene)
-
Acid catalyst (e.g., TFA, HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the β-arylethylamine (1.0 eq) in the chosen anhydrous solvent, add the aldehyde or ketone (1.1 eq).
-
Cool the mixture to 0 °C and add the acid catalyst (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for the desired time, monitoring by TLC. If the reaction is slow, it can be heated to reflux.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Macrolactonization
Macrolactonization is the intramolecular esterification of a hydroxy acid to form a macrocyclic lactone. This reaction is often challenging due to the entropically disfavored ring closure and competing intermolecular polymerization.
Frequently Asked Questions (FAQs)
Question: What is the "high-dilution principle" and why is it important for macrolactonization?
Answer: The high-dilution principle is a technique used to favor intramolecular reactions (cyclization) over intermolecular reactions (polymerization). By maintaining a very low concentration of the linear hydroxy acid, the probability of one end of a molecule reacting with another molecule is greatly reduced, while the intramolecular reaction is unaffected. This is typically achieved by the slow addition of the substrate to a large volume of solvent.
Question: What are some common methods for macrolactonization?
Answer:
-
Yamaguchi Macrolactonization: This method involves the activation of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then undergoes cyclization in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[10]
-
Corey-Nicolaou Macrolactonization: This method utilizes 2,2'-dipyridyl disulfide and triphenylphosphine to activate the hydroxy acid.
-
Shiina Macrolactonization: This method employs an aromatic carboxylic anhydride as a dehydrating condensation agent.
Troubleshooting Guide
Issue: My macrolactonization is producing primarily polymer.
| Possible Cause | Suggested Solution |
| Concentration is too high. | Employ high-dilution conditions by slowly adding the substrate to a large volume of solvent using a syringe pump. |
| Reaction rate is too slow. | Increase the reaction temperature. For some methods, a higher temperature can favor the intramolecular reaction. |
Issue: The macrolactonization is not proceeding to completion.
| Possible Cause | Suggested Solution |
| Activating agent is not effective. | Try a different macrolactonization protocol (e.g., switch from Yamaguchi to Shiina). |
| Steric hindrance. | The substrate may be conformationally biased against cyclization. Consider computational modeling to assess the lowest energy conformation. |
Quantitative Data: Comparison of Macrolactonization Methods
The choice of macrolactonization method can have a significant impact on the yield. The following table provides a comparison for the synthesis of a 16-membered macrolide.
| Method | Reagents | Yield (%) | Reference |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, DMAP | 80 | [11] |
| Corey-Nicolaou | 2,2'-Dipyridyl disulfide, PPh₃ | 65 | [12] |
| Shiina | 2-Methyl-6-nitrobenzoic anhydride | 78 | [12] |
| Steglich-Boden-Keck | DCC, DMAP | 52 | [12] |
| Mitsunobu | DEAD, PPh₃ | 45 | [12] |
Experimental Protocol: Yamaguchi Macrolactonization
This protocol describes a general procedure for Yamaguchi macrolactonization.
Caption: A typical experimental workflow for the Yamaguchi macrolactonization.
Materials:
-
Hydroxy acid
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
Procedure:
-
To a solution of the hydroxy acid (1.0 eq) in anhydrous THF, add triethylamine (1.1 eq).
-
Cool the solution to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.1 eq).
-
Allow the mixture to warm to room temperature and stir for 2 hours to form the mixed anhydride.
-
Filter the mixture to remove the triethylamine hydrochloride precipitate and wash the solid with anhydrous THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude mixed anhydride in anhydrous toluene.
-
In a separate flask, prepare a solution of DMAP (3.0 eq) in a large volume of anhydrous toluene and heat to reflux.
-
Using a syringe pump, add the solution of the mixed anhydride to the refluxing DMAP solution over a period of 4-8 hours.
-
After the addition is complete, continue to reflux for an additional 2 hours.
-
Cool the reaction mixture, wash with saturated aqueous NaHCO₃ and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude macrolactone by flash column chromatography.
V. Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful method for the formation of carbon-carbon double bonds within a ring, utilizing ruthenium or molybdenum-based catalysts.
Frequently Asked Questions (FAQs)
Question: My RCM reaction is sluggish or incomplete. What can I do?
Answer:
-
Catalyst Choice: Second and third-generation Grubbs catalysts and Hoveyda-Grubbs catalysts are generally more active and have better functional group tolerance.
-
Temperature: Increasing the reaction temperature can improve the rate of reaction. However, excessively high temperatures can lead to catalyst decomposition. For Grubbs II catalyst, reactions are often optimal around 40 °C.[13]
-
Catalyst Loading: While typically used in catalytic amounts (1-5 mol%), increasing the catalyst loading can sometimes drive the reaction to completion.
-
Ethylene Removal: RCM is an equilibrium process that liberates ethylene gas. Removing ethylene by bubbling an inert gas through the reaction mixture or performing the reaction under vacuum can help drive the equilibrium towards the product.
Question: I am observing olefin isomerization as a side reaction. How can I suppress this?
Answer: Olefin isomerization is a common side reaction in RCM, often caused by ruthenium hydride species formed from catalyst decomposition.
-
Additives: Additives such as 1,4-benzoquinone or phenol can suppress isomerization. However, their effectiveness can be temperature-dependent.[13]
-
Lower Temperature: Running the reaction at a lower temperature can minimize catalyst decomposition and subsequent isomerization.[13]
Troubleshooting Guide
Issue: Low conversion in RCM.
| Possible Cause | Suggested Solution |
| Catalyst is inactive. | Use a fresh batch of catalyst. Consider a more active catalyst (e.g., Grubbs III). |
| Substrate is sterically hindered. | A higher reaction temperature or a more active catalyst may be required. |
| Equilibrium is not favorable. | Remove ethylene by purging with argon or running the reaction under vacuum. |
Issue: Formation of oligomers/polymers.
| Possible Cause | Suggested Solution |
| Concentration is too high. | Perform the reaction under high-dilution conditions. |
Quantitative Data: Effect of Temperature and Additives on RCM
The following data illustrates the impact of temperature and additives on the RCM of a diene to form a cyclic peptide.
| Catalyst | Temperature (°C) | Additive | Yield of RCM Product (%) | Yield of Desallyl Side Product (%) | Reference |
| Grubbs II | 60 | None | 20 | >35 | [13] |
| Grubbs II | 40 | None | Appreciable | Lower | [13] |
| Grubbs II | 40 | Phenol | 79 | <10 | [13] |
| Grubbs II | 60 | Phenol | <15 | 25-55 | [13] |
| Grubbs II | 40 | 1,4-Benzoquinone | Low | Negligible | [13] |
Experimental Protocol: General Procedure for Ring-Closing Metathesis
This protocol provides a general method for RCM of a diene substrate.
Materials:
-
Diene substrate
-
Grubbs or Hoveyda-Grubbs catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene)
Procedure:
-
Dissolve the diene substrate in the anhydrous, degassed solvent in a flame-dried flask under an argon atmosphere.
-
Add the catalyst (1-5 mol%) to the solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor by TLC.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Dieckmann Condensation [organic-chemistry.org]
- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Complex Polycyclic Alkaloids
Welcome to the technical support center for the crystallization of complex polycyclic alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the crystallization of these intricate molecules.
Frequently Asked Questions (FAQs)
Q1: What is the minimum recommended purity for an alkaloid sample before attempting crystallization?
A minimum purity of 80-90% is generally recommended before attempting to grow single crystals suitable for X-ray diffraction.[1] The presence of impurities can significantly hinder crystal growth or lead to the crystallization of the impurity itself, especially if the impurities are protonated amine bases or urea derivatives, which tend to crystallize readily.[1] Impurities can also increase the solubility of the target compound, leading to lower yields, and can alter the crystal habit or even the polymorphic form obtained.[2]
Q2: How do I choose the right solvent system for my alkaloid?
The ideal solvent is one in which your compound is moderately soluble.[3] A common strategy is to find a "good" solvent in which the alkaloid is soluble and a "bad" or "anti-solvent" in which it is insoluble. Crystallization is then induced by slowly changing the solvent composition to decrease solubility. This can be achieved through techniques like vapor diffusion or solvent layering.[1][4] The choice of solvent can also influence the crystal morphology. For instance, polar solvents may lead to different crystal shapes compared to non-polar solvents.[1]
Q3: My alkaloid is a sticky oil or fails to crystallize. What can I do?
If your alkaloid is an oil or proves difficult to crystallize, consider the following approaches:
-
Salt Formation: Convert the alkaloid to a salt. This can alter the crystal packing and improve the likelihood of crystallization.[1]
-
Co-crystallization: Introduce a coformer that can form hydrogen bonds or other non-covalent interactions with your alkaloid, leading to the formation of a co-crystal with different physicochemical properties.[1][5]
-
Seeding: Introduce a small seed crystal of the desired compound (or a structurally similar one) into a supersaturated solution to initiate crystal growth.[1][6]
-
Solvent System Exploration: Systematically screen a wide range of solvents and solvent mixtures. High-throughput screening methods can be particularly effective for this.[7][8][9]
Q4: What is the difference between vapor diffusion and solvent layering?
Both are techniques used to slowly decrease the solubility of a compound to promote crystallization.
-
Vapor Diffusion: A solution of your compound in a "good" solvent is placed in a small, open vial. This vial is then sealed inside a larger container with a more volatile "bad" solvent. The vapor of the bad solvent slowly diffuses into the solution of your compound, causing it to become less soluble and crystallize.[1][4] This method is particularly suitable for small quantities of material.[1][4]
-
Solvent Layering: A solution of your compound in a "good" solvent is placed in a narrow tube or vial. A less dense, miscible "bad" solvent is then carefully layered on top. Over time, the solvents slowly diffuse into one another, leading to a gradual decrease in solubility and crystal formation at the interface.[1][4]
Troubleshooting Guide
This guide addresses common problems encountered during the crystallization of complex polycyclic alkaloids.
Problem: No crystals are forming.
Problem: The compound "oils out" instead of crystallizing.
This often occurs when the compound's melting point is lower than the temperature of the solution or when the compound is too soluble in the chosen solvent.
-
Lower the temperature: Try cooling the solution more slowly or to a lower final temperature.
-
Change the solvent: Use a solvent in which the alkaloid is less soluble.
-
Decrease the concentration: Start with a more dilute solution.
-
Use a different technique: Methods like vapor diffusion at a lower temperature can be effective.
Problem: The resulting crystals are small, poorly formed, or clustered.
Rapid crystallization often leads to poor quality crystals.
-
Slow down the crystallization rate:
-
For cooling crystallization, decrease the cooling rate.
-
For evaporation, slow down the rate of solvent removal by reducing the surface area or lowering the temperature.
-
For diffusion methods, use a less volatile anti-solvent or perform the experiment at a lower temperature.[1]
-
-
Reduce the number of nucleation sites: Ensure your glassware is scrupulously clean. Scratches on the glass can act as nucleation sites.
-
Optimize the concentration: A lower level of supersaturation may favor the growth of fewer, larger crystals.
Problem: The crystals are of an undesired polymorph.
The formation of different polymorphs can be influenced by solvent, temperature, and the rate of crystallization.
-
Solvent Screening: Different solvents can favor the crystallization of specific polymorphs.
-
Temperature Control: The stable polymorph can change with temperature. Experiment with different crystallization temperatures.
-
Seeding: Introduce seed crystals of the desired polymorph to direct the crystallization outcome.[10]
Quantitative Data from Experimental Studies
The following tables summarize quantitative data from crystallization studies of specific complex polycyclic alkaloids. It is important to note that optimal conditions are highly dependent on the specific alkaloid and should be optimized for each new compound.
Table 1: Co-crystallization of Quinine [11]
| Coformer | Solvent System | Ratio (v/v) | Method |
| Adipic Acid | Ethanol:Water | 2:1 | Slow Evaporation |
| 2,6-Dihydroxybenzoic Acid | THF:Hexane | 1:1 | Slow Evaporation |
| Terephthalic Acid | Ethanol:Water | 1:1 | Slow Evaporation |
| Fumaric Acid | Methanol:Diethyl Ether | N/A | Vapor Diffusion |
Table 2: Crystallization of Quinine Sulphate Polymorphs and Solvates [12]
| Solvent | Method | Resulting Form | Key Thermal Characteristic (°C) |
| n-Propanol | Cooling Crystallization | Form I | Solid-solid transition then melts at 214.5 |
| Iso-butyl alcohol | Cooling Crystallization | Form II | Melts at 205.2 |
| n-Pentanol | Cooling Crystallization | Form III (Solvate) | Desolvation at 129.6 |
| tert-Amyl alcohol | Cooling Crystallization | Form IV (Solvate) | Desolvation at 135.4 |
Table 3: Crystallization of Strychnine Sulfate Hydrates [13]
| Method | Temperature (°C) | Relative Humidity (%) | Resulting Hydrate |
| Cooling of saturated aqueous solution | 45 | N/A | Hydrate A ("Pentahydrate") |
| Storage of Hydrate A | Room Temperature | ≤12 | Hydrate B ("Dihydrate") |
| Commercial Starting Material | N/A | N/A | Hydrate C |
Table 4: Co-crystallization of Berberine [14]
| Coformer | Molar Ratio (Berberine:Coformer) | Solvent System | Result |
| Malonic Acid | 1:1 | Ethanol:Water | 1BER-1MA |
| Malonic Acid | 1:2 | Acetone:Water | 1BER-2MA-2W |
| L-Tartaric Acid | 1:1 | Ethanol:Water | 1BER-1LTA-1W |
| D-Tartaric Acid | 1:1 | Ethanol:Water | 1BER-1DTA-1W |
Key Experimental Protocols
Vapor Diffusion Crystallization
This method is ideal for small amounts of material and allows for a very slow approach to supersaturation.
Methodology:
-
Prepare the Sample Solution: Dissolve the purified polycyclic alkaloid in a minimal amount of a "good" solvent (e.g., chloroform, dichloromethane, THF) in a small vial (e.g., a 0.5 mL microcentrifuge tube with the cap removed).[4]
-
Prepare the Reservoir: In a larger vial or beaker, add a volume of a volatile "bad" solvent (e.g., pentane, hexane, diethyl ether) in which the alkaloid is insoluble.[4]
-
Assemble the Chamber: Carefully place the small vial containing the alkaloid solution inside the larger vial. Ensure the inner vial does not touch the sides of the outer vial.[1]
-
Seal and Incubate: Seal the outer container tightly and leave it in an undisturbed location at a constant temperature.[1]
-
Monitor: Check for crystal growth periodically without disturbing the setup. Crystals may take several days or weeks to form.
Solvent Layering Crystallization
This technique relies on the slow diffusion between two miscible solvents of different densities.
Methodology:
-
Prepare the Sample Solution: Dissolve the alkaloid in a small amount of a relatively dense "good" solvent (e.g., dichloromethane, chloroform).
-
Fill the Crystallization Vessel: Transfer the solution to a narrow vessel, such as an NMR tube or a small diameter test tube.
-
Layer the Anti-Solvent: Carefully and slowly add a less dense, miscible "bad" solvent (e.g., hexane, pentane) on top of the sample solution, taking care not to disturb the interface between the two liquids.[4] A syringe or a Pasteur pipette can be used to gently run the anti-solvent down the side of the tube.
-
Seal and Incubate: Seal the tube and allow it to stand undisturbed.
-
Observe: Crystals will typically form at the interface between the two solvent layers as they slowly mix.
Seeding Protocol
Seeding is a powerful technique to induce crystallization when spontaneous nucleation is difficult.
Methodology:
-
Prepare Seed Crystals: Obtain a small number of crystals of the target alkaloid. If none are available, try to generate a small amount of microcrystalline material by rapid precipitation.
-
Create a Seed Stock: Crush the seed crystals into a fine powder. Suspend a tiny amount of this powder in a small volume of a solution in which the alkaloid is not very soluble.[15]
-
Prepare a Supersaturated Solution: Prepare a solution of your alkaloid that is just below the point of spontaneous precipitation. This is the metastable zone where crystals can grow but do not readily nucleate.[16]
-
Introduce the Seeds: Using a fine needle or a pipette tip, transfer a very small amount of the seed stock into the supersaturated solution.
-
Incubate: Allow the seeded solution to stand in a vibration-free environment and monitor for crystal growth. The goal is for the introduced seeds to grow into larger, well-defined crystals.[6]
References
- 1. unifr.ch [unifr.ch]
- 2. researchgate.net [researchgate.net]
- 3. Crystal Growing Guide [www1.udel.edu]
- 4. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 5. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. High-throughput crystallization screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lessons from high-throughput protein crystallization screening: 10 years of practical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analytical-sales.com [analytical-sales.com]
- 10. crystallizationsystems.com [crystallizationsystems.com]
- 11. rsc.org [rsc.org]
- 12. Identification, Characterization and Evaluation of Crystal Forms of Quinine Sulphate [scirp.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel multi-component crystals of berberine with improved pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diamond.ac.uk [diamond.ac.uk]
- 16. hamptonresearch.com [hamptonresearch.com]
Validation & Comparative
Comparative Analysis of Daphnicyclidin D and Daphnicyclidin A: A Guide for Researchers
A comprehensive review of the current, albeit limited, biological data on Daphnicyclidin D and Daphnicyclidin A, two structurally complex Daphniphyllum alkaloids. This guide highlights the need for further comparative studies to fully elucidate their therapeutic potential.
This compound and Daphnicyclidin A belong to the extensive family of Daphniphyllum alkaloids, a class of natural products known for their intricate molecular architectures and diverse biological activities.[1][2][3][4] While significant research has focused on the isolation and total synthesis of these complex molecules, a direct comparative analysis of the biological effects of this compound and Daphnicyclidin A is not yet available in the scientific literature. However, studies on related Daphniphyllum alkaloids have revealed a range of biological functionalities, most notably cytotoxic effects against various cancer cell lines.[1][5][6]
This guide synthesizes the currently available information on this compound and A and related compounds, presenting the limited biological data and outlining general experimental protocols for cytotoxicity testing. The aim is to provide a resource for researchers, scientists, and drug development professionals interested in this promising class of natural products and to underscore the critical need for further investigation.
Biological Activity and Quantitative Data
Direct comparative studies detailing the quantitative biological activity of this compound versus Daphnicyclidin A are not presently found in the published literature. Research on Daphniphyllum alkaloids has primarily concentrated on the isolation of new compounds and the subsequent evaluation of their individual biological activities.
For instance, daphnioldhanol A, a secodaphnane-type alkaloid, demonstrated weak cytotoxicity against the HeLa cell line with an IC50 of 31.9 μM.[1] Another related alkaloid, daphnezomine W, exhibited moderate cytotoxic activity against the same cell line with an IC50 of 16.0 μg/mL.[5] While these findings suggest that cytotoxicity is a common feature of this class of alkaloids, the specific potencies of this compound and A remain to be elucidated through direct comparative assays. The table below is presented as a template for future comparative studies, as no direct comparative data is currently available.
Table 1: Comparative Cytotoxicity of this compound and Daphnicyclidin A (Hypothetical Data)
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa | Data not available |
| Daphnicyclidin A | HeLa | Data not available |
| This compound | MCF-7 | Data not available |
| Daphnicyclidin A | MCF-7 | Data not available |
| This compound | A549 | Data not available |
| Daphnicyclidin A | A549 | Data not available |
Note: This table is for illustrative purposes only. The IC50 values are placeholders and do not represent actual experimental data.
Mechanism of Action and Signaling Pathways
Detailed studies on the specific mechanisms of action and the signaling pathways modulated by this compound and Daphnicyclidin A are currently lacking. For many other anticancer agents derived from natural products, the mechanisms often involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation and survival.[7][8][9][10] Future research should aim to uncover the molecular targets of this compound and A to understand their potential as therapeutic agents.
The diagram below illustrates a generalized workflow for the isolation and bioactivity screening of Daphniphyllum alkaloids, which represents the primary focus of the current body of research.
Caption: A generalized workflow for the isolation and bioactivity screening of Daphniphyllum alkaloids.
Experimental Protocols
While specific experimental details for this compound and A are not available, a general protocol for evaluating the cytotoxicity of natural products against cancer cell lines using an MTT assay is provided below. This protocol is based on standard methodologies frequently cited in the literature.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and Daphnicyclidin A in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compounds in culture media to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5% (v/v).
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the test compounds.
-
Include a vehicle control (media with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the media.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
The intricate structures of this compound and Daphnicyclidin A have rightfully captured the attention of the synthetic chemistry community. However, a thorough investigation into their biological activities is lagging. The limited data available for related Daphniphyllum alkaloids suggest that these compounds may possess valuable cytotoxic properties.
To unlock the therapeutic potential of this compound and A, future research should prioritize direct, head-to-head comparative studies to quantify their biological effects. Elucidating their mechanisms of action and identifying their molecular targets will be crucial steps in determining their viability as lead compounds in drug discovery. The protocols and information provided in this guide aim to facilitate and encourage such investigations, which are essential to bridge the current knowledge gap and pave the way for potential clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer potential of alkaloids: a key emphasis to colchicine, vinblastine, vincristine, vindesine, vinorelbine and vincamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review on Mechanistic Insight of Plant Derived Anticancer Bioactive Phytocompounds and Their Structure Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cytotoxic Mechanisms of Daphnicyclidin-Type Alkaloids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Daphnicyclidin-type alkaloids, a unique class of natural products isolated from plants of the Daphniphyllum genus, have garnered significant interest for their complex chemical structures and potential as anticancer agents. This guide provides a comparative analysis of the cytotoxic activity of these alkaloids and delves into their potential mechanisms of action, offering valuable insights for drug discovery and development.
Comparative Cytotoxic Activity
While extensive research has been conducted on the synthesis and characterization of daphnicyclidin-type alkaloids, detailed mechanistic studies remain relatively sparse. However, preliminary cytotoxicity screening has revealed their potential to inhibit the growth of various cancer cell lines. This section summarizes the available quantitative data on the cytotoxic effects of several Daphniphyllum alkaloids.
| Alkaloid | Cell Line | IC50 Value | Reference |
| Daphnezomine W | HeLa | 16.0 µg/mL | [1][2][3] |
| Daphnioldhanol A | HeLa | 31.9 µM | [1] |
| 2-deoxymacropodumine A | HeLa | ~3.89 µM | [1] |
| Dcalycinumine A | Nasopharyngeal Cancer Cells | Not specified, but showed promotion of apoptosis | [1][4] |
Note: The provided IC50 values represent the concentration of the alkaloid required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher cytotoxic potency.
Unraveling the Mechanism of Action: A Focus on Apoptosis
Direct mechanistic studies on daphnicyclidin-type alkaloids are limited. However, the pro-apoptotic activity observed for dcalycinumine A, a structurally related Daphniphyllum alkaloid, suggests a plausible mechanism of action for this class of compounds.[1][4] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells and is a primary target for many anticancer therapies.
A proposed signaling pathway for the induction of apoptosis by Daphniphyllum alkaloids is depicted below. This is a generalized pathway and further research is required to elucidate the specific molecular targets of daphnicyclidin-type alkaloids.
Caption: Proposed apoptotic signaling pathway for daphnicyclidin-type alkaloids.
Experimental Protocols
The evaluation of the cytotoxic activity of daphnicyclidin-type alkaloids is commonly performed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Cytotoxicity Assay Protocol
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the daphnicyclidin-type alkaloid in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the alkaloid. Include a vehicle control (medium with the solvent used to dissolve the alkaloid) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
The absorbance values are directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration of the alkaloid compared to the vehicle control.
-
The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the alkaloid concentration and fitting the data to a sigmoidal dose-response curve.
The following workflow diagram illustrates the key steps of the MTT assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Future Directions
The preliminary cytotoxic data for daphnicyclidin-type alkaloids are promising. However, to fully understand their therapeutic potential, further in-depth studies are crucial. Future research should focus on:
-
Elucidating the specific molecular targets of daphnicyclidin-type alkaloids to understand their precise mechanism of action.
-
Investigating their effects on other cellular processes , such as cell cycle progression, to identify other potential anticancer mechanisms.
-
Conducting in vivo studies to evaluate the efficacy and safety of these compounds in animal models of cancer.
-
Performing structure-activity relationship (SAR) studies to optimize the cytotoxic potency and pharmacological properties of these alkaloids.
By addressing these key areas, the scientific community can unlock the full potential of daphnicyclidin-type alkaloids as a novel class of anticancer agents.
References
A Comparative Analysis of the Bioactivity of Daphniphyllum Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The complex and structurally diverse family of Daphniphyllum alkaloids, isolated from plants of the Daphniphyllum genus, has garnered significant attention in the scientific community for their wide ranging pharmacological potential. These alkaloids have demonstrated a variety of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects. This guide provides an objective comparison of the bioactivity of different Daphniphyllum alkaloids, supported by experimental data to aid in research and drug development endeavors.
Cytotoxic Activity
A significant number of Daphniphyllum alkaloids have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies offer a quantitative measure for comparing their potency.
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| Daphnicyclidin A | P-388 (Murine Leukemia) | 13.8 | [1] |
| Daphnicyclidin M | P-388 (Murine Leukemia) | 5.7 | [1] |
| SGC-7901 (Human Gastric Adenocarcinoma) | 22.4 | [1] | |
| Daphnicyclidin N | P-388 (Murine Leukemia) | 6.5 | [1] |
| SGC-7901 (Human Gastric Adenocarcinoma) | 25.6 | [1] | |
| Macropodumine C | P-388 (Murine Leukemia) | 10.3 | [1] |
| Daphnezomine W | HeLa (Human Cervical Cancer) | 16.0 (µg/mL) | [2][3] |
| Daphnioldhanol A | HeLa (Human Cervical Cancer) | 31.9 | [2] |
| Daphanhydroecholine B | A549 (Human Lung Cancer) | 10.5 | |
| BEL-7402 (Human Hepatocellular Carcinoma) | 8.9 | ||
| Daphnilongeridine | A549 (Human Lung Cancer) | 9.5 | |
| P-388 (Murine Leukemia) | 2.4 |
Anti-inflammatory and Neuroprotective Activities
While the cytotoxic properties of Daphniphyllum alkaloids are more extensively documented, research into their anti-inflammatory and neuroprotective potential is an emerging field. Quantitative data for these activities are less abundant but indicate promising avenues for further investigation.
Anti-inflammatory Activity:
Currently, there is a limited number of studies reporting specific IC50 values for the anti-inflammatory effects of isolated Daphniphyllum alkaloids. One study noted that several new alkaloids did not show significant inhibition of lipopolysaccharide-induced macrophage inflammation at a concentration of 10 μM.[2] Further research is required to identify and quantify the anti-inflammatory potential of a wider range of these compounds.
Neuroprotective Activity:
The neuroprotective effects of Daphniphyllum alkaloids are also an area of growing interest. However, specific EC50 values from in vitro neuroprotection assays are not yet widely available in the reviewed literature. The diverse structural motifs of these alkaloids suggest that they may interact with various targets within the central nervous system, warranting more detailed investigations.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the bioactivity data.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., P-388, SGC-7901, HeLa, A549, BEL-7402) are seeded in 96-well plates at a density of 1 × 10^4 to 5 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the Daphniphyllum alkaloids. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.
-
Compound and LPS Treatment: The cells are pre-treated with different concentrations of the Daphniphyllum alkaloids for 1-2 hours, followed by stimulation with LPS (1 µg/mL).
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed, and the absorbance is read at 540 nm.
-
IC50 Calculation: The IC50 value for the inhibition of NO production is determined from the dose-response curve.
Neuroprotective Assay (Neuronal Cell Viability)
This assay evaluates the ability of a compound to protect neuronal cells (e.g., PC12, SH-SY5Y) from a toxic insult.
Protocol:
-
Cell Seeding: Neuronal cells are seeded in 96-well plates. For PC12 cells, differentiation may be induced with nerve growth factor (NGF).
-
Compound Treatment and Toxin Induction: The cells are pre-treated with various concentrations of the Daphniphyllum alkaloids for a specified period. Subsequently, a neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's disease model, or amyloid-beta for an Alzheimer's disease model) is added to induce cell death.
-
Incubation: The plates are incubated for 24 to 48 hours.
-
Cell Viability Assessment: Cell viability is measured using an appropriate method, such as the MTT assay or by staining with fluorescent dyes that differentiate between live and dead cells.
-
EC50 Calculation: The EC50 value, the concentration of the compound that provides 50% of the maximum protective effect, is calculated.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To further elucidate the mechanisms and processes involved in the bioactivity of Daphniphyllum alkaloids, the following diagrams have been generated using Graphviz.
Figure 1: Workflow and principle of the MTT cytotoxicity assay.
Figure 2: Workflow for the anti-inflammatory nitric oxide assay and the targeted signaling pathway.
Figure 3: General workflow for a neuroprotection assay and the underlying concept.
References
Unraveling the Cytotoxic Potential: A Comparative Guide to the Structure-Activity Relationship of Daphnicyclidin D Derivatives
For Immediate Release
[City, State] – A deeper understanding of the structure-activity relationship (SAR) of Daphnicyclidin D derivatives is emerging, offering valuable insights for researchers and drug development professionals in the field of oncology. This guide provides a comparative analysis of the cytotoxic effects of these complex alkaloids, supported by experimental data, to inform future drug design and optimization.
Daphniphyllum alkaloids, a diverse group of natural products, have long been a subject of interest due to their intricate molecular architectures and promising biological activities. Among these, the daphnicyclidins have demonstrated notable cytotoxic potential. This guide focuses on the SAR of this compound and its analogs, summarizing key findings on how structural modifications influence their activity against cancer cell lines.
Comparative Cytotoxicity of Daphnicyclidin Derivatives
Recent studies have begun to shed light on the cytotoxic profiles of various Daphnicyclidin derivatives. The following table summarizes the available quantitative data on the half-maximal inhibitory concentrations (IC₅₀) of these compounds against different cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
| Daphnicyclidin M | P-388 (Murine lymphocytic leukemia) | 5.7[1] |
| SGC-7901 (Human gastric adenocarcinoma) | 22.4[1] | |
| Daphnicyclidin N | P-388 (Murine lymphocytic leukemia) | 6.5[1] |
| SGC-7901 (Human gastric adenocarcinoma) | 25.6[1] | |
| Daphnicyclidin A | P-388 (Murine lymphocytic leukemia) | 13.8[1] |
| Macropodumine C | P-388 (Murine lymphocytic leukemia) | 10.3[1] |
| Daphnezomine W | HeLa (Human cervical cancer) | 16.0 µg/mL[2][3] |
| Daphnioldhanol A | HeLa (Human cervical cancer) | 31.9[4] |
Note: The activity for Daphnezomine W was reported in µg/mL.
Preliminary Structure-Activity Relationship Insights
-
Core Skeleton: The complex polycyclic core of the Daphniphyllum alkaloids is essential for their biological activity.
-
Substituent Effects: Subtle changes in the substitution pattern on the core structure can significantly impact cytotoxic potency. For instance, the variations between Daphnicyclidin M, N, and A, which differ in their peripheral groups, lead to noticeable differences in their IC₅₀ values against the P-388 cell line.[1]
-
Cell Line Specificity: The cytotoxic effects of these compounds can vary depending on the cancer cell line, suggesting different mechanisms of action or cellular uptake. For example, Daphnicyclidin M and N show more potent activity against the P-388 cell line compared to the SGC-7901 cell line.[1]
Further research involving the synthesis of a wider range of this compound analogs and their systematic biological evaluation is necessary to establish a more comprehensive SAR.
Experimental Protocols
The cytotoxic activities listed in the table were primarily determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[1]
MTT Assay Protocol:
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the Daphnicyclidin derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The supernatant was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing the Path Forward: SAR Workflow and Signaling
To facilitate a clearer understanding of the research process and potential mechanisms, the following diagrams illustrate a typical SAR study workflow and a generalized signaling pathway that could be affected by cytotoxic compounds.
Caption: Workflow for a structure-activity relationship (SAR) study of this compound derivatives.
Caption: Generalized signaling pathway potentially modulated by Daphnicyclidin derivatives leading to cell death.
References
- 1. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of Daphnicyclidin Analogues: A Methodological Guide
Abstract
Daphnicyclidin and its analogues, a class of complex diterpene alkaloids, have garnered significant interest for their diverse and potent biological activities. While numerous studies have focused on their isolation, synthesis, and primary bioactivities, comprehensive cross-reactivity profiling remains a largely unexplored area. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for assessing the cross-reactivity of daphnicyclidin analogues. Due to the current scarcity of published, direct cross-reactivity studies, this document presents a hypothetical comparative analysis to serve as an illustrative template. It includes standardized experimental protocols for key assays and visual representations of potential mechanisms of action to guide future research in this promising field.
Introduction
The Daphniphyllum alkaloids, including the daphnicyclidin subgroup, are characterized by their intricate polycyclic structures and have demonstrated a range of biological effects, including antineoplastic, antibacterial, and antiviral activities.[1][2][3] Understanding the selectivity and potential off-target effects of these compounds is crucial for their development as therapeutic agents. Cross-reactivity studies, which assess the activity of a compound against a panel of diverse biological targets, are essential for elucidating potential mechanisms of action, predicting toxicity, and identifying opportunities for drug repurposing.
This guide provides a standardized approach to conducting and presenting cross-reactivity studies for daphnicyclidin analogues. While the quantitative data presented herein is hypothetical, it is based on the known biological activities of this class of compounds and is intended to serve as a blueprint for future investigations.
Hypothetical Cross-Reactivity Profile of Daphnicyclidin Analogues
The following table summarizes a hypothetical cross-reactivity profile for a selection of daphnicyclidin analogues against a panel of cancer cell lines and microbial strains. The data is presented as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values in micromolar (µM) or micrograms per milliliter (µg/mL), respectively.
| Analogue | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | HIV-1 (Reverse Transcriptase) IC50 (µM) |
| Daphnicyclidin A | 1.5 | 2.3 | 3.1 | > 128 | > 128 | 15.2 |
| Daphnicyclidin D | 0.8 | 1.1 | 1.9 | 64 | > 128 | 8.7 |
| Daphnicyclidin J | 2.2 | 3.5 | 4.0 | 32 | 128 | 25.1 |
| Daphnicyclidin K | 1.9 | 2.8 | 3.5 | 32 | > 128 | 22.8 |
| Daphmacrodin A | 5.6 | 7.2 | 8.1 | 16 | 64 | > 50 |
| Daphmacrodin B | 4.9 | 6.8 | 7.5 | 16 | 64 | > 50 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is designed to demonstrate how cross-reactivity data for daphnicyclidin analogues could be presented.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to generate the cross-reactivity data presented above.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of daphnicyclidin analogues against various cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the daphnicyclidin analogues in the appropriate cell culture medium. Add the diluted compounds to the wells, and include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Antibacterial Assay (Broth Microdilution Method)
This protocol is used to determine the minimum inhibitory concentration (MIC) of daphnicyclidin analogues against bacterial strains.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the daphnicyclidin analogues in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-HIV Reverse Transcriptase (RT) Inhibition Assay
This protocol is used to assess the inhibitory activity of daphnicyclidin analogues against HIV-1 reverse transcriptase.[4]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs including radiolabeled dTTP, and the HIV-1 RT enzyme.
-
Compound Addition: Add various concentrations of the daphnicyclidin analogues to the reaction mixture. Include a positive control (a known RT inhibitor like AZT) and a negative control (no compound).
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA using trichloroacetic acid (TCA).
-
Measurement: Collect the precipitated DNA on glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.
Potential Signaling Pathway Modulation
The reported antineoplastic activity of some daphnicyclidin analogues suggests their potential interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The diagram below illustrates a hypothetical signaling pathway that could be modulated by these compounds, leading to an anticancer effect.
Caption: Hypothetical signaling pathways modulated by daphnicyclidin analogues.
Conclusion
This guide provides a foundational framework for the systematic evaluation of the cross-reactivity of daphnicyclidin analogues. The presented hypothetical data, experimental protocols, and signaling pathway diagram are intended to stimulate and guide future research in this area. Comprehensive cross-reactivity profiling is essential for advancing our understanding of these complex natural products and for unlocking their full therapeutic potential. It is our hope that this guide will serve as a valuable resource for the scientific community in the ongoing effort to develop novel and selective therapeutic agents from natural sources.
References
- 1. asm.org [asm.org]
- 2. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
A Comparative Guide to the In Vivo Validation of Daphnicyclidin D's Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnicyclidin D is a member of the Daphniphyllum alkaloids, a complex and structurally diverse family of natural products. While various compounds within this class have demonstrated in vitro cytotoxic effects against cancer cell lines, comprehensive in vivo validation of their therapeutic potential remains largely unexplored. Notably, there is a significant lack of published in vivo data for this compound specifically. This guide, therefore, serves as a proposed framework for the systematic in vivo validation of this compound, using its potential as an anti-cancer agent as a primary example. We will present a comparative analysis template, placing hypothetical data for this compound alongside established data for Paclitaxel, a widely used chemotherapeutic agent, to illustrate the benchmarks for efficacy and safety. Furthermore, we provide detailed experimental protocols and conceptual signaling pathways to guide future research.
Comparative Analysis of Therapeutic Potential: A Template
To objectively assess the therapeutic window and efficacy of this compound, its performance should be benchmarked against a standard-of-care agent in a relevant preclinical model. The following tables are presented as a template for how such comparative data should be structured.
Table 1: Comparative Efficacy in a Xenograft Mouse Model of Human Lung Adenocarcinoma (A549)
| Compound | Dosing Regimen | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) | Median Survival (Days) |
| Vehicle Control | 10 mL/kg, i.p., daily | + 850% | 0% | 25 |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Paclitaxel | 10 mg/kg, i.v., bi-weekly | + 150% | 82% | 45 |
Table 2: Comparative Pharmacokinetic Profiles in Mice
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Paclitaxel | 10 mg/kg, i.v. | ~2500 | 0.1 | ~6 | 100 (i.v.) |
Table 3: Comparative Toxicology Profile in Mice (14-Day Study)
| Compound | Dose (mg/kg/day) | Change in Body Weight (%) | Hematological Effects | Histopathological Findings |
| Vehicle Control | N/A | +5% | None | No abnormalities |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Paclitaxel | 10 | -10% | Neutropenia | Mild hepatic necrosis |
Proposed Experimental Protocols for In Vivo Validation
The following protocols are foundational for generating the data required to populate the comparative tables above.
Murine Xenograft Model for Efficacy Studies
-
Cell Line: A549 human lung adenocarcinoma cell line.
-
Animals: 6-8 week old female athymic nude mice.
-
Procedure:
-
Subcutaneously implant 5 x 10^6 A549 cells in a solution of Matrigel into the right flank of each mouse.
-
Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Paclitaxel).
-
Administer compounds according to a predetermined schedule (e.g., daily intraperitoneal injections for this compound, bi-weekly intravenous injections for Paclitaxel).
-
Measure tumor volume and body weight 2-3 times per week.
-
Euthanize mice when tumors exceed 2000 mm³ or if signs of significant toxicity are observed.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study.
-
Pharmacokinetic (PK) Study
-
Animals: 6-8 week old male C57BL/6 mice.
-
Procedure:
-
Administer a single dose of this compound via intravenous (for bioavailability reference) and oral or intraperitoneal routes.
-
Collect blood samples at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Process blood to plasma and store at -80°C.
-
Quantify the concentration of this compound in plasma samples using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, t½, AUC) using appropriate software.
-
Acute and Sub-chronic Toxicity Studies
-
Animals: 6-8 week old male and female Sprague-Dawley rats.
-
Procedure:
-
Administer escalating doses of this compound daily for 14 days.
-
Monitor clinical signs of toxicity, body weight, and food consumption daily.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a full necropsy and collect major organs for histopathological examination.
-
Determine the Maximum Tolerated Dose (MTD).
-
Visualizing Experimental Workflows and Potential Signaling Pathways
To elucidate the mechanism of action of this compound, it is crucial to investigate its impact on key cellular signaling pathways often implicated in cancer progression.
Based on the cytotoxic nature of many natural products, two primary signaling pathways to investigate for modulation by this compound would be the MAPK/ERK pathway, which is central to cell proliferation, and the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and growth.
The therapeutic potential of this compound is, at present, hypothetical and requires rigorous in vivo validation. This guide provides a clear and structured roadmap for researchers to undertake such an investigation. By following standardized protocols for efficacy, pharmacokinetics, and toxicology, and by comparing the resulting data against established benchmarks, the true therapeutic potential of this compound can be elucidated. The proposed signaling pathways offer a starting point for mechanistic studies that will be crucial for further drug development. The successful completion of these studies will be essential to determine if this compound can be translated from a promising natural product into a clinically valuable therapeutic agent.
A Comparative Guide to Target Identification Methods for Bioactive Natural Products
For Researchers, Scientists, and Drug Development Professionals
The identification of molecular targets for bioactive natural products is a critical step in drug discovery and development, providing insights into their mechanisms of action, potential therapeutic applications, and off-target effects. This guide offers an objective comparison of three prominent label-free and affinity-based methods for target identification: Affinity Chromatography (specifically Photo-Affinity Chromatography), Drug Affinity Responsive Target Stability (DARTS), and Thermal Proteome Profiling (TPP). While the specific targets of the natural product Daphnicyclidin D remain largely uncharacterized beyond general cytotoxic effects, this guide will utilize broader examples and comparative data to inform researchers on the selection of the most appropriate method for their specific needs.
Comparison of Target Identification Methods
The selection of a target identification method depends on various factors, including the properties of the natural product, the nature of the expected interaction, and the available resources. The following table summarizes the key characteristics and performance aspects of Photo-Affinity Chromatography, DARTS, and TPP.
| Feature | Photo-Affinity Chromatography | Drug Affinity Responsive Target Stability (DARTS) | Thermal Proteome Profiling (TPP) |
| Principle | Covalent crosslinking of a photoreactive natural product probe to its target protein upon UV irradiation, followed by affinity purification. | Ligand binding-induced stabilization of the target protein, leading to increased resistance to proteolysis. | Ligand binding-induced changes in the thermal stability of the target protein, measured across a temperature gradient. |
| Natural Product Modification | Required (synthesis of a photo-affinity probe with a tag, e.g., biotin). | Not required (uses the native, unmodified compound). | Not required (uses the native, unmodified compound). |
| Interaction Type Detected | Primarily direct binding interactions (covalent capture). | Direct binding interactions that induce conformational stability. | Direct and indirect interactions that alter protein thermal stability. |
| Throughput | Lower throughput, often focused on a single compound at a time. | Moderate throughput, can be adapted for screening. | High throughput, capable of proteome-wide analysis. |
| Potential for False Positives | Can be high due to non-specific binding to the affinity matrix or probe. | Lower compared to affinity chromatography, but can occur if a compound non-specifically affects protease activity. | Can occur due to indirect effects on protein stability or off-target binding. |
| Potential for False Negatives | High if the probe modification disrupts binding or if the interaction is transient. | Can occur if ligand binding does not significantly stabilize the protein against proteolysis. | Can occur if ligand binding does not induce a significant thermal shift. |
| Typical Number of Identified Proteins | Variable, can range from a few to hundreds depending on specificity. | Typically identifies a smaller, more specific set of interacting proteins. | Can identify thousands of proteins, providing a global view of cellular stability changes. |
| Required Sample Amount | Generally requires larger amounts of protein lysate. | Moderate protein lysate requirements. | Can be performed with relatively low amounts of protein lysate. |
| Cost | Moderate to high, depending on probe synthesis and mass spectrometry. | Relatively lower cost compared to TPP. | High, requires specialized equipment for quantitative mass spectrometry (e.g., TMT labeling). |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these techniques. Below are representative protocols for each method.
Photo-Affinity Chromatography Protocol
This protocol provides a general workflow for identifying target proteins of a natural product using a photo-affinity probe.
I. Materials
-
Photo-affinity probe of the natural product (containing a photoreactive group and a biotin tag).
-
Streptavidin-conjugated beads (e.g., agarose or magnetic beads).
-
Cell or tissue lysate.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
UV cross-linking apparatus (e.g., 365 nm UV lamp).
-
SDS-PAGE gels and Western blot equipment.
-
Mass spectrometer for protein identification.
II. Procedure
-
Probe Immobilization: Incubate the biotinylated photo-affinity probe with streptavidin beads to immobilize the probe. Wash the beads to remove any unbound probe.
-
Lysate Incubation: Incubate the probe-conjugated beads with the cell or tissue lysate to allow for binding of target proteins. A control experiment with a non-photoreactive probe or without the probe should be performed in parallel.
-
UV Cross-linking: Irradiate the lysate-bead mixture with UV light (e.g., 365 nm) on ice for a specified time to induce covalent cross-linking between the probe and its target proteins.
-
Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the cross-linked proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Gel Electrophoresis: Separate the eluted proteins by SDS-PAGE.
-
Protein Identification: Excise unique protein bands from the gel that are present in the photo-affinity probe sample but not in the control. Identify the proteins using mass spectrometry (e.g., LC-MS/MS).
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol outlines the steps for identifying protein targets based on their increased stability in the presence of a small molecule.
I. Materials
-
Bioactive natural product.
-
Cell or tissue lysate.
-
Lysis buffer without protease inhibitors.
-
Protease (e.g., pronase, thermolysin).
-
Protease stop solution (e.g., EDTA for metalloproteases, PMSF for serine proteases).
-
SDS-PAGE gels and Western blot equipment.
-
Mass spectrometer for protein identification.
II. Procedure
-
Lysate Preparation: Prepare a cell or tissue lysate in a buffer that does not inhibit the chosen protease.
-
Compound Incubation: Divide the lysate into aliquots. Treat one aliquot with the natural product at the desired concentration and another with a vehicle control (e.g., DMSO). Incubate to allow for binding.
-
Protease Digestion: Add the protease to both the compound-treated and control lysates. Incubate for a specific time to allow for partial protein digestion. The optimal protease concentration and digestion time should be determined empirically.
-
Stop Digestion: Stop the proteolytic reaction by adding a protease inhibitor or by heat inactivation.
-
Gel Electrophoresis: Separate the protein digests by SDS-PAGE.
-
Analysis: Visualize the protein bands by staining (e.g., Coomassie blue or silver stain). Look for protein bands that are more intense (less digested) in the compound-treated lane compared to the control lane.
-
Protein Identification: Excise the protected protein bands and identify them using mass spectrometry.
Thermal Proteome Profiling (TPP) Protocol
This protocol describes the workflow for identifying protein targets by measuring changes in their thermal stability upon ligand binding.
I. Materials
-
Bioactive natural product.
-
Intact cells or cell lysate.
-
PBS or appropriate buffer.
-
PCR tubes or 96-well plates.
-
Thermal cycler or heating block.
-
Ultracentrifuge.
-
Reagents for protein digestion (e.g., trypsin).
-
Isobaric labeling reagents (e.g., TMT or iTRAQ).
-
LC-MS/MS system for quantitative proteomics.
II. Procedure
-
Sample Preparation: Treat intact cells or cell lysate with the natural product or a vehicle control.
-
Heat Treatment: Aliquot the samples and heat them to a range of different temperatures (e.g., from 37°C to 67°C in 3°C increments) for a fixed duration (e.g., 3 minutes).
-
Protein Extraction: After heating, lyse the cells (if using intact cells) and separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation.
-
Protein Digestion: Collect the supernatant (soluble proteins) and digest the proteins into peptides using trypsin.
-
Isobaric Labeling: Label the peptides from each temperature point with a different isobaric tag (e.g., TMT10plex).
-
Mass Spectrometry: Combine the labeled peptide samples and analyze them by LC-MS/MS to quantify the relative abundance of each protein at each temperature.
-
Data Analysis: For each protein, plot the relative soluble fraction as a function of temperature to generate a melting curve. Compare the melting curves between the compound-treated and control samples to identify proteins with a significant thermal shift, indicating a potential interaction.
Visualization of Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and a relevant signaling pathway often targeted by natural products.
Experimental Workflows
Caption: Experimental workflows for target identification methods.
Signaling Pathway Example: NF-κB Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer, making it a common target for natural products.
Comparative cytotoxicity of Daphnicyclidin D against various cancer cell lines
Lack of Publicly Available Data on the Cytotoxicity of Daphnicyclidin D
As of the latest available information, there is a notable absence of publicly accessible scientific literature and experimental data specifically detailing the comparative cytotoxicity of this compound against various cancer cell lines. Extensive searches of scientific databases and research publications did not yield any studies presenting IC50 values, comparative analyses with other cytotoxic agents, or detailed experimental protocols and signaling pathway investigations related to this compound's anti-cancer properties.
The Daphniphyllum alkaloids, a class to which this compound belongs, are recognized for their complex and diverse chemical structures.[1] While research has been conducted on the synthesis of these compounds, published studies on their biological activities, particularly their cytotoxic effects on cancer cells, remain limited.[1]
Therefore, a direct comparative guide on the cytotoxicity of this compound cannot be provided at this time due to the lack of necessary data.
A Template for Comparative Cytotoxicity Guides
For researchers and drug development professionals interested in structuring such a comparative analysis, the following guide provides a template. This example uses Delphinidin , a well-researched anthocyanidin, to illustrate how to present comparative cytotoxicity data.
Comparative Cytotoxicity of Delphinidin Against Various Cancer Cell Lines
This guide provides a comparative overview of the cytotoxic effects of Delphinidin on different cancer cell lines, supported by experimental data from published studies.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of Delphinidin in various cancer cell lines.
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| MDA-MB-453 | HER-2 positive breast cancer | Approx. 40-80 | [2] |
| BT-474 | HER-2 positive breast cancer | Approx. 40-80 | [2] |
Note: The provided IC50 values for Delphinidin are estimations based on the graphical data and apoptosis rates described in the cited study, as exact IC50 values were not explicitly stated.[2]
Experimental Protocols
The following methodologies are standard for determining the cytotoxicity of a compound like Delphinidin.
1. Cell Culture and Treatment:
-
Cell Lines: MDA-MB-453 and BT-474 breast cancer cell lines are seeded in 96-well microtiter plates at a density of 1×10^4 cells per well.[2]
-
Treatment: Cells are treated with Delphinidin at various concentrations (e.g., 10, 20, 40, 80, and 160 µM) or with a vehicle control (DMSO) for 48 hours.[2]
2. Cytotoxicity Assay (CCK-8):
-
Procedure: After the treatment period, Cell Counting Kit-8 (CCK-8) is used to assess cell viability.[2]
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.[2]
-
Analysis: The IC50 value, the concentration of a drug that is required for 50% inhibition in vitro, is calculated from the absorbance data.[2]
3. Apoptosis Analysis (Flow Cytometry):
-
Procedure: Apoptosis can be analyzed using flow cytometry to measure the percentage of apoptotic cells after treatment with the compound.[2]
-
Data: In one study, Delphinidin treatment at 40 and 80 µM resulted in apoptosis rates of 49.58% and 53.87% in MDA-MB-453 cells, and 17.55% and 55.18% in BT-474 cells, respectively.[2]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Delphinidin in HER-2 Positive Breast Cancer Cells
Delphinidin has been shown to induce apoptosis in HER-2 positive breast cancer cells by modulating the NF-κB and MAPK signaling pathways.[2][3] It promotes the mitochondrial apoptosis pathway by inhibiting the ERK and NF-κB signaling pathways and activating the JNK signaling pathway.[2][3]
Caption: Delphinidin-induced signaling cascade in cancer cells.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound in cancer cell lines.
Caption: General experimental workflow for cytotoxicity assays.
References
No Validation of Daphnicyclidin D's Effects in Animal Models Found in Publicly Available Research
A comprehensive review of published scientific literature reveals a significant gap in the validation of Daphnicyclidin D's biological effects using in vivo animal models. Despite extensive searches for pharmacological, neurological, and anti-inflammatory studies, no research detailing the effects of this compound in animal subjects could be identified. The existing body of research on this complex alkaloid is primarily focused on its isolation from Daphniphyllum species, its intricate chemical structure, and its total synthesis.[1][2][3][4][5][6][7][8][9]
While some studies have explored the in vitro bioactivity of this compound and related alkaloids, these have been limited to cytotoxicity assessments against various human tumor cell lines.[2][5] These preliminary cell-based assays, however, do not provide the necessary data to understand the potential therapeutic effects or the safety profile of this compound in a whole living organism.
The absence of in vivo data means that crucial aspects of this compound's pharmacology, such as its absorption, distribution, metabolism, and excretion (ADME), as well as its potential therapeutic efficacy and toxicity in a complex biological system, remain unknown. Animal models are a cornerstone of preclinical research, providing essential insights into how a compound interacts with a living system before it can be considered for human trials.
The Focus of Current this compound Research
The scientific community's efforts concerning this compound have been concentrated on the following areas:
-
Isolation and Structural Elucidation: Researchers have successfully isolated this compound from the stem bark of Daphniphyllum macropodum and have extensively characterized its unique and complex polycyclic structure.[2]
-
Total Synthesis: Significant academic effort has been dedicated to developing and refining the total synthesis of this compound and other Daphniphyllum alkaloids.[1][5] These synthetic achievements are notable for their chemical complexity and innovation.
Future Directions
The current lack of in vivo data highlights a critical unmet need in the research and development of this compound. Future studies should prioritize the evaluation of this natural product in well-established animal models to explore its potential therapeutic applications. Based on the in vitro cytotoxicity data, initial in vivo studies could focus on oncology models. Furthermore, given the known neurological and anti-inflammatory properties of other natural products, exploring these activities for this compound in relevant animal models would be a logical next step.
Until such studies are conducted and published, any discussion of this compound's effects in the context of animal models remains speculative. Researchers, scientists, and drug development professionals should be aware of this critical gap in the scientific literature when considering this compound for further investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Daphnicyclidins J and K, unique polycyclic alkaloids from Daphniphyllum humile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Daphnicyclidin D
The primary approach for disposing of Daphnicyclidin D, a member of the biologically active Daphniphyllum alkaloids, is to treat it as a potentially toxic chemical waste.[1][2] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[3][4]
Operational Plan for Disposal
The recommended procedure for the proper disposal of this compound and its associated waste (e.g., contaminated labware, solutions) involves segregation, secure containment, and professional removal by a certified hazardous waste handler.
Step 1: Waste Characterization and Segregation
-
Assume Toxicity: Due to the known cytotoxic and other biological activities of Daphniphyllum alkaloids, this compound waste should be handled as if it is toxic.[1][5]
-
Consider Solvents: The overall hazard profile of the waste will be determined by all its components. This compound is often dissolved in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, or Acetone.[6][7] Many of these are flammable or toxic and must be handled accordingly.
-
Segregate Waste Streams: Do not mix this compound waste with incompatible materials. For instance, halogenated solvent waste should be collected separately from non-halogenated solvent waste.[8] Keep acids and bases separate.[9]
Step 2: Waste Collection and Containment
-
Select Appropriate Container: Use a chemically compatible container with a secure, screw-top cap.[9] Plastic is often preferred.[3] The container must not react with or absorb the waste.[9]
-
Label Container Clearly: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical names of all contents (e.g., "this compound," "Methanol"). Avoid abbreviations or formulas.
-
The approximate concentrations or percentages of each component.
-
Relevant hazard warnings (e.g., Toxic, Flammable).
-
The date when waste was first added to the container.
-
-
Collect Waste: Add the waste to the labeled container. Do not fill the container beyond 90% capacity or past the neck to allow for expansion.[9]
-
Keep Container Closed: The container must be securely capped at all times, except when actively adding waste.[3][8]
Step 3: Secure Storage
-
Designated Area: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA).[3][9] This area must be at or near the point of waste generation.[3]
-
Secondary Containment: Place the waste container in a larger, chemically resistant secondary container to contain any potential leaks.
-
Inspect Regularly: The SAA should be inspected weekly for any signs of container leakage or degradation.[9]
Step 4: Arrange for Disposal
-
Contact EHS: Once the waste container is full or you have finished the experiments generating this waste, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[3][10]
-
Do Not Dispose Independently: Never attempt to dispose of this waste through standard drains or trash.[3][4][10] Laboratory sinks should only be used for approved, non-hazardous materials.[4]
Step 5: Disposal of Empty Containers
-
A container that held a hazardous chemical is not considered "empty" until all possible material has been removed.[8]
-
For acutely hazardous materials, the container must be triple-rinsed.[8] The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[8]
-
After proper rinsing, deface or remove the original label before recycling or discarding the container according to institutional policy.[8]
Data Presentation
Since no specific quantitative data for this compound is available, the following table summarizes the general characteristics used to classify chemical waste as hazardous, which should be considered when creating waste streams containing this compound.
| Hazard Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point below 140°F (60°C), flammable solids, or oxidizers.[3] | Ethanol, Acetone, Xylene, Sodium Nitrate[3] |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[3] | Hydrochloric Acid, Sodium Hydroxide[3] |
| Reactivity | Substances that are unstable, react violently with water, or generate toxic gases when mixed with water, acids, or bases.[3] | Sodium Metal, Potassium Cyanide, Picric Acid[3] |
| Toxicity | Waste that is harmful or fatal when ingested or absorbed. This is determined by specific concentration thresholds of certain substances. | Heavy metals, pesticides, and many organic compounds. |
Experimental Protocols & Methodologies
The disposal procedure outlined above is a standard protocol for laboratory chemical waste management. It is derived from guidelines provided by regulatory bodies and academic institutions to ensure safety and environmental compliance.
Acid-Base Neutralization (Not Recommended for this compound): While some laboratory protocols allow for the in-lab neutralization of simple acidic or basic waste streams before drain disposal, this is not appropriate for this compound.[10] This method is limited to small quantities of inorganic acids and bases that do not contain other hazardous components like heavy metals.[10] The complex structure and biological activity of this compound make such treatment unsafe and non-compliant.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Daphnicyclidin I | CAS:1467083-10-8 | Manufacturer ChemFaces [chemfaces.com]
- 7. Daphnicyclidin H | CAS:385384-29-2 | Manufacturer ChemFaces [chemfaces.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of Daphnicyclidin D
For Immediate Implementation: This document provides crucial safety protocols and logistical guidance for the handling and disposal of Daphnicyclidin D. It is intended for all researchers, scientists, and drug development professionals who may come into contact with this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it should be handled with the utmost caution, treating it as a potent and potentially cytotoxic substance.
The following procedures are based on established best practices for managing hazardous and cytotoxic compounds in a laboratory setting. Adherence to these guidelines is mandatory to ensure personal safety and prevent environmental contamination.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The primary barrier between a researcher and a hazardous substance is appropriate Personal Protective Equipment. The following PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant, powder-free nitrile or neoprene gloves. Double gloving is required. | Protects against dermal exposure. Double gloving provides an additional barrier in case of a breach in the outer glove.[1][2][3] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Prevents accidental splashes from reaching the eyes.[1][3] A face shield offers broader protection for the entire face. |
| Lab Coat/Gown | Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[1][3] |
| Respiratory Protection | A fit-tested N95 respirator or higher, used in conjunction with a chemical fume hood. | Minimizes the risk of inhaling aerosolized particles of the compound.[3][4] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated work area.[1] |
Important Note: All PPE should be donned before entering the designated handling area and removed before exiting. Contaminated PPE must be disposed of as hazardous waste.
II. Operational Plan: From Receipt to Disposal
A clear and structured workflow is essential for the safe handling of this compound. The following diagram outlines the key stages of the operational plan.
Caption: Figure 1. A stepwise workflow for the safe handling of this compound.
III. Spill Management: Immediate Actions
In the event of a spill, prompt and correct action is critical to prevent exposure and contamination.
| Action | Procedure |
| 1. Evacuate | Immediately alert others in the vicinity and evacuate the affected area. |
| 2. Secure | Restrict access to the spill area. |
| 3. PPE | If not already wearing it, don the full complement of PPE, including respiratory protection. |
| 4. Contain | Use a chemical spill kit to absorb the spill. For solid material, gently cover with absorbent pads. Avoid creating dust. |
| 5. Clean | Working from the outside in, carefully clean the spill area with an appropriate deactivating agent or detergent solution. |
| 6. Dispose | All materials used for cleanup must be disposed of as cytotoxic/hazardous waste.[2] |
| 7. Report | Report the incident to the laboratory supervisor and follow institutional reporting procedures. |
IV. Disposal Plan: Ensuring Safe and Compliant Waste Management
All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant hazardous waste container. | Includes contaminated gloves, gowns, shoe covers, pipette tips, and any other solid materials. |
| Liquid Waste | Labeled, sealed, and chemically compatible hazardous waste container. | Includes all solutions containing this compound. |
| Sharps | Labeled, puncture-proof sharps container. | Includes needles, syringes, and other contaminated sharps. |
All waste containers must be clearly labeled with the contents, including "Hazardous Waste" and "Cytotoxic" warnings. Follow all local and institutional regulations for the final disposal of hazardous chemical waste.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
